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  • Product: Methyl 6-bromo-5-methoxypicolinate
  • CAS: 170235-18-4

Core Science & Biosynthesis

Foundational

synthesis pathway of Methyl 6-bromo-5-methoxypicolinate

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-methoxypicolinate Authored by: A Senior Application Scientist Introduction Methyl 6-bromo-5-methoxypicolinate is a key heterocyclic building block in the s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-methoxypicolinate

Authored by: A Senior Application Scientist

Introduction

Methyl 6-bromo-5-methoxypicolinate is a key heterocyclic building block in the synthesis of a variety of pharmacologically and agrochemically important molecules.[1] Its substituted pyridine core allows for diverse functionalization, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to Methyl 6-bromo-5-methoxypicolinate, intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both technical accuracy and practical applicability.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of Methyl 6-bromo-5-methoxypicolinate is achieved through a two-step process. This pathway begins with the oxidation of a substituted picoline to form the corresponding picolinic acid, which is then subjected to esterification to yield the final product.

Part A: Synthesis of 6-Bromo-5-methoxypicolinic Acid

The first critical step in this pathway is the selective oxidation of the methyl group of 2-Bromo-3-methoxy-6-methylpyridine to a carboxylic acid. This transformation is typically accomplished using a strong oxidizing agent, such as potassium permanganate (KMnO₄).

Reaction Scheme

Synthesis_of_6_Bromo_5_methoxypicolinic_Acid start 2-Bromo-3-methoxy-6-methylpyridine product 6-Bromo-5-methoxypicolinic Acid start->product 80°C, 3h reagents + KMnO₄, H₂O

Caption: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine to 6-Bromo-5-methoxypicolinic Acid.

Causality Behind Experimental Choices

The choice of potassium permanganate as the oxidizing agent is deliberate. It is a powerful and relatively inexpensive oxidant capable of converting an alkyl group on an aromatic ring to a carboxylic acid. The reaction is performed in an aqueous medium, and heating is necessary to drive the reaction to completion. The subsequent acidic workup protonates the carboxylate salt formed in situ, precipitating the desired carboxylic acid.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-methoxy-6-methylpyridine (3.76 mmol, 1.0 eq) in 15 mL of water.

  • Addition of Oxidant: To the resulting solution, add potassium permanganate (KMnO₄) (9.40 mmol, 2.5 eq).

  • Heating: Heat the reaction mixture to 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to 4 with 10% hydrochloric acid (HCl).

    • Filter the mixture through a pad of celite to remove manganese dioxide (MnO₂) byproduct.

    • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Isolation:

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Concentrate the solution under reduced pressure to yield 6-Bromo-5-methoxypicolinic acid as a white solid.

Quantitative Data Summary
ParameterValueReference
Starting Material2-Bromo-3-methoxy-6-methylpyridine[2][3]
Molar Equivalent1.0[2][3]
Oxidizing AgentPotassium Permanganate (KMnO₄)[2][3]
Molar Equivalent2.5[2][3]
SolventWater[2][3]
Reaction Temperature80°C[2][3]
Reaction Time3 hours[2][3]
Typical Yield~75%[2][3]
Part B: Esterification to Methyl 6-bromo-5-methoxypicolinate

The second step involves the esterification of the synthesized 6-Bromo-5-methoxypicolinic acid to its corresponding methyl ester. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme

Esterification_to_Methyl_6_bromo_5_methoxypicolinate start 6-Bromo-5-methoxypicolinic Acid product Methyl 6-bromo-5-methoxypicolinate start->product Reflux reagents + Methanol, H₂SO₄ (cat.)

Caption: Fischer Esterification of 6-Bromo-5-methoxypicolinic Acid.

Causality Behind Experimental Choices

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The use of a large excess of methanol serves both as the reactant and the solvent, driving the equilibrium towards the product side. A catalytic amount of a strong acid, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-Bromo-5-methoxypicolinic acid (1.0 eq) in methanol (a sufficient volume to act as the solvent).

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary to obtain pure Methyl 6-bromo-5-methoxypicolinate.

Quantitative Data Summary
ParameterValue
Starting Material6-Bromo-5-methoxypicolinic Acid
ReagentMethanol
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux
PurificationColumn Chromatography (if necessary)

Synthesis of the Starting Material: 2-Bromo-3-methoxy-6-methylpyridine

The successful synthesis of the target molecule relies on the availability of the starting material, 2-Bromo-3-methoxy-6-methylpyridine. This compound can be prepared from 2-bromo-3-hydroxy-6-methylpyridine via a Williamson ether synthesis.[4]

Reaction Scheme

Synthesis_of_2_Bromo_3_methoxy_6_methylpyridine start 2-bromo-3-hydroxy-6-methylpyridine product 2-Bromo-3-methoxy-6-methylpyridine start->product Acetone, Reflux reagents + Iodomethane, K₂CO₃

Caption: Methylation of 2-bromo-3-hydroxy-6-methylpyridine.

Causality Behind Experimental Choices

This reaction is a classic Williamson ether synthesis. The base, potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the starting material to form a more nucleophilic phenoxide. This nucleophile then attacks the electrophilic methyl group of iodomethane in an Sₙ2 reaction to form the desired ether. Acetone is a suitable polar aprotic solvent for this reaction.

Detailed Experimental Protocol

The following protocol is based on a reported procedure.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-3-hydroxy-6-methylpyridine (42.0 mmol, 1.0 eq), potassium carbonate (83.9 mmol, 2.0 eq), and iodomethane (62.9 mmol, 1.5 eq) in 100 mL of acetone.

  • Heating: Heat the reaction mixture to reflux overnight.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the solid potassium salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation: Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 95:5 to 9:1) to give 2-Bromo-3-methoxy-6-methylpyridine as a white solid.[4]

Quantitative Data Summary
ParameterValueReference
Starting Material2-bromo-3-hydroxy-6-methylpyridine[4]
Molar Equivalent1.0[4]
BasePotassium Carbonate (K₂CO₃)[4]
Molar Equivalent2.0[4]
Methylating AgentIodomethane (CH₃I)[4]
Molar Equivalent1.5[4]
SolventAcetone[4]
Reaction TemperatureReflux[4]
Typical Yield~88%[4]

Safety, Handling, and Storage

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Potassium permanganate: Strong oxidizer. Avoid contact with combustible materials.

    • Iodomethane: Toxic and a suspected carcinogen. Handle with extreme care.

    • Concentrated Sulfuric Acid: Highly corrosive. Add to other solutions slowly and with cooling.

  • Storage: Methyl 6-bromo-5-methoxypicolinate and its intermediates should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration under an inert atmosphere is recommended.[1][2]

Conclusion

This technical guide has detailed a robust and reproducible synthetic pathway for the preparation of Methyl 6-bromo-5-methoxypicolinate. By providing a step-by-step methodology, explaining the rationale behind the experimental choices, and including quantitative data, this document serves as a valuable resource for chemists in both academic and industrial settings. The described synthesis is efficient and utilizes readily available starting materials and reagents, making it a practical approach for obtaining this important chemical intermediate.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1788. [Link]

  • MySkinRecipes. Methyl 6-bromo-5-hydroxypicolinate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-bromo-5-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 6-bromo-5-methoxypicolinate is a key heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, partic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-methoxypicolinate is a key heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its strategic substitution pattern—a bromine atom amenable to cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl ester providing a handle for further derivatization—makes it a versatile intermediate. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity profile, and established applications, offering a critical resource for researchers engaged in synthetic chemistry and drug discovery.

Core Molecular and Physical Properties

Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative. Its fundamental properties are summarized below, providing a foundational understanding for its handling, application, and characterization.

PropertyValueSource(s)
Chemical Name Methyl 6-bromo-5-methoxypicolinate[1][2]
IUPAC Name methyl 6-bromo-5-methoxypyridine-2-carboxylate[2]
CAS Number 170235-18-4[2][3]
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol [3]
Appearance Solid at room temperature[4]
Purity Typically ≥97%[3]
Storage Store in a refrigerator (2 to 8 °C) under an inert atmosphere.[5]

While an experimental melting point is not widely reported in publicly available literature, its solid state at ambient temperature is consistently noted by suppliers. For a structurally related compound, Methyl 6-bromo-5-hydroxypicolinate, a predicted boiling point is 411.0 ± 40.0 °C at 760 Torr, suggesting that the title compound possesses significant thermal stability.[5]

Structural Representation:

Caption: 2D structure of Methyl 6-bromo-5-methoxypicolinate.

Analytical Characterization: Spectroscopic Profile

Accurate characterization of Methyl 6-bromo-5-methoxypicolinate is paramount for its effective use in synthesis. Below are the expected spectroscopic signatures based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two methyl groups. The pyridine ring protons will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromine and electron-donating methoxy group. The methyl ester protons will resonate as a singlet, typically in the range of 3.8-4.0 ppm. The methoxy group protons will also appear as a singlet, likely in a similar region.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be influenced by the attached functional groups. The methyl carbons of the ester and methoxy groups will appear at the most upfield region of the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methyl 6-bromo-5-methoxypicolinate is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Expected Fragmentation Pattern:

fragmentation mol [C₈H₈BrNO₃]⁺˙ m/z = 245/247 frag1 [M - OCH₃]⁺ m/z = 214/216 mol->frag1 - ˙OCH₃ frag2 [M - COOCH₃]⁺ m/z = 186/188 mol->frag2 - ˙COOCH₃ frag3 [M - Br]⁺ m/z = 166 mol->frag3 - ˙Br

Caption: Predicted major fragmentation pathways in EI-MS.

Solubility Profile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

It is likely to have lower solubility in less polar solvents like hexanes and limited solubility in water. A related compound, Methyl 6-bromo-5-fluoronicotinate, is described as slightly soluble in water.[6]

Reactivity and Synthetic Applications

The synthetic utility of Methyl 6-bromo-5-methoxypicolinate stems from the reactivity of its key functional groups. The bromine atom at the 6-position of the pyridine ring is particularly important as it serves as a handle for various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of complex molecular architectures.

  • Buchwald-Hartwig Amination: This reaction allows for the synthesis of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This is a powerful method for introducing diverse amino functionalities.

  • Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to alkynyl-substituted pyridines.

  • Suzuki-Miyaura Coupling: Coupling with boronic acids or their esters is a robust method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.

Generalized Workflow for Cross-Coupling Reactions:

cross_coupling start Methyl 6-bromo-5-methoxypicolinate product Coupled Product start->product  Pd Catalyst, Base, Solvent, Heat reagent Coupling Partner (e.g., Amine, Alkyne, Boronic Acid) reagent->product

Caption: General scheme for Pd-catalyzed cross-coupling reactions.

Ester Group Transformations

The methyl ester functionality can be readily transformed into other functional groups, further expanding the synthetic utility of this building block.

  • Hydrolysis: Saponification with a base like sodium hydroxide will yield the corresponding carboxylic acid, 6-bromo-5-methoxypicolinic acid.

  • Amidation: Reaction with amines can produce the corresponding amides.

  • Reduction: Treatment with reducing agents like lithium aluminum hydride can afford the corresponding alcohol.

Application in Drug Discovery: A Key Intermediate

Methyl 6-bromo-5-methoxypicolinate and its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, related brominated pyridine and quinoline structures are precursors to potent enzyme inhibitors. One notable example is the synthesis of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), where a 6-bromo-4-iodoquinoline serves as a key intermediate.[7] The strategic placement of the bromo and methoxy groups on the picolinate core allows for the precise construction of pharmacophores necessary for potent and selective biological activity.

Safety and Handling

As with all chemical reagents, Methyl 6-bromo-5-methoxypicolinate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For a related compound, the following hazard statements are noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[5]

Conclusion

Methyl 6-bromo-5-methoxypicolinate is a highly functionalized and versatile building block for organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its efficient and safe utilization in the development of novel therapeutics and other advanced materials.

References

  • AChemBlock. Methyl 6-bromo-5-methoxypicolinate 97% | CAS: 170235-18-4. [URL: https://www.achemblock.com/products/W158176.html]
  • AChemBlock. Methyl 6-bromo-5-methoxypicolinate. [URL: https://www.achemblock.com/search/170235-18-4.html]
  • BLD Pharm. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate. [URL: https://www.bldpharm.com/products/1215860-20-0.html]
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [URL: https://www.researchgate.net/publication/357870959_Synthesis_of_6-bromo-4-iodoquinoline]
  • ChemicalBook. Methyl 5-broMo-6-Methoxypicolinate(1214329-07-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1214329-07-3_1hnmr.htm]
  • ChemicalBook. Methyl 6-broMo-3-hydroxypicolinate(321601-48-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/321601-48-3_1hnmr.htm]
  • Fisher Scientific. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar. [URL: https://www.fishersci.co.
  • Hans Reich. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicdivision.
  • J&K Scientific LLC. Methyl 6-bromo-5-methoxypicolinate | 170235-18-4. [URL: https://www.jk-scientific.com/en/chemical-product-170235-18-4.html]
  • Hoffman Fine Chemicals. CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate | MFCD09878491. [URL: https://hoffmanfinechemicals.
  • Sigma-Aldrich. Methyl 5-bromo-6-methylpicolinate | 1215860-20-0. [URL: https://www.sigmaaldrich.com/US/en/product/ambh/ambh303c6847]

Sources

Foundational

Methyl 6-bromo-5-methoxypicolinate: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth analysis of Methyl 6-bromo-5-methoxypicolinate (CAS No. 170235-18-4), a pivotal heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 6-bromo-5-methoxypicolinate (CAS No. 170235-18-4), a pivotal heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. Its unique substitution pattern offers significant synthetic utility, particularly in the construction of complex molecular architectures targeting novel therapeutic pathways.

Core Identifiers and Physicochemical Properties

Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative whose strategic placement of bromo, methoxy, and methyl ester functionalities makes it a versatile intermediate.

IdentifierValueSource(s)
CAS Number 170235-18-4[1][2]
IUPAC Name methyl 6-bromo-5-methoxypyridine-2-carboxylate[2]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
InChI Key HNDJWOBRSKPSMA-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(N=C(C=C1)C(=O)OC)Br[2]
Typical Purity ≥97%[1]
Appearance White to off-white solidN/A

Strategic Importance in Medicinal Chemistry

The true value of Methyl 6-bromo-5-methoxypicolinate lies in its role as a precursor for sophisticated molecular scaffolds. The C6-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is paramount in modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound.

Application in PRMT Inhibitor Synthesis

A critical application of this building block is in the synthesis of inhibitors for Protein Arginine Methyltransferases (PRMTs). PRMTs are a family of enzymes that play a crucial role in cellular processes like gene transcription, RNA splicing, and DNA repair by methylating arginine residues on proteins. The dysregulation of PRMTs, particularly Type I enzymes, is implicated in numerous cancers, making them a high-value target for oncology drug development.

While specific synthetic routes for all developmental drugs are proprietary, patent literature for PRMT5 and other Type I PRMT inhibitors frequently describes the use of structurally similar substituted bromopicolinates to construct the core of the active molecules. For instance, the development of potent and selective Type I PRMT inhibitors like GSK3368715 showcases the necessity of such versatile heterocyclic intermediates. GSK3368715 is a potent, reversible, S-adenosylmethionine (SAM)-uncompetitive inhibitor of Type I PRMTs that has demonstrated anti-proliferative effects in a range of tumor types.[3][4][5][6][7] The synthesis of these complex inhibitors often relies on a key fragment that can undergo selective, late-stage functionalization, a role for which Methyl 6-bromo-5-methoxypicolinate is ideally suited.

Synthesis and Purification Protocol

The synthesis of Methyl 6-bromo-5-methoxypicolinate is typically achieved in a two-step process from a commercially available substituted methylpyridine. The causality behind this workflow is the robust and well-documented nature of side-chain oxidation followed by a standard esterification.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification Start 2-Bromo-3-methoxy-6-methylpyridine Oxidation KMnO₄, H₂O, 80°C Start->Oxidation Acid 6-Bromo-5-methoxypicolinic Acid (CAS: 54232-43-8) Oxidation->Acid Acid_ref 6-Bromo-5-methoxypicolinic Acid Esterification Methanol (Solvent/Reagent) Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride Product Methyl 6-bromo-5-methoxypicolinate (CAS: 170235-18-4) Esterification->Product Acid_ref->Esterification

Caption: Synthetic pathway for Methyl 6-bromo-5-methoxypicolinate.

Step 1: Synthesis of 6-Bromo-5-methoxypicolinic Acid

The first step involves the oxidation of the methyl group at the C6 position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.

Methodology:

  • Reaction Setup: To a solution of 2-bromo-3-methoxy-6-methylpyridine in water, add potassium permanganate (approx. 2.5 equivalents).

  • Heating: Heat the reaction mixture to 80°C for several hours (e.g., 3 hours). The progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture and filter it through a pad of celite to remove manganese dioxide byproduct.

    • Acidify the filtrate to a pH of approximately 4 using 10% hydrochloric acid. This protonates the carboxylate, making it extractable into an organic solvent.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Result: This procedure typically yields 6-Bromo-5-methoxypicolinic acid as a white solid which is often of sufficient purity for the next step.

Step 2: Fischer Esterification to Methyl 6-bromo-5-methoxypicolinate

This classic esterification method utilizes an excess of methanol in the presence of a strong acid catalyst. The equilibrium is driven towards the product by the large excess of the alcohol.

Methodology:

  • Reaction Setup: Dissolve the 6-Bromo-5-methoxypicolinic acid in a large excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂). Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol, often leading to higher yields and faster reaction times.

  • Reaction Conditions: Heat the mixture to reflux for several hours until TLC or HPLC analysis indicates complete conversion.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Analytical Characterization

To ensure the identity and purity of Methyl 6-bromo-5-methoxypicolinate, a comprehensive analytical characterization is essential. While specific spectra are dependent on the acquisition parameters, the expected data are as follows. Authoritative analytical data including NMR and HPLC is confirmed to be available from reputable chemical suppliers.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (~4.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the ester at the downfield end of the spectrum (~165 ppm).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound, which is typically reported to be ≥97%.

Safety and Handling

As with any brominated heterocyclic compound, appropriate safety precautions must be taken. Based on data for structurally related compounds, Methyl 6-bromo-5-methoxypicolinate should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • Avoid breathing dust/fumes.

    • Wear protective gloves, eye protection, and face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Discovery, 9(8), 1056-1073.
  • Elkhouier, S., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309-317.
  • ClinicalTrials.gov. (2021). First Time in Humans (FTIH) Study of GSK3368715 in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL). (NCT03666988). Retrieved from [Link]

  • Google Patents. (n.d.). WO2019173804A1 - Inhibitors of protein arginine methyltransferase 5 (prmt5), pharmaceutical products thereof, and methods thereof.
  • Google Patents. (n.d.). WO2019178368A1 - Selective inhibitors of protein arginine methyltransferase 5 (prmt5).

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 6-bromo-5-methoxypicolinate

Introduction Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its structural feat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its structural features, including a bromine atom, a methoxy group, and a methyl ester on a pyridine ring, offer multiple points for chemical modification. Accurate characterization of this molecule is paramount for its effective use in drug discovery and development. This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 6-bromo-5-methoxypicolinate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers.

The molecular structure of Methyl 6-bromo-5-methoxypicolinate, with the systematic numbering of the pyridine ring, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of Methyl 6-bromo-5-methoxypicolinate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-bromo-5-methoxypicolinate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-OCH₃ (ester)3.9 - 4.0Singlet (s)3HMethyl group of the ester
-OCH₃ (ether)3.8 - 3.9Singlet (s)3HMethyl group of the methoxy ether
Pyridine-H37.8 - 8.0Doublet (d)1HAromatic proton at position 3
Pyridine-H47.3 - 7.5Doublet (d)1HAromatic proton at position 4
Interpretation and Rationale
  • Aromatic Protons (H3 and H4): The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at position 3 (H3) is deshielded by the adjacent electron-withdrawing ester group and the nitrogen atom, thus appearing at a lower field (higher ppm). The proton at position 4 (H4) will be at a relatively higher field. The coupling constant (J-value) between these two protons is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in pyridine systems.

  • Methoxy Protons: The molecule contains two distinct methoxy groups. The protons of the methyl ester (-COOCH₃) are expected to resonate as a singlet around 3.9-4.0 ppm. The protons of the methoxy ether (-OCH₃) attached to the pyridine ring will also appear as a singlet, likely in a similar region, around 3.8-3.9 ppm. The exact positions can be confirmed with 2D NMR techniques like HMBC.

  • Bromine and Nitrogen Influence: The bromine atom at position 6 and the nitrogen atom at position 1 both have a significant influence on the electron density of the ring, affecting the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O (ester)164 - 166Carbonyl carbon of the ester
C5155 - 158Aromatic carbon attached to the methoxy group
C2148 - 150Aromatic carbon attached to the ester group
C6140 - 143Aromatic carbon attached to the bromine atom
C3125 - 128Aromatic carbon at position 3
C4110 - 113Aromatic carbon at position 4
-OCH₃ (ether)56 - 58Methyl carbon of the methoxy ether
-OCH₃ (ester)52 - 54Methyl carbon of the ester
Interpretation and Rationale
  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C5) will be significantly downfield. The carbon bearing the bromine atom (C6) will also be downfield. The carbons attached to hydrogen (C3 and C4) will be at higher fields. The carbon adjacent to the ring nitrogen and the ester group (C2) will also be deshielded.

  • Methoxy Carbons: The two methoxy carbons will appear in the aliphatic region of the spectrum, with the ether methoxy carbon typically being slightly more downfield than the ester methoxy carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-3100Medium-WeakC-H stretch (aromatic)
~2850-2960Medium-WeakC-H stretch (aliphatic, -OCH₃)
~1720-1740StrongC=O stretch (ester)
~1550-1600MediumC=C and C=N stretch (pyridine ring)
~1250-1300StrongC-O stretch (ester)
~1000-1100StrongC-O stretch (ether) and C-Br stretch
Interpretation and Rationale
  • Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch, expected in the region of 1720-1740 cm⁻¹.

  • Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will be seen just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to absorptions in the 1550-1600 cm⁻¹ region.

  • C-O and C-Br Stretches: Strong absorptions corresponding to the C-O stretching of the ester and ether functional groups will be present in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch is also expected in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule. Electron Ionization (EI) can also be used if the sample is introduced via GC.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of Methyl 6-bromo-5-methoxypicolinate (C₈H₈BrNO₃) is approximately 246.06 g/mol .[1] Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a ratio of approximately 1:1 for the isotopes ⁷⁹Br and ⁸¹Br. Therefore, peaks would be expected at m/z ≈ 245 and m/z ≈ 247.

  • Major Fragmentation Pathways: Under ionization, the molecule can fragment in predictable ways. Key fragment ions would likely arise from:

    • Loss of the methoxy radical (•OCH₃) from the ester, resulting in an ion at m/z ≈ 214/216.

    • Loss of the entire methoxycarbonyl group (•COOCH₃), leading to an ion at m/z ≈ 186/188.

    • Loss of a methyl radical (•CH₃) from the methoxy ether.

G M [M]⁺˙ m/z 245/247 F1 [M - •OCH₃]⁺ m/z 214/216 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 186/188 M->F2 - •COOCH₃

Caption: Plausible fragmentation pathway for Methyl 6-bromo-5-methoxypicolinate.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Methyl 6-bromo-5-methoxypicolinate. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds. While this guide is based on well-established spectroscopic principles, experimental verification is always recommended for definitive structural confirmation.

References

  • PubChem. Methyl 5-bromo-6-fluoropicolinate. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-bromo-5-methoxypicolinate

Abstract This technical guide provides a comprehensive overview of the solubility and stability of Methyl 6-bromo-5-methoxypicolinate (CAS No. 170235-18-4), a key intermediate in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 6-bromo-5-methoxypicolinate (CAS No. 170235-18-4), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] As a substituted pyridine derivative, understanding its physicochemical properties is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity of drug discovery and development processes. This document outlines the predicted solubility profile of the compound in a range of common laboratory solvents and provides a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility. Furthermore, it delves into the anticipated stability of the molecule under various stress conditions, detailing potential degradation pathways. A comprehensive forced degradation study protocol is presented to guide researchers in establishing the intrinsic stability profile and identifying potential degradants. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and streamline research workflows involving this important chemical entity.

Introduction and Physicochemical Profile

Methyl 6-bromo-5-methoxypicolinate is a halogenated and methoxy-substituted pyridine-2-carboxylate ester. Its chemical structure, featuring a pyridine ring, a bromine atom, a methoxy group, and a methyl ester, dictates its chemical reactivity, solubility, and stability. These characteristics are critical for its application as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 6-bromo-5-methoxypicolinate

PropertyValueSource(s)
IUPAC Name methyl 6-bromo-5-methoxypicolinate[1]
Synonyms Methyl 6-bromo-5-methoxy-2-pyridinecarboxylate[4]
CAS Number 170235-18-4[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Physical Form Solid[5]
Purity (Typical) ≥97%[1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from synthetic chemistry to formulation science. The presence of both polar (ester, methoxy group, pyridine nitrogen) and non-polar (brominated aromatic ring) features in Methyl 6-bromo-5-methoxypicolinate suggests a nuanced solubility profile.

Predicted Solubility

Based on the structure and data from analogous compounds like methyl picolinate, which is sparingly soluble in water but miscible with many organic solvents, a qualitative solubility profile for Methyl 6-bromo-5-methoxypicolinate can be predicted.[6] The introduction of the bromo and methoxy groups is expected to increase its lipophilicity compared to the parent methyl picolinate.

Table 2: Predicted Solubility of Methyl 6-bromo-5-methoxypicolinate in Common Solvents at Ambient Temperature

SolventPredicted SolubilityRationale
Water LowThe hydrophobic nature of the brominated ring and the methyl ester group likely limits aqueous solubility.
Methanol SolubleThe polarity of methanol should facilitate dissolution.
Ethanol SolubleSimilar to methanol, ethanol is expected to be a good solvent.
Acetonitrile SolubleA common polar aprotic solvent for organic compounds.
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) Highly SolubleSimilar to DMSO, DMF is expected to be an excellent solvent for this compound.
Dichloromethane (DCM) SolubleThe compound's aromatic and halogenated nature suggests good solubility in chlorinated solvents.
Ethyl Acetate Moderately SolubleExpected to be a suitable solvent, commonly used in chromatography for similar compounds.

Disclaimer: The predicted solubility values are estimations based on chemical structure and data from related compounds. Experimental verification is essential for accurate quantitative data.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[7] This protocol outlines a detailed procedure for quantifying the solubility of Methyl 6-bromo-5-methoxypicolinate.

2.2.1. Principle

An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).[8]

2.2.2. Materials and Equipment

  • Methyl 6-bromo-5-methoxypicolinate (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

2.2.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid Methyl 6-bromo-5-methoxypicolinate to a pre-weighed glass vial. The excess should be visually apparent to ensure a saturated solution can be formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for 24 to 48 hours.[7] This extended time is crucial for reaching thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles. Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4 for a proposed method) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F G Quantify by HPLC-UV F->G H H G->H Calculate Solubility

Diagram 1: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of Methyl 6-bromo-5-methoxypicolinate is essential for its handling, storage, and use in synthesis. Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[9][10]

Anticipated Degradation Pathways

The structure of Methyl 6-bromo-5-methoxypicolinate suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would yield 6-bromo-5-methoxypicolinic acid and methanol. Base-mediated hydrolysis would result in the corresponding carboxylate salt and methanol.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light. This could lead to debromination or other complex photoreactions.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though this is generally less common for stable aromatic compounds under typical laboratory conditions.

  • Oxidative Degradation: While the pyridine ring is relatively electron-deficient, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2) to evaluate the stability of Methyl 6-bromo-5-methoxypicolinate and to develop a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation of the active substance.[9]

3.2.1. Materials and Reagents

  • Methyl 6-bromo-5-methoxypicolinate

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/water bath, photostability chamber

3.2.2. Step-by-Step Procedure

  • Stock Solution Preparation: Prepare a stock solution of Methyl 6-bromo-5-methoxypicolinate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (start with 0.1 M). Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C). Monitor over time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (start with 0.1 M). Follow the same temperature and time course as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period. Also, expose a solution of the compound to the same temperature.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples, including the unstressed control, to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 4). The method must be able to separate the intact drug from all significant degradation products.

G cluster_stress Stress Conditions cluster_analysis Sample Processing & Analysis A Prepare Stock Solution (1 mg/mL in ACN/Water) B Acid Hydrolysis (0.1M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT & 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B conditions) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV Method G->H I I H->I Identify & Quantify Degradation Products

Diagram 2: Workflow for Forced Degradation Study.

Analytical Methodology

A robust analytical method is crucial for the accurate quantification of Methyl 6-bromo-5-methoxypicolinate in both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose.[11]

Proposed HPLC-UV Method for Quantification and Stability Indication

The following method provides a starting point for the analysis of Methyl 6-bromo-5-methoxypicolinate. Method validation according to ICH guidelines is required to ensure its suitability for its intended purpose.

Table 3: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state and good peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditionsA gradient is recommended to ensure elution of the parent compound and any potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~230 nm and ~270 nm (or determined by UV scan)Pyridine derivatives typically have strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to monitor peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Identification of Degradation Products

For the identification of unknown peaks observed during the forced degradation study, hyphenated techniques are indispensable.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the degradation products, which is crucial for proposing chemical structures.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated and its structure can be definitively elucidated using ¹H and ¹³C NMR.[6][12]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Methyl 6-bromo-5-methoxypicolinate. While a predicted solubility profile has been presented based on its chemical structure, the detailed experimental protocols provided herein offer a clear path for the rigorous, quantitative determination of these critical physicochemical parameters. The forced degradation protocol is designed to establish the intrinsic stability of the molecule and to develop a validated, stability-indicating analytical method, which is a prerequisite for its use in regulated environments. By following the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their work involving this versatile chemical intermediate.

References

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Ompi. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. 1 H NMR spectrum of pyridine oxidation product. [Link]

  • ResearchGate. Selective microbial depletion of different isotopes of pyridine and acetonitrile as determined by GC-MRR. [Link]

  • Nature. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • PubChem. Methyl 5-bromo-6-fluoropicolinate. [Link]

  • Acros Pharmatech. Methyl 6-bromo-5-methoxypicolinate. [Link]

  • Labtoo. R&D Services | Analytical chemistry, Mass spec, NMR. [Link]

  • Environmental Protection Agency. Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101 Page 1 of 21. [Link]

  • MySkinRecipes. Methyl 6-bromo-5-hydroxypicolinate. [Link]

  • Hebei Summedchem Co., Ltd. Methyl 5-bromo-6-methoxypicolinate. [Link]

  • PubMed Central. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. [Link]

Sources

Exploratory

A Historical and Technical Guide to the Discovery of Picolinate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the historical discovery and evolving synthesis of picolinic acid and its derivatives. Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical discovery and evolving synthesis of picolinic acid and its derivatives. Moving beyond a simple chronological account, we will analyze the causality behind key experimental choices, validate the described protocols, and ground the narrative in authoritative scientific literature.

The Dawn of Discovery: Isolation and Early Characterization

The story of picolinate derivatives begins in the late 19th century, a period of fervent activity in coal tar chemistry and the isolation of heterocyclic compounds. Picolinic acid (pyridine-2-carboxylic acid) was first described in the scientific literature by the Austrian chemist Hugo Weidel in 1879.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for all subsequent research into this class of compounds.

Picolinic acid is an isomer of nicotinic acid (niacin, vitamin B3) and isonicotinic acid, with the carboxylic acid group at the 2-position of the pyridine ring.[2] This specific substitution pattern imparts unique chemical properties, most notably its ability to act as an efficient bidentate chelating agent for numerous metal ions.[3] This chelating ability, a direct consequence of the proximity of the ring nitrogen and the carboxyl group, would become a central theme in the later development and application of its derivatives.

Foundational Synthesis: The Oxidation of α-Picoline

For decades following its discovery, the primary route to picolinic acid was the oxidation of α-picoline (2-methylpyridine), a readily available constituent of coal tar. The most reliable and widely cited method involves oxidation with potassium permanganate (KMnO₄).[1]

Causality in Experimental Design: Why Potassium Permanganate?

The choice of potassium permanganate was a logical one for chemists of the era. It was a powerful, inexpensive, and well-understood oxidizing agent capable of converting an alkyl side chain on an aromatic ring into a carboxylic acid. The pyridine ring itself is relatively resistant to oxidation under these conditions, allowing for selective transformation of the methyl group. This classic method, while foundational, typically resulted in moderate yields of 50-51%.[1]

Diagram: General Reaction Scheme for Picolinic Acid Synthesis

G cluster_reactants Reactants cluster_products Products picoline α-Picoline reaction_arrow Oxidation (Heat, H₂O) picoline->reaction_arrow permanganate Potassium Permanganate (KMnO₄) permanganate->reaction_arrow picolinic_acid Picolinic Acid mno2 Manganese Dioxide (MnO₂) reaction_arrow->picolinic_acid reaction_arrow->mno2

Caption: Oxidation of α-picoline to picolinic acid.

Self-Validating Protocol: Permanganate Oxidation of α-Picoline

The following protocol is adapted from the verified and peer-reviewed procedure published in Organic Syntheses.[1] Its self-validating nature comes from the visual cues (color change) that confirm reaction progress and the straightforward purification steps.

Materials:

  • 5-L three-necked flask

  • Reflux condenser and mechanical stirrer

  • α-Picoline (0.54 mole, 50 g)

  • Potassium permanganate (1.14 moles total, 180 g)

  • Deionized water

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Dry Hydrogen Chloride gas

Step-by-Step Methodology:

  • Initial Setup: In the 5-L flask, combine 2500 mL of water and 50 g of α-picoline.

  • First Oxidation: Add 90 g of potassium permanganate to the mixture. Heat the solution on a steam bath with stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color, which typically takes about 1 hour.

  • Second Oxidation: Once the purple color is gone, add the second 90 g portion of permanganate and an additional 500 mL of water. Continue heating until the solution is again decolorized (approximately 2-2.5 hours).

  • Workup - Filtration: Allow the mixture to cool slightly and filter the precipitated manganese dioxide (MnO₂). Wash the filter cake thoroughly with 1 L of hot water to recover any adsorbed product.

  • Workup - Concentration & Acidification: Combine the filtrates and concentrate the volume to 150-200 mL under reduced pressure. Acidify the concentrated solution with concentrated HCl until it is acidic to Congo red paper.

  • Isolation: Evaporate the acidified solution to dryness under reduced pressure. The resulting solid residue contains picolinic acid hydrochloride and inorganic salts.

  • Purification - Extraction: Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with another 150 mL of 95% ethanol.

  • Purification - Precipitation: Combine the ethanolic filtrates. Pass a stream of dry hydrogen chloride gas into the solution. The picolinic acid hydrochloride will begin to crystallize. Chill the solution to ~10°C to maximize precipitation.

  • Final Product: Collect the crystals by filtration and air-dry. The typical yield of picolinic acid hydrochloride is 43-44 g (50-51%).

The Evolution of Synthesis and the Rise of Derivatives

While the permanganate method was robust, the search for higher yields and more environmentally benign processes continued. Other early methods included nitric acid oxidation and the hydrolysis of ω-trichloropicoline.[1] The 20th century saw the development of commercial-scale production, primarily through the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis.[4]

Synthetic Method Starting Material Key Reagents Typical Yield Era of Development Reference
Permanganate Oxidationα-PicolineKMnO₄, H₂O50-51%Late 19th / Early 20th C.[1]
Nitric Acid Oxidationα-PicolineHNO₃VariableEarly 20th C.[1]
Ammoxidation + Hydrolysis2-PicolineO₂, NH₃, then H₂OHigh (Industrial)Mid-20th C.[4]
Electrochemical Synthesisα-PicolineElectrolytic Cell~83% (current eff.)Mid-20th C.[5]

The true expansion of the field came with the synthesis of picolinate derivatives, particularly metal complexes. The first report of chromium(III) picolinate appeared in 1917.[3] This compound, a remarkably stable, pinkish-red solid, exemplifies the chelating power of the picolinate ligand.

The Chelation Principle: A Field-Proven Insight

The efficacy of picolinate derivatives in biological systems is rooted in the principle of chelation. Picolinic acid acts as a bidentate ligand, binding to a central metal ion through both the pyridine nitrogen and a carboxylate oxygen.[3][6] This forms a stable five-membered ring structure, which enhances the bioavailability of essential trace minerals like zinc and chromium.[7][8] The organic ligand "chaperones" the metal ion, facilitating its absorption in the small intestine.[7]

Diagram: Picolinate Chelation of a Metal Ion

Chelation cluster_pico1 Picolinate Ligand 1 cluster_pico2 Picolinate Ligand 2 M Mⁿ⁺ N1 N M->N1 Coordination Bond O1_1 O M->O1_1 N2 N M->N2 O2_1 O M->O2_1 C1_1 C N1->C1_1 C1_2 C C1_1->C1_2 C1_2->O1_1 O1_2 O C1_2->O1_2 C2_1 C N2->C2_1 C2_2 C C2_1->C2_2 C2_2->O2_1 O2_2 O C2_2->O2_2

Sources

Foundational

A Technical Guide to the Reactive Sites of Methyl 6-bromo-5-methoxypicolinate for Drug Discovery and Development

This in-depth technical guide provides a comprehensive analysis of the potential reactive sites on the Methyl 6-bromo-5-methoxypicolinate molecule. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the potential reactive sites on the Methyl 6-bromo-5-methoxypicolinate molecule. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical reactivity of this versatile building block, offering field-proven insights into its application in synthetic chemistry.

Introduction

Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine scaffold—provides multiple handles for chemical modification. Understanding the inherent reactivity of each site is paramount for designing efficient synthetic routes to novel and complex molecules. This guide will dissect the key reactive centers of the molecule, supported by mechanistic principles and established experimental protocols.

Molecular Structure and Overview of Reactive Centers

The chemical structure of Methyl 6-bromo-5-methoxypicolinate, with the IUPAC name methyl 6-bromo-5-methoxypyridine-2-carboxylate[2], presents four primary regions susceptible to chemical transformation. The strategic positioning of these groups on the electron-deficient pyridine ring dictates their reactivity.

G mol C_Br C-Br Bond (SNAr & Cross-Coupling) C_Br->C_Br_target Ester Methyl Ester (Hydrolysis, Amidation) Ester->Ester_target Methoxy Methoxy Group (Ether Cleavage) Methoxy->Methoxy_target Pyridine_N Pyridine Nitrogen (Protonation, Coordination) Pyridine_N->Pyridine_N_target

Caption: Key reactive sites on the Methyl 6-bromo-5-methoxypicolinate molecule.

The Carbon-Bromine Bond: A Gateway to Diverse Functionality

The C6-bromo substituent is arguably the most versatile reactive site on the molecule, susceptible to both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom and the carboxylic ester group makes the pyridine ring electron-deficient, thereby activating it towards nucleophilic attack. Halogens at the 2- and 4- (and by extension, 6-) positions are particularly good leaving groups in SNAr reactions.[3][4]

The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the carbon bearing the bromine atom. The negative charge is stabilized by the electron-withdrawing groups and the ring nitrogen. Subsequent elimination of the bromide ion restores aromaticity.

SNAr_Mechanism Start Methyl 6-bromo-5-methoxypicolinate + Nu- Intermediate Meisenheimer-like Intermediate (Negative charge stabilized by N and CO2Me) Start->Intermediate Nucleophilic Attack Product Substituted Product + Br- Intermediate->Product Elimination of Bromide

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles for this transformation include amines, thiols, and alkoxides.[5][6] These reactions often require elevated temperatures or the use of a strong base to facilitate the reaction.[3]

Experimental Protocol: SNAr with a Thiol Nucleophile

  • To a solution of Methyl 6-bromo-5-methoxypicolinate (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the desired thiol (1.2 equiv).

  • Add a suitable base, for example, potassium carbonate or sodium hydride (2.0 equiv), to deprotonate the thiol.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions.[7][8][9] These reactions are cornerstones of modern synthetic chemistry for the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromopyridine with an organoboron species in the presence of a palladium catalyst and a base.[8][10]

Suzuki_Coupling_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R Product RedElim->Product ArBr Methyl 6-bromo-5- methoxypicolinate ArBr->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine Methyl 6-bromo-5-methoxypicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0 equiv).[9]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

The Methyl Ester Group: A Site for Hydrolysis and Amidation

The methyl ester at the C2 position is susceptible to nucleophilic acyl substitution. The two most common transformations are hydrolysis to the corresponding carboxylic acid and amidation.

Hydrolysis

The ester can be hydrolyzed under either acidic or basic conditions to yield 6-bromo-5-methoxypicolinic acid. Basic hydrolysis, or saponification, is often preferred due to its generally milder conditions and irreversible nature. Metal ions can also catalyze the hydrolysis of picolinate esters.[11][12][13]

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

  • Dissolve Methyl 6-bromo-5-methoxypicolinate (1.0 equiv) in a mixture of methanol and water.

  • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The Methoxy Group: Susceptibility to Ether Cleavage

The methoxy group at the C5 position is generally stable but can be cleaved under harsh acidic conditions to reveal a hydroxyl group.[14][15] This reaction typically requires strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[16][17] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion.

Ether_Cleavage_Mechanism Start Methoxy Group + HBr Protonated Protonated Ether (Oxonium Ion) Start->Protonated Protonation Product Hydroxyl Group + CH3Br Protonated->Product SN2 Attack by Br-

Sources

Exploratory

Unraveling the Electronic Landscape of Methoxypicolinates: A Technical Guide to Theoretical and Computational Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Methoxypicolinates, a versatile class of heterocyclic compounds, stand at the forefront of medicinal chemistry, demonstrating significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxypicolinates, a versatile class of heterocyclic compounds, stand at the forefront of medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Their biological efficacy is intrinsically linked to their three-dimensional structure, electronic properties, and reactivity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of methoxypicolinates. By integrating quantum chemical calculations with experimental spectroscopic data, we present a robust, self-validating system for elucidating structure-property relationships and guiding rational drug design. This document serves as a practical resource for researchers, offering both the theoretical underpinnings and detailed protocols for a synergistic computational and experimental workflow.

Introduction: The Significance of Methoxypicolinates in Modern Drug Discovery

Picolinic acid, a metabolite of L-tryptophan, and its derivatives are known to possess a wide range of biological activities, including neuroprotective, immunomodulatory, and antimicrobial properties.[1] The introduction of a methoxy substituent onto the picolinate scaffold can significantly modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal-chelating ability. These modifications can, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile.

The development of metal-based drugs, or metallodrugs, represents a promising frontier in chemotherapy and antimicrobial treatments.[2][3] Methoxypicolinates, with their nitrogen and oxygen donor atoms, are excellent ligands for a variety of metal ions, forming stable coordination complexes with unique geometric and electronic structures.[4][5] Understanding the intricate interplay between the organic ligand and the metal center is paramount for designing effective and safe metallodrugs.[6][7]

Computational chemistry offers a powerful lens through which to examine these molecules at an atomic level of detail.[8][9][10] By employing quantum chemical methods, we can predict molecular structures, spectroscopic signatures, and reactivity, thereby guiding synthetic efforts and biological evaluations.[11][12] This guide will delineate a workflow that leverages the synergy between in silico modeling and experimental validation.

The Computational Toolkit: Methodologies for Interrogating Methoxypicolinates

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[13] DFT provides a favorable balance between computational cost and accuracy for predicting the electronic structure and properties of organic and coordination compounds.

Foundational Choice: Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set.

  • Functionals : For methoxypicolinates and their metal complexes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a reliable starting point.[14][15] This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with localized electrons, such as those in organic molecules and transition metal complexes. For systems where dispersion interactions are significant, employing dispersion-corrected functionals (e.g., B3LYP-D3) is recommended.[16]

  • Basis Sets : The basis set is a set of mathematical functions used to construct the molecular orbitals. For organic ligands like methoxypicolinates, Pople-style basis sets such as 6-311++G(d,p) are widely used and provide a good description of the electron density, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions and anionic species.[17] For metal complexes, a mixed basis set approach is often employed, where a more sophisticated basis set with effective core potentials (ECPs), such as LANL2DZ , is used for the metal atom, while a Pople-style basis set is used for the lighter atoms (C, H, N, O).[15]

Simulating the Biological Milieu: The Role of Solvation Models

Biological processes occur in an aqueous environment. Therefore, accounting for the effect of the solvent is critical for obtaining meaningful computational results. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and effective for this purpose.[18] The Integral Equation Formalism variant of PCM (IEFPCM) is a robust choice for modeling the bulk electrostatic effects of the solvent.

A Synergistic Workflow: Integrating Theory and Experiment

The true power of computational chemistry is realized when it is used in concert with experimental techniques. This integrated approach provides a self-validating system where theoretical predictions can be confirmed by experimental data, and experimental observations can be explained and rationalized through computational models.

G Computational-Experimental Synergy Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation GeoOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) FreqCalc Frequency Calculation & IR/Raman Spectra GeoOpt->FreqCalc Confirm Minimum Energy NMR_UV_Calc NMR & UV-Vis Spectra (GIAO & TD-DFT) GeoOpt->NMR_UV_Calc Predict Spectra NBO_FMO Electronic Properties (NBO, HOMO-LUMO) GeoOpt->NBO_FMO Analyze Bonding BioAssay Biological Activity Assays NBO_FMO->BioAssay Rationalize Reactivity Synthesis Synthesis & Purification XRay X-ray Crystallography Synthesis->XRay Structural Confirmation Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy Characterization Synthesis->BioAssay Functional Testing XRay->GeoOpt Compare Bond Lengths/Angles Spectroscopy->FreqCalc Compare Vibrational Modes Spectroscopy->NMR_UV_Calc Compare Chemical Shifts & Electronic Transitions FMO Frontier Molecular Orbital Analysis HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->EnergyGap Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Electron Acceptor Reactivity Reactivity EnergyGap->Reactivity Determines Kinetic Stability

Sources

Foundational

A Comprehensive Guide to the Safe Handling of Brominated Pyyridine Compounds for Research and Development

Introduction: Brominated pyridine compounds are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Brominated pyridine compounds are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the pyridine scaffold's unique electronic properties and the bromine atom's capacity to function as a versatile synthetic handle for cross-coupling reactions and other transformations. However, the same reactivity that makes these compounds valuable also contributes to their significant physiological and chemical hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of brominated pyridines, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for researchers, chemists, and drug development professionals who work with these potent and hazardous substances.

Section 1: Core Hazard Identification and Characterization

The safe handling of any chemical begins with a thorough understanding of its intrinsic hazards. Brominated pyridines, as a class, combine the hazards of the parent pyridine molecule with the specific risks associated with organobromine compounds.

1.1 Toxicological Profile

Exposure to brominated pyridines can occur via inhalation, dermal contact, ingestion, and eye contact. The toxicological profile is serious and warrants significant precautions.

  • Acute Toxicity: Many brominated pyridines are classified as acutely toxic. Notably, 2-bromopyridine is designated as toxic if swallowed and potentially fatal if it comes into contact with the skin.[1][2] The position of the bromine atom significantly influences the compound's metabolic pathway and resulting toxicity. Dermal absorption is a primary route of concern, as compounds can rapidly pass through the skin and enter the bloodstream.[1]

  • Irritation and Corrosivity: These compounds are consistently categorized as causing serious skin and eye irritation.[1][2][3] Direct contact can lead to chemical burns, inflammation, and, in the case of eye exposure, potentially irreversible damage.

  • Respiratory Hazards: Vapors and mists of brominated pyridines are irritants to the respiratory system.[3] Inhalation can cause coughing, wheezing, and shortness of breath, with prolonged exposure potentially leading to more severe systemic effects.[4][5]

  • Systemic and Organ Toxicity: Like the parent pyridine, these derivatives can exert systemic effects, potentially damaging the central nervous system (CNS), liver, and kidneys upon repeated or significant exposure.[4][5][6] Symptoms of systemic toxicity can include headache, nausea, dizziness, and fatigue.[4][5][7]

1.2 Physicochemical Hazards

  • Flammability: Brominated pyridines range from combustible to flammable liquids.[3] Their vapors are typically heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[4][8] It is imperative to handle them away from open flames, sparks, and hot surfaces.

  • Reactivity and Incompatibility: These compounds can react violently with strong oxidizing agents and strong acids.[4][5] When heated to decomposition, they emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[4]

Table 1: Hazard Summary of Representative Brominated Pyridines

CompoundCAS NumberGHS Classification HighlightsKey Hazards
2-Bromopyridine 109-04-6Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 2); Skin Irritation (Category 2); Eye Irritation (Category 2A); STOT SE (Category 3)[2]Fatal in contact with skin , Toxic if swallowed, Causes serious skin/eye irritation, May cause respiratory irritation.
3-Bromopyridine 626-55-1Flammable Liquid (Category 3); Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2)[3]Flammable liquid and vapor, Harmful if swallowed, Causes serious skin/eye irritation.

Section 2: Risk Assessment and the Hierarchy of Controls

A proactive approach to safety is paramount. Every procedure involving brominated pyridines must be preceded by a thorough risk assessment. The widely accepted "Hierarchy of Controls" provides a systematic framework for implementing the most effective safety measures.

RiskAssessmentWorkflow A Step 1: Identify Hazards (Toxicity, Flammability, Reactivity) B Step 2: Assess Risks (Evaluate exposure potential during procedure) A->B C Step 3: Implement Controls (Apply Hierarchy of Controls) B->C D Elimination / Substitution (Is a less hazardous reagent possible?) C->D Most Effective E Engineering Controls (Fume Hood, Ventilation, Grounding) D->E F Administrative Controls (SOPs, Training, Designated Areas) E->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G Least Effective H Step 4: Review and Refine (Is the risk acceptably low? Monitor procedure.) G->H ExperimentalWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_post Post-Procedure Phase A Review SDS & Risk Assessment B Prepare Fume Hood (Clear area, verify flow) A->B C Assemble Glassware & Equipment B->C D Don PPE C->D E Weigh/Measure Reagent D->E F Perform Reaction E->F G Workup & Quenching F->G H Decontaminate Surfaces & Glassware G->H I Segregate Hazardous Waste H->I J Doff PPE & Wash Hands I->J

Caption: A typical experimental workflow for handling hazardous reagents.

Step-by-Step Methodology:

  • Preparation (Pre-Work):

    • Documentation Review: Read and fully understand the Safety Data Sheet (SDS) for the specific brominated pyridine isomer being used. Perform a written risk assessment for the planned procedure.

    • Fume Hood Preparation: Ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

    • Equipment Assembly: Gather and inspect all necessary glassware and equipment. Pre-label all reaction vessels and waste containers.

  • Execution (Inside Fume Hood):

    • Don PPE: Put on all required PPE as specified in Table 2.

    • Aliquot Reagent: When weighing the compound, use a disposable weigh boat within a beaker for secondary containment. For liquids, use a syringe or cannula technique for transfers. Keep the primary container sealed whenever not in active use.

    • Reaction Monitoring: Continuously monitor the reaction from outside the fume hood. Ensure heating and stirring are controlled.

  • Post-Procedure:

    • Decontamination: Carefully quench any unreacted reagents using a validated procedure. Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Waste Management: Segregate all waste streams. Dispose of contaminated gloves, weigh boats, and other solid materials into a designated, sealed hazardous waste container. Liquid waste should go into a clearly labeled, sealed halogenated organic waste container.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

    • Hygiene: Immediately and thoroughly wash hands and forearms with soap and water.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Brominated pyridines must be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [6][9][10]They should be kept in tightly sealed, clearly labeled containers. [6][8][9]Store them in a designated, locked cabinet for toxic chemicals, segregated from incompatible materials, especially strong oxidizing agents and acids. [5][6]* Waste Disposal: Under no circumstances should brominated pyridines or their waste be poured down the drain. [10]All waste, including contaminated materials, must be treated as hazardous waste and disposed of through an approved environmental health and safety program, following all local and federal regulations. [11][10]

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

Sources

Exploratory

commercial availability and suppliers of Methyl 6-bromo-5-methoxypicolinate

This guide provides a comprehensive overview of Methyl 6-bromo-5-methoxypicolinate, a key building block for professionals in pharmaceutical and agrochemical research. We will delve into its commercial availability, chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 6-bromo-5-methoxypicolinate, a key building block for professionals in pharmaceutical and agrochemical research. We will delve into its commercial availability, chemical properties, and its role as a strategic intermediate in the synthesis of complex molecules. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development.

Introduction: The Strategic Value of a Functionalized Picolinate

Methyl 6-bromo-5-methoxypicolinate (CAS No. 170235-18-4) is a substituted pyridine derivative. Its structure is distinguished by a bromine atom at the 6-position, a methoxy group at the 5-position, and a methyl ester at the 2-position. This unique arrangement of functional groups makes it a highly versatile reagent in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy and methyl ester groups can be further manipulated, offering multiple avenues for derivatization. These features position Methyl 6-bromo-5-methoxypicolinate as a valuable starting material for the construction of compound libraries for screening and lead optimization in drug discovery programs.

Commercial Availability and Suppliers

Methyl 6-bromo-5-methoxypicolinate is readily available from a range of chemical suppliers, typically with purities of 95-97%. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and larger-scale development projects.

SupplierProduct NumberPurityCAS Number
J&K Scientific LLCCS-0041484[1]Not Specified170235-18-4[1]
AChemBlockW158176[2]97%[2]170235-18-4[2]
Acros PharmatechPRD363195.00% +170235-18-4
BLD PharmBD217381Not Specified170235-18-4
BOC SciencesNot SpecifiedNot Specified945954-94-9

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of Methyl 6-bromo-5-methoxypicolinate is essential for its effective use in synthesis and for the accurate interpretation of analytical data.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃AChemBlock[2]
Molecular Weight 246.06 g/mol AChemBlock[2]
CAS Number 170235-18-4AChemBlock[2]
Appearance Off-white to light yellow powderInferred from related compounds
IUPAC Name methyl 6-bromo-5-methoxypyridine-2-carboxylateJ&K Scientific LLC
SMILES COC1=C(N=C(C=C1)C(=O)OC)BrJ&K Scientific LLC
InChI Key HNDJWOBRSKPSMA-UHFFFAOYSA-NJ&K Scientific LLC

While specific, publicly available spectra for Methyl 6-bromo-5-methoxypicolinate are limited, the expected spectral characteristics can be inferred from its structure and from data on closely related analogues.

  • ¹H NMR: Protons on the pyridine ring, the methoxy group, and the methyl ester would be observable, with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.

  • ¹³C NMR: Resonances for all eight carbon atoms would be present, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

  • Mass Spectrometry: The molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Mechanistic Considerations

Disclaimer: The following protocol is a representative example for the synthesis of a structurally similar compound, Methyl 5-bromo-6-methylpicolinate, and should be adapted and optimized by experienced synthetic chemists for the synthesis of Methyl 6-bromo-5-methoxypicolinate.

Representative Experimental Protocol: Esterification of a Brominated Picolinic Acid

This procedure describes the conversion of a picolinic acid to its methyl ester using thionyl chloride in methanol.

Materials:

  • 5-bromo-6-methylpyridine-2-carboxylic acid

  • Methanol

  • Thionyl chloride

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor, suspend 5-bromo-6-methylpyridine-2-carboxylic acid in methanol.

  • Esterification: Cool the mixture and slowly add thionyl chloride, maintaining a temperature between 20-30 °C. After the addition, heat the reaction mixture to 55-65 °C and maintain for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Remove the solvent by distillation under reduced pressure. Add MTBE to the residue and stir to dissolve the crude product.

  • Purification: Transfer the MTBE solution to a separate vessel. Add water to the original reactor and then pump the MTBE solution back into the reactor, maintaining a temperature of 0-5 °C. Stir for 1 hour. Separate the layers and extract the aqueous layer with MTBE. Combine the organic layers and concentrate under reduced pressure.

  • Isolation: Add hexane to the concentrated residue, stir, and collect the resulting solid by centrifugation. Dry the solid to obtain the final product.

G cluster_start Starting Material cluster_reaction Esterification cluster_workup Workup & Purification cluster_product Final Product start 6-bromo-5-methoxypicolinic acid esterification React with Methanol and Thionyl Chloride start->esterification Step 1 workup Solvent Removal & Extraction with MTBE esterification->workup Step 2 purification Crystallization from Hexane workup->purification Step 3 product Methyl 6-bromo-5-methoxypicolinate purification->product Step 4

Caption: A generalized workflow for the synthesis of Methyl 6-bromo-5-methoxypicolinate.

Applications in Drug Discovery and Development

Substituted picolinates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The bromine atom on Methyl 6-bromo-5-methoxypicolinate is particularly useful for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of drug-like molecules.

While specific examples citing the use of Methyl 6-bromo-5-methoxypicolinate are not prevalent in publicly accessible literature, its structural motifs are found in molecules targeting a variety of therapeutic areas. For instance, related bromo-pyridine cores are key components in the synthesis of kinase inhibitors, which are a major class of anti-cancer agents. The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases, and the substituents on the ring play a crucial role in modulating potency and selectivity.

Quality Control and Analytical Procedures

Ensuring the purity and identity of Methyl 6-bromo-5-methoxypicolinate is critical for its successful application in multi-step syntheses. A robust quality control (QC) workflow should be established to verify the quality of incoming materials and to monitor the progress of reactions involving this intermediate.

A typical QC protocol would involve a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the material. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound. ¹H and ¹³C NMR are essential for verifying the connectivity of the atoms and the absence of significant impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_decision Decision sample Methyl 6-bromo-5-methoxypicolinate hplc HPLC for Purity sample->hplc nmr NMR for Structure sample->nmr ms MS for Identity sample->ms decision Pass/Fail based on Specifications hplc->decision nmr->decision ms->decision

Caption: A standard quality control workflow for Methyl 6-bromo-5-methoxypicolinate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromo-5-methoxypicolinate. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and emergency procedures.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-bromo-5-methoxypicolinate is a valuable and commercially accessible building block for chemical synthesis. Its trifunctional nature provides a versatile platform for the creation of complex molecular architectures, making it a strategic tool for researchers in drug discovery and other areas of chemical science. A thorough understanding of its properties, coupled with rigorous quality control, will enable its effective use in the development of novel and impactful molecules.

References

  • J&K Scientific LLC. Methyl 6-bromo-5-methoxypicolinate | 170235-18-4. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Cross-Coupling of Methyl 6-bromo-5-methoxypicolinate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Substituted Picolinates Methyl 6-bromo-5-methoxypicolinate is a key heterocyclic building block in contemporary drug...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Picolinates

Methyl 6-bromo-5-methoxypicolinate is a key heterocyclic building block in contemporary drug discovery and agrochemical synthesis. Its substituted pyridine core is a prevalent motif in a myriad of biologically active molecules. The strategic placement of the bromine atom, an ester, and a methoxy group offers a versatile platform for molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forming carbon-carbon bonds, enabling the seamless introduction of diverse aryl, heteroaryl, or vinyl substituents at the 6-position of the picolinate scaffold.[1][2]

This guide provides an in-depth exploration of the Suzuki cross-coupling reaction utilizing Methyl 6-bromo-5-methoxypicolinate. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer field-proven insights to empower researchers to achieve high-yield, reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (Methyl 6-bromo-5-methoxypicolinate) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The electron-withdrawing nature of the ester and the pyridine nitrogen in our substrate can facilitate this step.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Methyl 6-bromo-5-methoxypicolinate) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocols: A Step-by-Step Guide

The successful execution of a Suzuki coupling with Methyl 6-bromo-5-methoxypicolinate hinges on the judicious selection of catalyst, ligand, base, and solvent. The presence of the methoxy group and the picolinate ester introduces specific electronic and steric considerations. The following protocols are designed as robust starting points for optimization.

Protocol 1: General Screening Conditions

This protocol employs a widely used and versatile catalyst system suitable for initial screening with various aryl and heteroaryl boronic acids.

Materials:

  • Methyl 6-bromo-5-methoxypicolinate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 6-bromo-5-methoxypicolinate, the boronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: For Challenging or Sterically Hindered Substrates

For less reactive boronic acids or when steric hindrance is a concern, a more active catalyst system employing a Buchwald ligand is recommended.[3]

Materials:

  • Methyl 6-bromo-5-methoxypicolinate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

Follow the general procedure outlined in Protocol 1, substituting the catalyst system and base as listed above. The reaction temperature may also be increased to 110 °C if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Methyl 6-bromo-5-methoxypicolinate - Boronic Acid - Base B Add Catalyst System A->B C Add Solvent B->C D Degas Mixture C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product (NMR, MS) I->J caption Figure 2: General Experimental Workflow

Figure 2: General Experimental Workflow

Data Presentation: Expected Outcomes

The following table provides a summary of expected yields for the Suzuki coupling of Methyl 6-bromo-5-methoxypicolinate with representative boronic acids under optimized conditions based on the protocols described.

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9012>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9012>95
33-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)1001685-95
42-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (5:1)1101875-85
54-Trifluoromethylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)1001870-80

Best Practices and Troubleshooting

Expertise in Action: The "Why" Behind the "How"

  • Inert Atmosphere is Crucial: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[4] Thorough degassing of solvents and maintaining a positive pressure of an inert gas is non-negotiable.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[2] While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids or to accelerate the reaction.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the transmetalation step. The ratio should be optimized for the solubility of all reactants.[6]

  • Ligand Selection: For electron-deficient or sterically hindered bromopyridines, electron-rich and bulky phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[3]

  • Boronic Acid Quality: Boronic acids are susceptible to protodeboronation, especially under basic conditions.[4] Using fresh, high-purity boronic acids or more stable alternatives like boronic esters (e.g., pinacol esters) can mitigate this side reaction.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality boronic acid.Ensure a strict inert atmosphere. Increase reaction temperature and/or time. Use fresh, high-purity boronic acid or a boronic ester. Screen alternative catalyst/ligand systems (e.g., Protocol 2).
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst.Thoroughly degas the reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ if homocoupling is a persistent issue.
Protodeboronation Unstable boronic acid; Prolonged reaction time at high temperature.Use a more stable boronic ester (e.g., pinacol ester). Minimize reaction time. Consider using a milder base.
Dehalogenation of Starting Material Catalyst deactivation and side reactions.Change the solvent or base. A more efficient catalyst system that promotes cross-coupling over reduction is needed.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 6-bromo-5-methoxypicolinate is a powerful and versatile transformation for the synthesis of complex substituted pyridines. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can reliably access a diverse range of novel chemical entities for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate these synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • ResearchGate. Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Coupling with Methyl 6-bromo-5-methoxypicolinate

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) species, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[1][4][5]

This guide provides a detailed protocol and practical insights for the Sonogashira coupling of Methyl 6-bromo-5-methoxypicolinate, a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[6][7] The presence of the pyridine nitrogen, methoxy, and methyl ester functionalities introduces specific electronic and steric considerations that must be addressed for successful and high-yielding coupling. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide to navigate potential challenges.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] A simplified representation of this process is essential for understanding the role of each component and for rational troubleshooting.

A zerovalent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (Methyl 6-bromo-5-methoxypicolinate) to form a Pd(II)-aryl complex.[2][4] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (Methyl 6-bromo-5- methoxypicolinate) ArylHalide->OxAdd Pd_Aryl L₂Pd(II)(Ar)(X) OxAdd->Pd_Aryl Transmetalation Transmetalation Pd_Aryl->Transmetalation Pd_Aryl_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->Pd_Aryl_Alkyne RedElim Reductive Elimination Pd_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Coupled Product) RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol

This protocol provides a general framework for the Sonogashira coupling of Methyl 6-bromo-5-methoxypicolinate. Optimization of specific parameters may be necessary depending on the nature of the terminal alkyne used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 6-bromo-5-methoxypicolinate≥97%AChemBlock[8]Store under inert atmosphere.
Terminal AlkyneVariesStandard SupplierPurify if necessary (e.g., distillation, filtration through silica).
Pd(PPh₃)₂Cl₂Catalyst GradeStandard SupplierAir-stable, but handle with care.
Copper(I) Iodide (CuI)≥98%Standard SupplierUse a fresh bottle; color should be off-white to light tan.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard SupplierDistill from CaH₂ if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierUse a freshly opened bottle or from a solvent purification system.
Inert GasHigh Purity Nitrogen or Argon
Standard GlasswareOven-dried prior to use.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromo-5-methoxypicolinate (1.0 equiv).

    • Add Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv) and CuI (0.04-0.10 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition:

    • Under a positive flow of inert gas, add anhydrous THF (to make a ~0.2 M solution with respect to the aryl bromide).

    • Add anhydrous triethylamine (2.0-3.0 equiv).

    • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 50-65 °C. The optimal temperature will depend on the reactivity of the alkyne. For less reactive aryl bromides, higher temperatures may be necessary.[9][10]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[4]

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Considerations for Methyl 6-bromo-5-methoxypicolinate

  • Pyridine Coordination: The pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalytic activity. While often not detrimental, in some cases, using ligands that are less prone to displacement or slightly higher catalyst loadings can be beneficial.

  • Electronic Effects: The methoxy group is electron-donating, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to unsubstituted bromopyridines. The electron-withdrawing picolinate ester can partially counteract this effect. For particularly challenging couplings, a more electron-rich and bulky phosphine ligand may improve reaction rates.[2]

  • Steric Hindrance: The substituents ortho to the bromine atom may introduce some steric hindrance. Ensuring efficient stirring and adequate reaction time is important.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst.Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[9]
Poor quality of reagents.Purify the alkyne and ensure the base and solvent are anhydrous.[11]
Insufficient temperature.Gradually increase the reaction temperature. Aryl bromides often require heating.[9][10]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Ensure the reaction is thoroughly deoxygenated. Some solvents like THF can sometimes promote this; consider switching to DMF or toluene.[9][11]
Significant Homocoupling of Alkyne (Glaser Coupling) Presence of oxygen.Rigorously degas the solvent and maintain a positive inert gas atmosphere.[1][9]
High copper catalyst loading.Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[1][9]
Reaction Stalls Catalyst inhibition.The product or impurities may be inhibiting the catalyst. Try adding a fresh portion of the catalyst.

Conclusion

The Sonogashira coupling of Methyl 6-bromo-5-methoxypicolinate is a highly effective method for accessing a variety of substituted picolinates, which are valuable intermediates in drug discovery and development. By understanding the reaction mechanism, carefully selecting and handling reagents, and systematically troubleshooting any issues, researchers can reliably employ this protocol to advance their synthetic campaigns. The guidelines presented here, grounded in established principles of cross-coupling chemistry, provide a solid foundation for the successful application of this important transformation.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • Reddit. Sonogashira troubleshooting help needed. r/Chempros. (2020, August 7). [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros. (2021, September 2). [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling? (2014, May 1). [Link]

  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • MySkinRecipes. Methyl 6-bromo-5-hydroxypicolinate. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • J&K Scientific LLC. Methyl 6-bromo-5-methoxypicolinate | 170235-18-4. [Link]

  • Ruifanda-biochem. Methyl 5-bromo-6-methoxypicolinate-Pyridine. [Link]

Sources

Method

The Strategic Utility of Methyl 6-Bromo-5-methoxypicolinate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Introduction: The Architectural Value of a Substituted Pyridine Scaffold In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its inherent electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of rational drug design. Methyl 6-bromo-5-methoxypicolinate is a highly functionalized pyridine derivative that offers medicinal chemists a versatile and strategically valuable precursor for the synthesis of novel and complex heterocyclic systems.

The strategic placement of its functional groups—a bromine atom at the 6-position, a methoxy group at the 5-position, and a methyl ester at the 2-position—provides a powerful toolkit for molecular elaboration. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The methoxy group modulates the electronic nature of the pyridine ring and can influence the conformation of synthesized derivatives, while the ester provides a site for further modification or can participate in cyclization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging methyl 6-bromo-5-methoxypicolinate as a precursor for novel heterocyclic compounds with potential therapeutic applications, particularly as kinase inhibitors.

Core Synthetic Strategies: Accessing Molecular Diversity

The primary utility of methyl 6-bromo-5-methoxypicolinate lies in its reactivity in palladium-catalyzed cross-coupling reactions. The two most impactful transformations for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are foundational for building the molecular complexity required for potent and selective bioactive compounds.

Suzuki-Miyaura Cross-Coupling: Building Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds. In the context of methyl 6-bromo-5-methoxypicolinate, it allows for the introduction of various aryl and heteroaryl moieties at the 6-position, a common strategy in the design of kinase inhibitors where one aromatic system often binds in the adenine region of the ATP pocket.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Catalyst/Ligand System: Palladium catalysts, often in combination with phosphine ligands, are standard. The ligand's steric bulk and electronic properties are crucial for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. For a substrate like this, a catalyst system known for its efficiency with electron-rich pyridines is preferable.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate or potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A polar aprotic solvent system, often containing water, is typically used to dissolve the various reagents and facilitate the reaction. Dioxane/water or DMF are common choices.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general method for the coupling of an arylboronic acid with methyl 6-bromo-5-methoxypicolinate.

Materials:

  • Methyl 6-bromo-5-methoxypicolinate

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-bromo-5-methoxypicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 6-aryl-5-methoxypicolinate.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95
24-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF10080-90
33-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-85

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and may vary based on specific substrates and reaction scale.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal Ar'-B(OR)₂ Base Transmetal->Pd0 Reductive Elimination Product Methyl 6-aryl- 5-methoxypicolinate (Ar-Ar') Transmetal->Product ArBr Methyl 6-bromo- 5-methoxypicolinate ArBr->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetal caption Suzuki-Miyaura Cross-Coupling Workflow

Caption: Suzuki-Miyaura Cross-Coupling Workflow

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of methyl 6-bromo-5-methoxypicolinate with a diverse range of primary and secondary amines. This is a critical step towards the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which have shown promise as kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP) are often employed. These ligands promote the crucial reductive elimination step and can help to prevent β-hydride elimination, a common side reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.[1]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and to ensure good solubility of the catalyst and reagents.

Illustrative Protocol: Buchwald-Hartwig Amination with Aniline

This protocol provides a general method for the amination of methyl 6-bromo-5-methoxypicolinate with an arylamine.

Materials:

  • Methyl 6-bromo-5-methoxypicolinate

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with methyl 6-bromo-5-methoxypicolinate (1.0 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Add anhydrous toluene, followed by the aniline (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to afford the desired methyl 6-(phenylamino)-5-methoxypicolinate.[2]

EntryAmine PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
1AnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene11070-85
2MorpholinePd(OAc)₂/BINAPNaOtBuDioxane10065-80

Table 2: Representative conditions for Buchwald-Hartwig amination reactions. Yields are illustrative and may vary based on specific substrates and reaction scale.

Buchwald_Hartwig_Workflow cluster_workflow Synthetic Workflow Start Methyl 6-bromo- 5-methoxypicolinate BH_Step Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->BH_Step Intermediate Methyl 6-amino- 5-methoxypicolinate Derivative BH_Step->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product Novel Heterocyclic Compound (e.g., Pyrido[2,3-b]pyrazine) Cyclization->Final_Product caption From Precursor to Fused Heterocycle

Caption: From Precursor to Fused Heterocycle

Application in Target-Oriented Synthesis: Crafting Bioactive Molecules

The true value of methyl 6-bromo-5-methoxypicolinate is realized when its derivatives are carried forward to construct complex, biologically active heterocycles. A particularly promising application is the synthesis of pyrido[2,3-b]pyrazines, a class of compounds known to possess a range of biological activities, including potent kinase inhibition. For instance, certain derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[3]

From C-N Coupled Intermediate to Fused Heterocycle

The product from the Buchwald-Hartwig amination, a 6-amino-5-methoxypicolinate derivative, is primed for intramolecular cyclization to form a fused bicyclic system. This strategic cyclization is a powerful step for locking the molecule into a conformation that may be favorable for binding to a biological target.

Illustrative Protocol: Synthesis of a Pyrido[2,3-d]pyrimidinone Derivative

This protocol outlines a potential cyclization of a 6-amino-picolinate intermediate, a common transformation in the synthesis of this class of heterocycles.

Materials:

  • Methyl 6-amino-5-methoxypicolinate derivative

  • Urea or a suitable guanidine derivative

  • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

Procedure:

  • Combine the methyl 6-amino-5-methoxypicolinate derivative with an excess of urea in a flask equipped with a reflux condenser.

  • Add a high-boiling point solvent.

  • Heat the mixture to a high temperature (typically >200 °C) to drive the cyclization and concomitant elimination of methanol and ammonia.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent like hexanes to remove the high-boiling point solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

This type of cyclization can lead to the formation of pyrido[2,3-d]pyrimidinone cores, which are present in a variety of kinase inhibitors. The specific substitution pattern on the starting amine will dictate the final substitution on the heterocyclic product, allowing for the generation of a library of compounds for biological screening.

Conclusion and Future Outlook

Methyl 6-bromo-5-methoxypicolinate is a powerful and versatile precursor for the synthesis of novel heterocyclic compounds. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and efficient entry point into a diverse chemical space. The strategic positioning of its functional groups allows for a modular approach to the synthesis of complex molecules, including those with promising biological activity such as kinase inhibitors. The protocols and strategies outlined in this application note serve as a robust foundation for researchers in drug discovery and medicinal chemistry to unlock the full potential of this valuable building block in the quest for new therapeutic agents.

References

  • Mohsenimehr, M., et al. (2024). One-pot synthesis of novel pyrimido[4,5-b]quinolines and pyrido[2,3-d:6,5d′]dipyrimidines using encapsulated- γ-Fe2O3 nanoparticles. Advanced Colloid and Interface Science. Available at: [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. Available at: [Link]

  • Victory, P., et al. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Anales de Química, Serie C: Química Orgánica y Bioquímica, 81(3), 253-257. Available at: [Link]

  • Shamroukh, A. H., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 4(1), 734-772. Available at: [Link]

  • Borges, F., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4104. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Garrido, M., et al. (2016). Regioselective Synthesis of a Family of beta-Lactams Bearing a Triazole Moiety as Potential Apoptosis Inhibitors. Molecules, 21(5), 643. Available at: [Link]

  • Sharma, P., et al. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available at: [Link]

  • Kita, Y., et al. (2007). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, (37), 3838-3840. Available at: [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. Available at: [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available at: [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. Available at: [Link]

Sources

Application

The Organic Chemist's Guide to Picolinate Functionalization: Advanced Protocols and Mechanistic Insights

Introduction: The Versatile Picolinate Scaffold Picolinates, encompassing picolinic acid and its ester derivatives, are a cornerstone of modern chemical synthesis, finding extensive applications in medicinal chemistry, m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Picolinate Scaffold

Picolinates, encompassing picolinic acid and its ester derivatives, are a cornerstone of modern chemical synthesis, finding extensive applications in medicinal chemistry, materials science, and catalysis. Their prevalence in pharmaceutical agents, such as the anti-diabetic agent chromium picolinate, underscores their significance.[1] The pyridine nitrogen and the carboxylate group of the picolinate moiety provide a bidentate chelation site, which is crucial for its role as a ligand in transition metal catalysis and its unique reactivity.[2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of experimental procedures for the functionalization of picolinates, grounded in mechanistic understanding to empower rational reaction design and optimization.

I. C-H Functionalization: Direct and Atom-Economical Approaches

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical synthetic route. Palladium catalysis has been at the forefront of these advancements.

Mechanism Overview: Ligand-Directed C-H Activation

In many palladium-catalyzed C-H functionalization reactions, the picolinate's own nitrogen atom can act as a directing group, facilitating the activation of a specific C-H bond. The generally accepted mechanism involves the formation of a palladacycle intermediate. Mechanistic studies on related pyridine-directed C-H arylations suggest that the turnover-limiting step can be the oxidation of a dimeric palladium(II) species by the arylating agent, leading to a high-oxidation-state palladium intermediate that then undergoes reductive elimination to form the desired product.[3]

G cluster_0 Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Palladacycle Intermediate Palladacycle Intermediate Pd(II) Precatalyst->Palladacycle Intermediate C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition (e.g., with Ar-I) Pd(IV) Intermediate->Pd(II) Precatalyst Reductive Elimination (Product Formation)

Protocol 1: Palladium-Catalyzed β-Arylation of Aliphatic Acids

This protocol demonstrates the arylation of C(sp³)–H bonds in simple aliphatic acids, a transformation that can be conceptually extended to appropriately substituted picolinate derivatives where the carboxyl group directs functionalization.[4]

Materials:

  • Aliphatic carboxylic acid (e.g., propionic acid)

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone

  • Silver(I) carbonate (Ag₂CO₃)

  • Potassium phosphate, dibasic (K₂HPO₄)

  • Solvent (e.g., a mixture of CF₃CO₂H and CH₂Cl₂)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol %), benzoquinone (0.5 equiv), Ag₂CO₃ (1.0 equiv), and K₂HPO₄ (1.5 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent mixture under the inert atmosphere.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-arylated carboxylic acid.

Causality Behind Experimental Choices:

  • Directing Group: The carboxyl group of the substrate directs the palladium catalyst to the β-C-H bond.

  • Oxidant: Benzoquinone is often used to reoxidize the Pd(0) generated during the catalytic cycle back to the active Pd(II) state.

  • Base: K₂HPO₄ acts as a base to facilitate the C-H activation step.

  • Silver Salt: Ag₂CO₃ can act as a halide scavenger and may also assist in the C-H activation process.

II. Decarboxylative Cross-Coupling: A Versatile Strategy

Decarboxylative cross-coupling reactions utilize readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. This approach is particularly attractive for the functionalization of picolinic acids.

Mechanism Overview: Bimetallic Catalysis

These reactions often employ a bimetallic catalytic system, typically involving palladium and copper.[5] The palladium catalyst activates the aryl halide via oxidative addition. Concurrently, the copper catalyst facilitates the decarboxylation of the picolinic acid, forming a copper-picolinate species that then undergoes transmetalation with the palladium center. Reductive elimination from the resulting palladium complex yields the functionalized pyridine and regenerates the active palladium catalyst.

G cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Picolinate Ar-Pd(II)-Picolinate Ar-Pd(II)-X->Ar-Pd(II)-Picolinate Picolinic Acid Picolinic Acid Cu-Picolinate Cu-Picolinate Picolinic Acid->Cu-Picolinate Decarboxylation (with Cu salt) Cu-Picolinate->Ar-Pd(II)-Picolinate Transmetalation Product Product Ar-Pd(II)-Picolinate->Product Reductive Elimination

Protocol 2: Palladium/Copper-Catalyzed Decarboxylative Arylation of Picolinic Acid

This protocol is adapted from methodologies developed for the decarboxylative cross-coupling of 2-(azaaryl)carboxylates with aryl halides.[6][7]

Materials:

  • Picolinic acid

  • Aryl bromide or iodide (e.g., bromobenzene)

  • Palladium(II) iodide (PdI₂)

  • Copper(I) oxide (Cu₂O)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a microwave vial, combine picolinic acid (1.2 equiv), the aryl halide (1.0 equiv), PdI₂ (5 mol %), Cu₂O (10 mol %), PPh₃ (20 mol %), and K₂CO₃ (2.0 equiv).

  • Add NMP as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150-200 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 2-arylpyridine product.

Trustworthiness and Self-Validation: The use of an internal standard during optimization allows for accurate determination of reaction yields by LC-MS, ensuring the reliability of the developed conditions.[6] Control experiments, such as running the reaction in the absence of the palladium or copper catalyst, should be performed to confirm the necessity of both metals for the transformation.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
PdI₂/Cu₂ONMP175 (Microwave)0.5~70-90[6]
Pd(OAc)₂/CuIDMF13516~80-95[5]

Table 1: Comparison of catalyst systems for decarboxylative arylation.

III. Radical Functionalization: The Minisci Reaction

The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles, such as protonated pyridines.[8] It involves the addition of a nucleophilic radical to the heteroaromatic ring.

Mechanism Overview: Radical Generation and Addition

In the traditional Minisci reaction, an alkyl radical is generated from a carboxylic acid via oxidative decarboxylation, often using silver nitrate and a persulfate oxidant.[8] The radical then attacks the protonated pyridine ring, typically at the C2 or C4 position. The resulting radical cation is then oxidized to the final product.[9] More recent developments have utilized photoredox catalysis to generate radicals under milder conditions.[10]

G Carboxylic Acid Carboxylic Acid Alkyl Radical Alkyl Radical Carboxylic Acid->Alkyl Radical Oxidative Decarboxylation Radical Cation\nIntermediate Radical Cation Intermediate Alkyl Radical->Radical Cation\nIntermediate Addition Picolinate Picolinate Protonated Picolinate Protonated Picolinate Picolinate->Protonated Picolinate Protonated Picolinate->Radical Cation\nIntermediate Functionalized Picolinate Functionalized Picolinate Radical Cation\nIntermediate->Functionalized Picolinate Oxidation & Deprotonation

Protocol 3: Classic Minisci Alkylation of a Picolinate Derivative

This protocol is a general procedure based on the classic Minisci conditions.[8]

Materials:

  • Ethyl picolinate

  • Carboxylic acid (e.g., adamantane-1-carboxylic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Acetonitrile and water

Procedure:

  • In a round-bottom flask, dissolve ethyl picolinate (1.0 equiv) and the carboxylic acid (1.5 equiv) in a mixture of acetonitrile and water.

  • Add a catalytic amount of silver nitrate (10 mol %).

  • Carefully add concentrated sulfuric acid to protonate the pyridine ring.

  • Cool the mixture in an ice bath and slowly add ammonium persulfate (2.0 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Safety Note: The reaction can be exothermic, especially during the addition of ammonium persulfate. Proper cooling and slow addition are crucial.

Protocol 4: Photoredox-Catalyzed Minisci-Type Reaction

This protocol leverages visible light photoredox catalysis for a milder and more selective functionalization.[10]

Materials:

  • Methyl picolinate

  • Alkyl carboxylic acid (or its N-(acyloxy)phthalimide derivative)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)

  • Base (if using the free acid, e.g., a tertiary amine)

  • Solvent (e.g., DMSO or DMF)

  • Blue LED light source

Procedure:

  • To a reaction tube, add methyl picolinate (1.0 equiv), the radical precursor (1.2-1.5 equiv), and the photocatalyst (1-5 mol %).

  • If using a free carboxylic acid, add a suitable base.

  • Add the solvent and degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Seal the tube and place it in front of a blue LED light source.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, perform a standard aqueous workup.

  • Purify the product by column chromatography.

IV. Nucleophilic Aromatic Substitution (SₙAr)

While less common for simple pyridines, nucleophilic aromatic substitution (SₙAr) becomes a viable pathway for picolinates bearing strong electron-withdrawing groups and a good leaving group at positions ortho or para to the nitrogen.[9][11]

Mechanism Overview: Addition-Elimination

The SₙAr mechanism typically proceeds through a two-step addition-elimination sequence.[11] A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. Recent studies have also provided evidence for concerted SₙAr mechanisms in some systems.[1]

Protocol 5: Synthesis of a 4-Aminopicolinate Derivative

This is a representative protocol for an SₙAr reaction on a picolinate system activated by a suitable leaving group at the 4-position.

Materials:

  • Ethyl 4-chloropicolinate

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., potassium carbonate or triethylamine)

  • Solvent (e.g., DMSO, DMF, or ethanol)

Procedure:

  • Combine ethyl 4-chloropicolinate (1.0 equiv), the amine (1.1-1.5 equiv), and the base (2.0 equiv) in a suitable solvent in a round-bottom flask.

  • Heat the reaction mixture to 80-120 °C and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize or purify the crude product by column chromatography to obtain the desired 4-aminopicolinate.

Expertise and Experience: The choice of solvent and temperature is critical in SₙAr reactions. Polar aprotic solvents like DMSO and DMF are often preferred as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.

Conclusion

The functionalization of picolinates offers a rich landscape for chemical exploration, driven by the diverse reactivity of this privileged scaffold. The protocols detailed in this guide, from direct C-H activation and decarboxylative couplings to radical additions and nucleophilic substitutions, provide a robust toolkit for the synthesis of novel picolinate derivatives. A thorough understanding of the underlying mechanisms is paramount for successful reaction development and optimization, enabling the rational design of synthetic strategies for applications in drug discovery and beyond.

References

  • Paul, A., Smith, M. D., & Vannucci, A. K. (2017). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Forgione, P., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shang, R., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • Goossen, L. J., et al. (2008). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications. Available at: [Link]

  • Majee, A., et al. (2019). Copper Catalyzed Photoredox Synthesis of α-Keto Esters, Quinoxaline, Naphthoquinone. The Royal Society of Chemistry. Available at: [Link]

  • Twitty, C. G., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Emmert, M. H., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society. Available at: [Link]

  • Minisci reaction. (2023). In Wikipedia. Available at: [Link]

  • Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. ScienceDirect. Available at: [Link]

  • Giri, R., et al. (2007). Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • Giri, R., et al. (2007). Palladium-catalyzed methylation and arylation of sp2 and sp 3 C-H bonds in simple carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Li, W., et al. (2022). Photoredox‐catalyzed alkylation of cyanopyridines with pinacol boronic esters. Angewandte Chemie. Available at: [Link]

  • Giri, R., et al. (2007). Palladium-Catalyzed Methylation and Arylation of sp2 and sp3 C−H Bonds in Simple Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Koch, H., & Haaf, W. (1973). 1-adamantanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Wang, Z., et al. (2024). Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids. ChemRxiv. Available at: [Link]

  • Chen, G., et al. (2015). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science. Available at: [Link]

  • Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]

  • Huang, X., et al. (2022). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Preuss, H. G., et al. (2004). Insulin sensitising action of chromium picolinate in various experimental models of diabetes mellitus. Journal of Inorganic Biochemistry. Available at: [Link]

  • General overview of common mechanistic pathways in Minisci‐type reactions. (n.d.). ResearchGate. Available at: [Link]

  • Smith, A. M., et al. (2019). Concerted nucleophilic aromatic substitutions. Angewandte Chemie International Edition. Available at: [Link]

  • Le-Phuc, T., et al. (2024). Photoredox-Catalyzed Round-Trip C-H Alkylation of Alcohols. ChemRxiv. Available at: [Link]

  • Hioki, Y., et al. (2007). Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nomination Background: Chromium Picolinate. (1998). National Toxicology Program. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl 6-bromo-5-methoxypicolinate

Abstract This comprehensive guide provides a detailed protocol for the large-scale synthesis and purification of Methyl 6-bromo-5-methoxypicolinate, a key intermediate in pharmaceutical and agrochemical research. The des...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis and purification of Methyl 6-bromo-5-methoxypicolinate, a key intermediate in pharmaceutical and agrochemical research. The described methodology is robust, scalable, and founded on established chemical principles, ensuring high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically-grounded explanations for procedural choices, and rigorous safety protocols.

Introduction: The Significance of Methyl 6-bromo-5-methoxypicolinate

Methyl 6-bromo-5-methoxypicolinate is a heterocyclic building block of significant interest in medicinal chemistry and process development. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The strategic placement of the bromo, methoxy, and methyl ester functionalities allows for a variety of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it an invaluable intermediate in the discovery and development of novel bioactive compounds.

This guide outlines a reliable and scalable three-step synthetic route commencing from commercially available starting materials. The causality behind critical experimental parameters is elucidated to empower the researcher with a deeper understanding of the process, facilitating troubleshooting and optimization.

Overall Synthetic Strategy

The synthesis of Methyl 6-bromo-5-methoxypicolinate is achieved through a three-step sequence, as illustrated below. This strategy was designed for its efficiency, scalability, and utilization of readily available reagents.

Synthesis_Workflow Start 2-Bromo-3-hydroxy-6-methylpyridine Step1 Step 1: Methylation Start->Step1 Intermediate1 2-Bromo-3-methoxy-6-methylpyridine Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 6-Bromo-5-methoxypicolinic acid Step2->Intermediate2 Step3 Step 3: Esterification Intermediate2->Step3 FinalProduct Methyl 6-bromo-5-methoxypicolinate Step3->FinalProduct

Caption: Overall workflow for the synthesis of Methyl 6-bromo-5-methoxypicolinate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

The initial step involves the methylation of the hydroxyl group of 2-bromo-3-hydroxy-6-methylpyridine. A Williamson ether synthesis is employed, utilizing iodomethane as the methyl source and potassium carbonate as the base.

Reaction Scheme:

Protocol:

  • Reagent Charging: To a multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-3-hydroxy-6-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 V).

  • Reaction Initiation: Stir the suspension and add iodomethane (1.5 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 10% ethyl acetate) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid.[1]

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

  • Solvent: Acetone is an excellent solvent for this reaction, as it dissolves the organic reactants and has a suitable boiling point for reflux.

  • Excess Reagents: A slight excess of iodomethane and potassium carbonate is used to ensure complete conversion of the starting material.

Step 2: Synthesis of 6-Bromo-5-methoxypicolinic acid

The second step involves the oxidation of the methyl group at the 6-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent, potassium permanganate.

Reaction Scheme:

Protocol:

  • Reagent Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2-bromo-3-methoxy-6-methylpyridine (1.0 eq) in water (20 V).

  • Oxidation: Heat the solution to 80°C. Add potassium permanganate (2.5 eq) portion-wise over 1-2 hours, maintaining the temperature between 80-90°C. The purple color of the permanganate will dissipate as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 3-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide byproduct. Wash the celite pad with hot water.

  • Isolation: Acidify the filtrate to pH 4 with 10% hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-bromo-5-methoxypicolinic acid as a white solid. The product is often of sufficient purity for the next step without further purification.

Safety Precautions for Potassium Permanganate:

Potassium permanganate is a strong oxidizing agent and should be handled with care.[2][3][4][5][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Do not mix with combustible materials.

  • Perform the reaction in a well-ventilated fume hood.

  • In case of a spill, isolate the area and clean up using non-reactive materials.[4]

Rationale for Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting the methyl group to a carboxylic acid under aqueous conditions.[7]

  • Temperature Control: The reaction is exothermic, and portion-wise addition of potassium permanganate is crucial to maintain temperature control and prevent runaway reactions.

  • Work-up: The filtration through celite is essential for the efficient removal of the fine manganese dioxide precipitate. Acidification of the filtrate protonates the carboxylate, causing the desired picolinic acid to precipitate.

Step 3: Synthesis of Methyl 6-bromo-5-methoxypicolinate

The final step is the esterification of the carboxylic acid group of 6-bromo-5-methoxypicolinic acid to form the methyl ester. The Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a suitable and scalable method.[8][9]

Reaction Scheme:

Protocol:

  • Reagent Charging: To a clean, dry flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-5-methoxypicolinic acid (1.0 eq) and methanol (15 V).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield Methyl 6-bromo-5-methoxypicolinate as a solid.[10][11]

Rationale for Experimental Choices:

  • Esterification Method: Fischer esterification is a classic and economical method for large-scale ester synthesis.[8]

  • Catalyst: Concentrated sulfuric acid is a common and effective catalyst for this transformation.

  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

  • Work-up: The aqueous work-up is crucial to remove the acid catalyst and any remaining water-soluble impurities.

Purification and Characterization

Large-Scale Purification

For large-scale purification, recrystallization is often the preferred method due to its cost-effectiveness and simplicity.

Recrystallization Protocol:

  • Dissolve the crude Methyl 6-bromo-5-methoxypicolinate in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Column chromatography can also be employed for high-purity requirements, although it is less economical on a very large scale.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Parameter Expected Value
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance White to off-white solid
Purity (by HPLC) >97%

Note: The provided data is based on typical expectations and may vary slightly depending on the specific experimental conditions.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis and purification of Methyl 6-bromo-5-methoxypicolinate. By detailing the rationale behind the experimental choices and emphasizing critical safety considerations, this guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The described methodology is designed to be robust and reproducible, facilitating the efficient production of this important synthetic intermediate.

References

  • Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. (2026, January 7).
  • Redox Ltd. (2023, March 13). Safety Data Sheet Potassium permanganate. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Potassium Permanganate. Retrieved from [Link]

  • Oxford Health NHS Foundation Trust. (2022, September 15). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). Retrieved from [Link]

  • Valudor Products. Safety Data Sheet: potassium permanganate. Retrieved from [Link]

  • Chemistry university. (2021, April 21). Potassium Permanganate Oxidation [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2014, May 17). How to do KMno4 oxidation workup? Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Chemistry Steps. Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • University of California, Irvine. Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. 2-bromopyridine. Retrieved from [Link]

  • Chemsrc. Methyl picolinate. Retrieved from [Link]

  • NCERT. Titrimetric Analysis (Redox Reactions). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. picolinic acid hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Alkenes with Potassium Manganate. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Retrieved from [Link]

  • ResearchGate. Picolinic Acid Promoted Permanganate Oxidation of D-Mannitol in Micellar Medium. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate. Retrieved from [Link]

  • National Center for Biotechnology Information. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Retrieved from [Link]

  • ResearchGate. Oxidation of Nitrapyrin to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Catalytic Systems Compatible with Brominated Methoxypicolinates

Introduction: Navigating the Catalytic Functionalization of Brominated Methoxypicolinates For researchers, scientists, and professionals in drug development, brominated methoxypicolinates represent a critical class of bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Catalytic Functionalization of Brominated Methoxypicolinates

For researchers, scientists, and professionals in drug development, brominated methoxypicolinates represent a critical class of building blocks. Their inherent structural motifs are prevalent in a vast array of biologically active compounds and functional materials. The strategic introduction of molecular diversity via the functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. However, the electronic nature of the pyridine ring, influenced by both the electron-donating methoxy group and the electron-withdrawing picolinate ester, presents unique challenges and opportunities in catalytic cross-coupling reactions.

This guide provides a comprehensive overview of catalytic systems compatible with brominated methoxypicolinates, with a focus on palladium-catalyzed cross-coupling reactions. It is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization. Every protocol detailed herein is intended to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of a brominated methoxypicolinate in a cross-coupling reaction is fundamentally governed by the position of the bromine atom and the electronic interplay of the substituents. The pyridine nitrogen acts as an electron sink, rendering the C2 and C4 positions more electron-deficient and, consequently, more susceptible to oxidative addition by a palladium(0) catalyst—often the rate-limiting step in many cross-coupling catalytic cycles.[1] Conversely, the C3 and C5 positions are less activated. The methoxy group, an electron-donating substituent, and the picolinate ester, an electron-withdrawing group, further modulate the electron density of the pyridine ring, influencing the C-Br bond strength and the overall reaction kinetics.

Core Catalytic Methodologies for Brominated Methoxypicolinates

Palladium-catalyzed cross-coupling reactions are the workhorse for C-C and C-N bond formation on brominated methoxypicolinates. The most pertinent and widely utilized of these are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Data Presentation: Compatible Catalytic Systems

The following table summarizes exemplary catalytic systems for the functionalization of brominated methoxypicolinates, providing a starting point for reaction optimization.

Reaction TypeCatalyst/PrecatalystLigandBaseSolvent(s)Typical Temp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃, SPhos, or XPhosK₃PO₄, Cs₂CO₃, or K₂CO₃1,4-Dioxane/H₂O, Toluene, or DMF80-120
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos, XPhos, or BINAPNaOtBu or K₃PO₄Toluene or 1,4-Dioxane80-110
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃Et₃N, DIPADMF, THF25-100
Heck Pd(OAc)₂P(o-tolyl)₃ or PPh₃Et₃N, K₂CO₃DMF, Acetonitrile100-140

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points. Researchers should consider small-scale trials to optimize conditions for their specific brominated methoxypicolinate substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of a Brominated Methoxypicolinate

This protocol describes a general procedure for the C-C bond formation between a brominated methoxypicolinate and an arylboronic acid.

Reaction Principle: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[2][3]

  • Brominated methoxypicolinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.1 equiv)

  • K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • To an oven-dried reaction vessel, add the brominated methoxypicolinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst and ligand.

  • Seal the vessel with a septum and degas by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x volume of solvent).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For accelerated reaction times, a microwave-assisted protocol can be employed.[2]

  • In a microwave-safe reaction vial, combine the brominated methoxypicolinate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf) (0.1 equiv).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or a 1,4-dioxane/water mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

  • After cooling, work up and purify the product as described in the general protocol.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of a Brominated Methoxypicolinate

This protocol provides a general method for the synthesis of C-N bonds by coupling a brominated methoxypicolinate with a primary or secondary amine.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. The choice of ligand is critical for the success of this transformation.[4][5]

  • Brominated methoxypicolinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv) or Pd(OAc)₂ (0.02-0.04 equiv)

  • RuPhos or XPhos (0.02-0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the brominated methoxypicolinate.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification a Add Pd precatalyst, ligand, and base b Add brominated methoxypicolinate a->b c Add anhydrous solvent and amine b->c d Heat and Stir (80-110 °C) c->d e Cool and Dilute d->e f Filter through Celite e->f g Aqueous Wash f->g h Dry and Concentrate g->h i Column Chromatography h->i

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling of a Brominated Methoxypicolinate

This protocol details the formation of a C(sp²)-C(sp) bond between a brominated methoxypicolinate and a terminal alkyne.

Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[6][7]

  • Brominated methoxypicolinate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous DMF or THF

  • To a Schlenk flask, add the brominated methoxypicolinate, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product Brominated_Methoxypicolinate Brominated_Methoxypicolinate Palladium_Catalyst Palladium_Catalyst Terminal_Alkyne Terminal_Alkyne Alkynylated_Picolinate Alkynylated_Picolinate Palladium_Catalyst->Alkynylated_Picolinate Copper_Cocatalyst Copper_Cocatalyst Copper_Cocatalyst->Palladium_Catalyst Amine_Base Amine_Base Amine_Base->Palladium_Catalyst

Caption: Key components of the Sonogashira cross-coupling reaction.

Trustworthiness: A Self-Validating System

The protocols provided are based on well-established catalytic cycles. Successful execution relies on careful attention to the following:

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvents: For many of these reactions, particularly those involving organometallic reagents, the exclusion of water is critical to prevent side reactions.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig aminations. Its strength and solubility can significantly impact the reaction outcome.

By understanding the role of each component, researchers can logically troubleshoot and adapt these protocols to their specific needs, ensuring reliable and reproducible results.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • ResearchGate (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chen, C., et al. (2023). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Angewandte Chemie International Edition, 62(4), e202214953. [Link]

  • Khan, I., et al. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 28(13), 5087. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Abu-Reidah, I. M. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(12), 20958–20977. [Link]

Sources

Method

The Strategic Utility of Methyl 6-bromo-5-methoxypicolinate in the Architectural Assembly of Complex Natural Products

Introduction: Unveiling a Versatile Heterocyclic Building Block In the intricate discipline of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic cam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the intricate discipline of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic campaign. Methyl 6-bromo-5-methoxypicolinate, a polysubstituted pyridine derivative, has emerged as a highly valuable and versatile building block for the construction of complex molecular architectures, particularly those found in biologically active natural products. Its unique constellation of functional groups—a nucleophilic methoxy group, a handle for cross-coupling in the form of a bromine atom, and an electron-withdrawing methyl ester—offers a rich platform for a diverse array of chemical transformations.

This guide provides an in-depth exploration of the role of Methyl 6-bromo-5-methoxypicolinate in the total synthesis of natural products, with a focus on its application in constructing the core structures of marine alkaloids. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key chemical transformations, and present a strategic vision for its implementation in the synthesis of the dictyodendrin family of natural products, which are noted for their potent biological activities, including telomerase inhibition.[1][2]

Core Attributes and Synthetic Potential

Methyl 6-bromo-5-methoxypicolinate is a powerful synthon due to the orthogonal reactivity of its substituents. The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds with a wide variety of partners.[3][4][5] The methoxy group at the 5-position and the methyl ester at the 2-position electronically activate and direct incoming reagents, and can be further manipulated or serve as key pharmacophoric elements in the final natural product.

Application in the Synthesis of the Dictyodendrin Core

The dictyodendrins are a class of marine alkaloids that feature a highly substituted pyrrolo[2,3-c]carbazole core.[1][6][7][8] The strategic disassembly of this complex framework suggests that a substituted pyridine derivative could serve as a linchpin in a convergent synthesis. Herein, we propose a synthetic strategy that leverages Methyl 6-bromo-5-methoxypicolinate as a key starting material for the construction of a functionalized pyrrolo[2,3-c]carbazole.

Retrosynthetic Analysis

Our retrosynthetic analysis envisions the dictyodendrin core being assembled from a highly substituted indole and a pyridine precursor. Methyl 6-bromo-5-methoxypicolinate is an ideal candidate for the pyridine fragment, which after a series of transformations, can be elaborated into the requisite carbazole system.

G Dictyodendrin Core Dictyodendrin Core Pyrrolo[2,3-c]carbazole Pyrrolo[2,3-c]carbazole Dictyodendrin Core->Pyrrolo[2,3-c]carbazole Key Disconnection Substituted Indole Substituted Indole Pyrrolo[2,3-c]carbazole->Substituted Indole C-N bond formation Functionalized Pyridine Functionalized Pyridine Pyrrolo[2,3-c]carbazole->Functionalized Pyridine C-C bond formation Methyl 6-bromo-5-methoxypicolinate Methyl 6-bromo-5-methoxypicolinate Functionalized Pyridine->Methyl 6-bromo-5-methoxypicolinate Starting Material G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Add Reactants: - Methyl 6-bromo-5-methoxypicolinate - Arylboronic Acid - Pd(PPh3)4 Solvent_Base Add Solvents and Base: - Toluene/EtOH - aq. Na2CO3 Reactants->Solvent_Base Degas Degas with Argon Solvent_Base->Degas Heat Heat to 90 °C (12-16 h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute with Ethyl Acetate Monitor->Quench Wash Wash with Water and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Purify Concentrate and Purify by Chromatography Dry->Purify G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Add Reactants: - Methyl 6-bromo-5-methoxypicolinate - Pd(PPh3)2Cl2, CuI Solvent_Base Add Solvents: - THF, TEA Reactants->Solvent_Base Degas Freeze-Pump-Thaw (x3) Solvent_Base->Degas Add_Alkyne Add Terminal Alkyne Degas->Add_Alkyne Stir Stir at RT to 50 °C (4-8 h) Add_Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-bromo-5-methoxypicolinate

Welcome to the technical support guide for the synthesis of Methyl 6-bromo-5-methoxypicolinate (CAS: 170235-18-4).[1][2] This molecule is a crucial intermediate in the development of novel pharmaceuticals and agrochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-bromo-5-methoxypicolinate (CAS: 170235-18-4).[1][2] This molecule is a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[3] This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and optimize your reaction yields.

Section 1: Synthesis Overview and Core Chemistry

The most common and direct route to Methyl 6-bromo-5-methoxypicolinate is the esterification of its corresponding carboxylic acid, 6-bromo-5-methoxypicolinic acid. The overall workflow, including a common route to the precursor acid, is outlined below.

SynthesisWorkflow Start 2-Bromo-3-methoxy-6-methylpyridine Precursor 6-Bromo-5-methoxypicolinic acid Start->Precursor Oxidation (e.g., KMnO4) Esterification Esterification Reaction (e.g., Fischer, Steglich) Precursor->Esterification Methanol + Catalyst Product Methyl 6-bromo-5-methoxypicolinate Esterification->Product Crude Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: General workflow for the synthesis of Methyl 6-bromo-5-methoxypicolinate.

The critical step in this synthesis is the esterification. The choice of method for this transformation directly impacts yield, impurity profile, and purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of 6-bromo-5-methoxypicolinic acid?

A1: There are three primary methods, each with distinct advantages and disadvantages:

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction using an excess of methanol, which also acts as the solvent.[4] It is cost-effective but may require elevated temperatures and long reaction times.

  • Steglich Esterification (DCC/DMAP): This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst, 4-dimethylaminopyridine (DMAP).[5] It is highly efficient, proceeds at room temperature, and often gives high yields, but the reagents are more expensive and generate a urea byproduct that must be removed.[5][6]

  • Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[7][8] This is typically a high-yielding, irreversible reaction but involves handling corrosive and moisture-sensitive reagents.

Q2: What is a typical yield for this synthesis?

A2: Yields are highly dependent on the chosen method, scale, and purification efficiency.

  • Fischer Esterification: Yields can range from 60-85%, often limited by the reaction equilibrium.

  • Steglich Esterification: This method can achieve yields of 80-95% due to its high efficiency under mild conditions.[5]

  • Acyl Chloride Route: Yields are often excellent, typically in the 85-97% range.[7]

Q3: How is the final product, Methyl 6-bromo-5-methoxypicolinate, typically purified?

A3: The standard method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to separate the product from non-polar impurities and any remaining starting material. Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) can also be effective if the crude product is of sufficient purity.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield (<30%). What are the primary causes?

A: Low yield is a common issue stemming from several factors. Use the following diagnostic flowchart to identify the root cause.[9][10]

TroubleshootingYield cluster_TLC TLC Analysis Results cluster_Causes Potential Causes & Solutions Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC OnlySM Mainly Starting Material (SM) CheckTLC->OnlySM SM_and_Product SM and Product Mixture CheckTLC->SM_and_Product Streaking Baseline Streaking / Many Spots CheckTLC->Streaking Cause_Inert Inert Reaction: - Inactive Catalyst - Low Temperature - Insufficient Time Solution: - Use fresh catalyst - Increase temperature - Extend reaction time OnlySM->Cause_Inert Cause_Equilibrium Equilibrium Not Shifted (Fischer): - Water present Solution: - Use Dean-Stark trap - Add drying agent - Use large excess of MeOH SM_and_Product->Cause_Equilibrium Cause_SideReaction Side Reactions / Decomposition: - Temperature too high - Reagent stoichiometry incorrect - Moisture contamination (DCC/SOCl₂) Solution: - Lower temperature - Verify reagent amounts - Ensure anhydrous conditions Streaking->Cause_SideReaction

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

A (Continued):

  • Reagent Quality: Ensure all reagents are pure and dry. Methanol should be anhydrous, and solvents like dichloromethane for Steglich esterification must be freshly distilled or from a sure-seal bottle.[5][9]

  • Incomplete Reaction (Fischer Esterification): This reaction is an equilibrium. To drive it towards the product, use a large excess of methanol and remove the water byproduct, for example, by using a Dean-Stark apparatus or adding molecular sieves.[4]

  • Side Reactions (Steglich Esterification): The primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not yield the desired ester.[7] This can be minimized by ensuring the alcohol (methanol) is present to react with the activated acid and by maintaining the recommended temperature.

  • Losses During Workup: Significant product can be lost if extractions are not performed thoroughly or if the pH is not adjusted correctly during washes. Ensure you rinse all glassware and perform back-extractions of the aqueous layers to recover all possible product.[9]

Issue 2: Persistent Starting Material

Q: My TLC shows both product and starting acid, even after extended reaction time. How can I push the reaction to completion?

A: This indicates an incomplete reaction.

  • For Fischer Esterification: The reaction has likely reached equilibrium. You can try adding more acid catalyst (e.g., a few extra drops of concentrated H₂SO₄) or, more effectively, remove water as it forms.[11] If feasible, distilling off some of the methanol-water azeotrope and replacing it with fresh anhydrous methanol can also shift the equilibrium.

  • For Steglich Esterification: If starting material remains, it may indicate that the DCC has degraded due to moisture or that an insufficient amount was used. You can add another portion (0.2-0.3 equivalents) of DCC and DMAP to the reaction mixture and monitor by TLC.

Issue 3: Byproduct Removal

Q: I used the Steglich (DCC/DMAP) method and am struggling to remove the dicyclohexylurea (DCU) byproduct. What is the best way to get rid of it?

A: DCU is notoriously difficult to remove due to its limited solubility in many organic solvents.

  • Initial Filtration: Most of the DCU will precipitate out of the reaction solvent (e.g., dichloromethane). Filter the reaction mixture through a pad of Celite to remove the bulk of it.

  • Cold Precipitation: After concentrating the filtrate, you can sometimes precipitate more DCU by dissolving the residue in a minimal amount of a solvent in which the product is soluble but DCU is not (like diethyl ether or cold acetone) and filtering again at a low temperature (0 °C or below).

  • Acidic Wash: Some protocols recommend washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) to remove any remaining basic compounds and potentially some urea, although this is primarily for the byproduct of water-soluble carbodiimides like EDC.[6][12]

  • Careful Chromatography: If DCU persists, it can often be separated during silica gel chromatography. It typically has a low Rf value, but can sometimes streak. Using a slightly more polar solvent system may help elute your product while leaving the DCU adsorbed to the silica.

Section 4: Experimental Protocols

Below are detailed protocols for two common esterification methods. Always perform a risk assessment before conducting any chemical reaction.

Method A: Fischer Esterification

This protocol is adapted for a 5 mmol scale.

ReagentM.W.AmountMolesEquivalents
6-Bromo-5-methoxypicolinic acid232.041.16 g5.0 mmol1.0
Methanol (Anhydrous)32.0425 mL~618 mmol~124
Sulfuric Acid (Conc.)98.080.25 mL~4.6 mmol~0.9

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-5-methoxypicolinic acid (1.16 g, 5.0 mmol).

  • Add anhydrous methanol (25 mL). Stir the suspension.

  • Carefully add concentrated sulfuric acid (0.25 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Once complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water (50 mL) and stir.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash chromatography.

Method B: Steglich Esterification (DCC/DMAP)

This protocol is adapted for a 1 mmol scale.[5]

ReagentM.W.AmountMolesEquivalents
6-Bromo-5-methoxypicolinic acid232.04232 mg1.0 mmol1.0
Dichloromethane (DCM, Anhydrous)84.9310 mL--
Methanol (Anhydrous)32.0461 µL1.5 mmol1.5
DCC206.33227 mg1.1 mmol1.1
DMAP122.1712 mg0.1 mmol0.1

Procedure:

  • Flame-dry a 25 mL round-bottom flask containing a stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Add 6-bromo-5-methoxypicolinic acid (232 mg, 1.0 mmol), DMAP (12 mg, 0.1 mmol), and anhydrous DCM (10 mL).

  • Stir the solution until all solids dissolve, then add anhydrous methanol (61 µL, 1.5 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Add DCC (227 mg, 1.1 mmol) in one portion. A white precipitate (DCU) should begin to form within minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash chromatography.

References

  • Christensen, M. V. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 973-977. [Link]

  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13, 22503-22511. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-bromo-5-hydroxypicolinate. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1347–1377. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Ruifanda-biochem. (n.d.). Methyl 5-bromo-6-methoxypicolinate. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]

  • Boffito, D. C., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(3), 188. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 6-bromo-5-methoxypicolinate

An authoritative guide for researchers, scientists, and drug development professionals on the purification of Methyl 6-bromo-5-methoxypicolinate. Introduction: The purity of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of Methyl 6-bromo-5-methoxypicolinate.

Introduction: The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. Methyl 6-bromo-5-methoxypicolinate is a key building block in the synthesis of various pharmaceutical compounds. Its purification from complex reaction mixtures is a critical step to ensure the quality and efficacy of the final product. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to assist researchers in navigating the challenges of purifying this important intermediate.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 6-bromo-5-methoxypicolinate, providing potential causes and actionable solutions.

Column Chromatography Problems

Q1: My compound is not moving from the baseline in standard solvent systems (e.g., Ethyl Acetate/Hexane). What should I do?

Cause: Methyl 6-bromo-5-methoxypicolinate is a polar compound due to the presence of the ester, methoxy, and pyridine nitrogen functionalities. Standard non-polar to moderately polar solvent systems may not be sufficient to elute it from a polar stationary phase like silica gel.

Solution:

  • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. A common strategy is to add a more polar solvent like methanol to your ethyl acetate/hexane mixture. Start with a small percentage of methanol (1-2%) and incrementally increase it.

  • Use a Stronger Eluent System: Consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.

  • Add a Modifier: For basic compounds like pyridines, which can interact strongly with the acidic silanol groups on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help reduce tailing and improve elution.[1]

Q2: The separation between my product and impurities is poor, leading to overlapping fractions. How can I improve resolution?

Cause: Poor resolution can be due to an inappropriate solvent system, overloading the column, or improper column packing.

Solution:

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to meticulously screen different solvent systems. The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Use a Gradient Elution: Instead of a single isocratic solvent system, a gradient elution where the polarity is gradually increased can often provide better separation of compounds with similar polarities.

  • Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

Q3: I'm observing significant peak tailing for my product. What is the cause and how can I fix it?

Cause: Peak tailing for pyridine-containing compounds on silica gel is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1]

Solution:

  • Add a Basic Modifier: As mentioned in Q1, adding a small amount of triethylamine or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel, minimizing these unwanted interactions and leading to more symmetrical peaks.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]

Q4: My compound seems to be decomposing on the silica gel column. What are my options?

Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

Solution:

  • Deactivate the Silica Gel: You can deactivate silica gel by pre-treating it with a solution of your eluent containing a small percentage of a modifier like triethylamine.

  • Use an Alternative Stationary Phase: Florisil or alumina can be good alternatives for compounds that are not stable on silica gel.[2]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Recrystallization Problems

Q5: I can't find a suitable single solvent for recrystallization. What should I try?

Cause: The ideal single solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Finding such a solvent can be challenging.

Solution:

  • Use a Two-Solvent System: A common and effective technique is to use a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[3]

Q6: My compound is "oiling out" instead of crystallizing. How can I resolve this?

Cause: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.

Solution:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Add Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal can induce crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

  • Use a More Dilute Solution: Try using a larger volume of solvent to dissolve your compound initially.

Extraction & Work-up Problems

Q7: I'm having trouble with emulsions during liquid-liquid extraction. How can I break them?

Cause: Emulsions are stable mixtures of two immiscible liquids, often stabilized by particulate matter or surfactants in the crude reaction mixture.

Solution:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

  • Patience: Sometimes, simply letting the mixture stand for an extended period will allow the layers to separate.

Q8: The purity of my product is still low after purification. What are the next steps?

Cause: A single purification step may not be sufficient to remove all impurities, especially if they have similar properties to the product.

Solution:

  • Repeat the Purification: Sometimes a second pass through a column or a second recrystallization is necessary.

  • Use a Different Purification Technique: If column chromatography was not effective, try recrystallization, or vice-versa. Combining different purification methods can be very effective.

  • Consider an Acid Wash: If you suspect basic impurities (like other pyridine derivatives), washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up can help to remove them by converting them into their water-soluble salts.[4] Be mindful that your product could also be protonated and move to the aqueous layer.

Section 2: Frequently Asked Questions (FAQs)

  • What are the likely impurities in a typical synthesis of Methyl 6-bromo-5-methoxypicolinate?

    • Likely impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or hydrolysis of the ester), and residual solvents or reagents. Without a specific synthetic route, it is difficult to name exact impurities, but general classes of impurities in picolinate synthesis can include other pyridine derivatives and related esters.[5]

  • What is a good starting point for developing a column chromatography method for this compound?

    • A good starting point for silica gel column chromatography would be a solvent system of ethyl acetate in hexane. Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the elution with TLC. Given the compound's polarity, you will likely need a higher percentage of ethyl acetate or the addition of a more polar solvent like methanol.

  • How can I effectively remove pyridine-based impurities?

    • Acid-base extraction can be very effective. During the work-up, washing the organic solution with a dilute acid will protonate the basic pyridine nitrogen, making the pyridine-based impurities soluble in the aqueous layer.[4][6]

  • What analytical techniques are recommended to confirm the purity of the final product?

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and identifying any impurities with distinct signals.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A single, sharp peak is indicative of a pure compound.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

    • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Detailed Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of Methyl 6-bromo-5-methoxypicolinate using flash column chromatography.

Materials:

  • Crude Methyl 6-bromo-5-methoxypicolinate

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 20%, 30%, 50% Ethyl Acetate in Hexane).

    • The ideal solvent system will give your product an Rf of ~0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Carefully add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Monitor the progress of the separation by TLC analysis of the collected fractions.

    • If a gradient elution is needed, gradually increase the polarity of the eluent.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 6-bromo-5-methoxypicolinate.

Diagrams

PurificationWorkflow cluster_start Initial State cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->Extraction AcidWash Optional Acid Wash (e.g., 1M HCl) Extraction->AcidWash If basic impurities are suspected Drying Drying Organic Layer (e.g., Na2SO4) Extraction->Drying AcidWash->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Column Column Chromatography Concentration->Column Recrystallization Recrystallization Concentration->Recrystallization TLC TLC Column->TLC Monitor Fractions PureProduct Pure Methyl 6-bromo- 5-methoxypicolinate Column->PureProduct Recrystallization->PureProduct HPLC HPLC NMR NMR PureProduct->HPLC PureProduct->NMR

Caption: General workflow for the purification of Methyl 6-bromo-5-methoxypicolinate.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. (2019).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (1982). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (2013).
  • Google Patents. (1952).
  • Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of picolinate esters

Welcome to the technical support center for picolinate ester synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinate ester synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Picolinate esters are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis can present unique challenges.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles. The underlying principle for a successful esterification is the effective activation of the picolinic acid's carboxyl group towards nucleophilic attack by an alcohol. The choice of method dictates the nature of this activation and the potential pitfalls.

Question 1: My reaction yield is very low or I've recovered only starting material. What's the primary cause?

Answer: A low or non-existent yield is typically rooted in one of two issues: inefficient carboxylic acid activation or an unfavorable reaction equilibrium.

1. Inefficient Carboxylic Acid Activation: The lone pair on the pyridine nitrogen of picolinic acid can be protonated under acidic conditions, reducing the nucleophilicity of the carbonyl oxygen and making protonation-based activation (as in Fischer esterification) less efficient than for other carboxylic acids. Forcing conditions, such as high temperatures and a large excess of alcohol, are often required.[3][4]

  • Causality & Solution: For more reliable activation, especially with sensitive or sterically hindered substrates, coupling agents are superior.

    • Carbodiimides (DCC, EDC): In a Steglich esterification, reagents like dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the acid by forming a highly reactive O-acylisourea intermediate.[5][6] The reaction is performed under mild, neutral conditions, avoiding harsh acids.

    • Acid Chlorides: A robust method is to first convert the picolinic acid to picolinoyl chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[1][7] This highly electrophilic intermediate readily reacts with the alcohol, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) to neutralize the generated HCl.[7]

2. Unfavorable Reaction Equilibrium (Fischer Esterification): The Fischer esterification is a reversible reaction.[4][8] The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.

  • Causality & Solution: To drive the reaction forward, water must be removed. This can be achieved by:

    • Using a large excess of the alcohol, which acts as both reactant and solvent.[3][8]

    • Employing a Dean-Stark apparatus to azeotropically remove water if using a non-polar solvent like toluene.[3]

    • Adding a dehydrating agent, such as molecular sieves.

Question 2: I'm attempting a Steglich esterification with DCC and see a significant amount of a white, insoluble precipitate, but it's not my product. What is it and how do I prevent it?

Answer: You are likely observing two different byproducts: dicyclohexylurea (DCU) and, more problematically, N-acylurea.

  • Dicyclohexylurea (DCU): This is the expected byproduct of DCC after it has been consumed in the reaction.[6] It is notoriously insoluble in most organic solvents, complicating purification.

    • Solution: Filter the crude reaction mixture to remove the bulk of the DCU before workup. If purification remains an issue, consider switching to EDC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed with an aqueous wash.[9]

  • N-Acylurea Formation: This is a common side reaction in carbodiimide couplings when the nucleophile (the alcohol) is not reactive enough. The activated O-acylisourea intermediate undergoes an intramolecular 1,3-rearrangement (a Mumm rearrangement) to form a stable, unreactive N-acylurea. This side reaction is a dead end and significantly reduces your yield.

    • Causality & Solution: This rearrangement is prevented by adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) . DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea intermediate faster than the alcohol or the rearrangement can occur.[5][10] It forms a highly reactive acylpyridinium salt, which is then readily attacked by the alcohol to give the desired ester and regenerate the DMAP catalyst.[5] This is the cornerstone of a successful Steglich esterification.[10][11]

Question 3: My alcohol is sterically hindered and the Steglich esterification is failing. What alternative methods can I use?

Answer: For coupling sterically demanding substrates, more powerful activation methods are required.

  • Yamaguchi Esterification: This is an excellent choice for hindered systems. The picolinic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine.[12][13] This forms a mixed anhydride. Subsequent addition of the hindered alcohol and a stoichiometric amount of DMAP promotes the esterification under relatively mild conditions.[12][14] The bulky trichlorobenzoyl group directs the DMAP to attack the picolinoyl carbonyl, ensuring the correct ester is formed.[14]

  • Mitsunobu Reaction: This reaction is ideal for secondary alcohols where stereochemical inversion is desired, but it also works well for hindered primary alcohols.[15][16] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] The alcohol is activated in situ to form an alkoxyphosphonium salt, which is a superb leaving group. The picolinate anion, formed by deprotonation of the acid, then acts as the nucleophile in a clean Sₙ2 displacement.[16][17]

    • Critical Note: The pKa of the nucleophile (picolinic acid) must be below ~13 for the reaction to be effective.[17] The order of reagent addition can also be crucial; pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and acid can sometimes improve results.[15]

Troubleshooting Flowchart

Here is a decision-making workflow to guide your troubleshooting process based on initial experimental results.

G start Low Picolinate Ester Yield sm_consumed Is Starting Acid Consumed? start->sm_consumed side_product Side Product Observed? sm_consumed->side_product Yes no_sm Inefficient Acid Activation sm_consumed->no_sm No yes_sm Identify Side Product side_product->yes_sm Yes no_side_product Likely Reaction Condition or Workup Issue side_product->no_side_product No check_method Review Activation Method no_sm->check_method fischer Fischer: Increase temp, excess alcohol, remove H2O check_method->fischer steglich_fail Steglich: Check DCC/EDC quality, add DMAP check_method->steglich_fail acid_chloride Acid Chloride: Ensure SOCl2 is fresh, use cat. DMF check_method->acid_chloride n_acylurea N-Acylurea (from DCC/EDC)? yes_sm->n_acylurea other_side_product Other/Unknown Side Products yes_sm->other_side_product add_dmap Add catalytic DMAP (5-10 mol%) or switch to EDC n_acylurea->add_dmap purification Optimize Purification (Chromatography, Recrystallization) other_side_product->purification check_conditions Review Conditions: Solvent, Temp, Time no_side_product->check_conditions check_workup Review Workup: pH, extraction solvent, product loss no_side_product->check_workup

Caption: Troubleshooting workflow for low picolinate ester yield.

Frequently Asked Questions (FAQs)

Q: Which esterification method is the best choice for my project?

A: The "best" method is highly dependent on your substrate's properties (steric hindrance, acid/base sensitivity) and your experimental goals (scalability, stereochemistry).

MethodTypical ConditionsKey AdvantagesKey DisadvantagesBest For...
Fischer-Speier Acid catalyst (H₂SO₄, TsOH), excess alcohol, heat (reflux)[3]Inexpensive reagents, simple procedure, good for large scale.Harsh conditions, equilibrium limited, not for sensitive substrates.Simple, robust primary/secondary alcohols.
Steglich DCC or EDC, cat. DMAP, aprotic solvent (DCM, THF), room temp[6]Very mild conditions, high yields, good for acid-sensitive substrates.[5][11]Byproduct removal (DCU), cost of reagents, N-acylurea formation without DMAP.Acid-sensitive or valuable substrates.
Acid Chloride 1. SOCl₂, cat. DMF2. Alcohol, Et₃N, THF/DCM[7]High reactivity, drives reaction to completion.Two steps, corrosive/toxic reagents (SOCl₂), HCl byproduct.Unreactive or hindered alcohols.
Mitsunobu PPh₃, DEAD/DIAD, THF, 0°C to RT[15]Mild, high yields, provides inversion of stereochemistry at chiral centers.[16][17]Stoichiometric byproducts (phosphine oxide, hydrazine) can be difficult to remove, sensitive to pKa of nucleophile.[18]Chiral secondary alcohols where inversion is desired.
Yamaguchi 2,4,6-trichlorobenzoyl chloride, Et₃N, then alcohol + DMAP[12]Excellent for sterically hindered alcohols and acids (macrolactonization).[19]Multi-component, requires stoichiometric DMAP.Synthesis of highly hindered esters.
Q: How should I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting picolinic acid (which should be UV active and may streak without a modifier like acetic acid), the alcohol, and the desired ester product. Staining with potassium permanganate can help visualize non-UV active alcohols. For more precise monitoring, especially during optimization, LC-MS is invaluable for confirming product mass and tracking the disappearance of starting materials.

Q: My picolinate ester is difficult to purify. What are some best practices?

A: Purification challenges often stem from reaction byproducts.

  • Aqueous Workup: A standard aqueous workup is the first line of defense. Use a saturated sodium bicarbonate solution to remove any unreacted picolinic acid and other acidic impurities.[20] If you used EDC, an acidic wash (e.g., 1M HCl) can help remove the water-soluble urea byproduct and any remaining DMAP.

  • Removal of DCU/Phosphine Oxide: As mentioned, DCU (from DCC) and triphenylphosphine oxide (from Mitsunobu) are often insoluble in common extraction solvents and can sometimes be removed by filtration. If they co-precipitate with your product, you may need to switch to a solvent system where the byproduct is less soluble. Trituration with a solvent like diethyl ether or hexanes can sometimes wash away the desired ester, leaving the byproduct behind, or vice-versa.

  • Column Chromatography: Silica gel chromatography is the most robust purification method. Picolinate esters are moderately polar; typical eluent systems include ethyl acetate/hexanes or dichloromethane/methanol gradients.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of Picolinic Acid with Benzyl Alcohol

This protocol is adapted from general Steglich esterification procedures.[6][21]

  • Reagent Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add picolinic acid (1.23 g, 10 mmol, 1.0 equiv).

  • Solvent and Reagents: Add anhydrous dichloromethane (DCM, 40 mL), benzyl alcohol (1.09 mL, 10.5 mmol, 1.05 equiv), and 4-dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.05 equiv). Stir the mixture at room temperature until all solids dissolve.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equiv) in a small amount of anhydrous DCM (10 mL).

  • Reaction: Add the DCC solution dropwise to the stirred reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the disappearance of picolinic acid.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via silica gel column chromatography to yield the pure benzyl picolinate.

Protocol 2: Formation of Picolinoyl Chloride Hydrochloride

This protocol is a standard method for activating picolinic acid.[1][7]

CAUTION: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a dry 50 mL flask equipped with a stir bar and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add picolinic acid (2.46 g, 20 mmol).

  • Reaction: Add thionyl chloride (6 mL, ~82 mmol, ~4 equiv) carefully to the flask. Add one drop of N,N-Dimethylformamide (DMF) as a catalyst.

  • Heating: A vigorous evolution of gas (SO₂ and HCl) will occur.[7] Stir the mixture at room temperature for 30 minutes, then gently heat to 70-75 °C for 2-3 hours, or until gas evolution ceases and a clear solution is formed.

  • Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap and base trap is ideal).

  • Precipitation: Add anhydrous diethyl ether (~20 mL) to the resulting residue. A white to off-white solid, the picolinoyl chloride hydrochloride, will precipitate.

  • Final Steps: Stir the suspension for 15 minutes, then collect the solid by filtration under a blanket of dry nitrogen. Wash the solid with more anhydrous diethyl ether and dry under vacuum. The resulting acid chloride hydrochloride is typically used immediately in the next step without further purification.[7]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. Retrieved from [Link]

  • Farrokh, M., Zolfigol, M. A., Hajjami, M., Sepehrmansourie, H., & Mohammadi Rasooll, M. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 11(45), 28235-28243. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

  • UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification (Japanese). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Reddit. (2022). Esterification not Working (Separation). Retrieved from [Link]

  • Reddit. (2018). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]

  • Kazujuku. (2022). Yamaguchi Lactonization Reaction [Yamaguchi Esterification]. Retrieved from [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Chem-Station. (2009). Yamaguchi Macrolactonization. Retrieved from [Link]

  • PubMed. (1987). Picolinyl esters for the structural determination of fatty acids by GC/MS. Retrieved from [Link]

  • Torao's Organic Chemistry. (2018). Yamaguchi macrolactonization is a classic reaction for lactone synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterification product? Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2020). Reaction mechanism of Yamaguchi macrolactonization. Retrieved from [Link]

Sources

Optimization

stability of Methyl 6-bromo-5-methoxypicolinate under acidic or basic conditions

Welcome to the Technical Support Center for Methyl 6-bromo-5-methoxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 6-bromo-5-methoxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we combine established chemical principles with practical field experience to help you navigate the complexities of its stability under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with Methyl 6-bromo-5-methoxypicolinate?

A1: The main stability concern for Methyl 6-bromo-5-methoxypicolinate is its susceptibility to hydrolysis under both acidic and basic conditions. This is due to the presence of a methyl ester functional group on the pyridine ring. The pyridine ring itself, being electron-deficient, influences the reactivity of the ester. Additionally, extreme pH and elevated temperatures can promote degradation of the heterocyclic core, though this is generally less facile than ester hydrolysis.

Q2: How should I properly store Methyl 6-bromo-5-methoxypicolinate to ensure its long-term stability?

A2: To maintain the integrity of Methyl 6-bromo-5-methoxypicolinate, it should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent moisture absorption, which can facilitate hydrolysis.[1][2][3] For long-term storage, refrigeration is recommended.[4] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[5]

Q3: Can I use this compound in aqueous buffers for my experiments?

A3: While it may be soluble in some aqueous-organic mixtures, prolonged exposure to aqueous buffers, especially at non-neutral pH, is not recommended without preliminary stability studies. The rate of hydrolysis is dependent on pH and temperature. If aqueous buffers are necessary, it is crucial to perform control experiments to quantify the extent of degradation over the time course of your experiment.

Troubleshooting Guide: Stability Under Experimental Conditions

This guide addresses common issues encountered during reactions involving Methyl 6-bromo-5-methoxypicolinate, with a focus on its stability in acidic and basic media.

Issue 1: Low Yield or Unexpected Byproducts in Acid-Catalyzed Reactions

Scenario: You are attempting a reaction on another part of the molecule under acidic conditions (e.g., using HCl or H₂SO₄), but you observe a low yield of your desired product and the formation of a more polar byproduct.

Root Cause Analysis: The most probable cause is the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromo-5-methoxypicolinic acid. This reaction is an equilibrium process, and the presence of water in the reaction mixture will drive the equilibrium towards the formation of the carboxylic acid and methanol.[6][7][8]

Troubleshooting Workflow:

Caption: Troubleshooting low yields in acidic reactions.

Preventative & Corrective Actions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dried glassware.

  • Choice of Acid: If possible, use a non-aqueous acid source, such as gaseous HCl in an organic solvent or a Lewis acid that is less prone to promoting hydrolysis.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the ester to acidic conditions.

  • Byproduct Characterization: Isolate the polar byproduct and characterize it using techniques like NMR and mass spectrometry to confirm if it is the hydrolyzed carboxylic acid.

Issue 2: Complete Consumption of Starting Material in Base-Mediated Reactions

Scenario: You are performing a reaction using a base (e.g., NaOH, KOH, or LiOH) and find that your starting material is consumed, but you do not obtain your intended product. Instead, you isolate a water-soluble salt.

Root Cause Analysis: The ester is highly susceptible to base-mediated hydrolysis, also known as saponification.[7] This is an irreversible reaction that proceeds to completion, consuming one equivalent of base to produce the carboxylate salt of 6-bromo-5-methoxypicolinic acid and methanol.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting unexpected outcomes in basic reactions.

Preventative & Corrective Actions:

  • Choice of Base: If the ester functionality needs to be preserved, avoid strong hydroxide bases. Consider using non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate if they are compatible with your desired transformation.

  • Protecting Groups: If the reaction chemistry necessitates a strong base, consider protecting the ester as a more robust functional group that can be deprotected under orthogonal conditions.

  • Temperature Management: Keep the reaction temperature as low as possible to slow down the rate of saponification.

  • Work-up Procedure: If saponification is the unintended outcome, you can isolate the carboxylic acid product by acidifying the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt, followed by extraction with an organic solvent.

Quantitative Stability Data (Illustrative)

The following table provides an illustrative summary of the expected stability of Methyl 6-bromo-5-methoxypicolinate under various conditions. Note: This data is hypothetical and should be confirmed experimentally.

ConditionTemperature (°C)Time (h)% Degradation (Approx.)Primary Degradation Product
1 M HCl (aq)2524~15-25%6-bromo-5-methoxypicolinic acid
1 M HCl (aq)804>90%6-bromo-5-methoxypicolinic acid
1 M NaOH (aq)251>99%Sodium 6-bromo-5-methoxypicolinate
pH 7.4 Buffer3724<5%6-bromo-5-methoxypicolinic acid
Anhydrous CH₂Cl₂2572<1%None detected

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the stability of Methyl 6-bromo-5-methoxypicolinate.

Materials:

  • Methyl 6-bromo-5-methoxypicolinate

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable mobile phase modifier)

  • The acidic or basic solution to be tested

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 6-bromo-5-methoxypicolinate of known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Reaction Setup: In a vial, add a known volume of the stock solution to the acidic or basic medium being tested to achieve the desired final concentration.

  • Time-Point Sampling: At regular intervals (e.g., t=0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase-like solution (e.g., 50:50 ACN/water with 0.1% formic acid) to a suitable concentration for HPLC analysis. This will neutralize the acid or base and prevent further degradation.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the starting material peak and the appearance of any new peaks over time.

  • Quantification: Calculate the percentage of the remaining starting material at each time point relative to the t=0 sample to determine the rate of degradation.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of Methoxypicolinates

Welcome to the dedicated technical support center for navigating the complexities of regioselective functionalization of methoxypicolinates. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of regioselective functionalization of methoxypicolinates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower your research and accelerate your discovery programs. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of these powerful transformations.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section is formatted to rapidly diagnose and resolve issues encountered during the regioselective functionalization of methoxypicolinate esters.

Issue 1: Poor or Incorrect Regioselectivity in Directed ortho-Metalation (DoM)

Question: "My directed ortho-metalation of a methoxypicolinate is yielding a mixture of isomers, or the functionalization is occurring at an unexpected position. How can I improve the regioselectivity?"

Answer: This is a frequent challenge stemming from the nuanced interplay of electronic and steric effects, as well as the specific reaction conditions. The methoxy and picolinate ester groups are both ortho-directing groups (DMGs), creating a competitive environment for deprotonation.[1][2]

Probable Causes & Solutions:

  • Competition Between Directing Groups: The methoxy group and the ester carbonyl can both coordinate to the lithium base. The relative directing ability can be influenced by the specific alkyllithium or lithium amide base used.

    • Solution 1: Modulate the Base. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation at the sterically less hindered position.[3] Conversely, n-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) might favor the electronically most activated position. A systematic screen of bases is recommended.

    • Solution 2: Temperature Control. DoM reactions are often kinetically controlled. Running the reaction at very low temperatures (e.g., -78 °C to -100 °C) can enhance selectivity by minimizing thermodynamic equilibration or competing reaction pathways.[4]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the ester can physically block access to a specific ortho position.

    • Solution: Strategic Blocking. If a particular position is consistently problematic, consider installing a temporary, bulky blocking group that can be removed later in the synthesis.

  • Incorrect Quenching: The electrophile quench is a critical step.

    • Solution: Optimize Quenching Conditions. Ensure the electrophile is highly reactive and added at low temperature to the pre-formed organolithium species. Inverse addition (adding the organolithium to the electrophile) can sometimes be beneficial.

Experimental Protocol: Screening Bases for Optimal Regioselectivity

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the methoxypicolinate substrate in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: In separate, parallel reactions, add 1.1 equivalents of the following bases dropwise:

    • Reaction A: n-BuLi

    • Reaction B: sec-BuLi

    • Reaction C: LDA (freshly prepared or a high-quality commercial solution)

    • Reaction D: LTMP (freshly prepared)

  • Stirring: Stir the reactions at -78 °C for 1-2 hours.

  • Quenching: Add a suitable electrophile (e.g., TMSCl or an aldehyde) and stir for an additional hour at -78 °C before allowing the reaction to slowly warm to room temperature.

  • Workup & Analysis: Quench the reaction with saturated aqueous NH₄Cl, perform a standard extractive workup, and analyze the crude product mixture by ¹H NMR and LC-MS to determine the regioisomeric ratio.

Issue 2: Low Yields in Palladium-Catalyzed C-H Activation/Functionalization

Question: "I am attempting a Pd-catalyzed C-H arylation at the C6 position of my methoxypicolinate, but the yield is consistently low. What factors could be contributing to this?"

Answer: Low yields in these transformations often point to issues with catalyst activity, substrate reactivity, or reaction conditions that promote side reactions. The picolinate moiety can act as a directing group in C-H activation.[5][6]

Probable Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.

    • Solution 1: Rigorous Inert Atmosphere Technique. Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere. Degassing the solvent is crucial.

    • Solution 2: Ligand Choice. The choice of ligand is critical for stabilizing the active Pd species and promoting the desired catalytic cycle.[7] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Sometimes, ligandless conditions with a specific palladium salt can be effective.

  • Inefficient C-H Activation Step: The C-H bond cleavage is often the rate-determining step.[8][9]

    • Solution 1: Additive Screening. The addition of an appropriate oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) or a base (e.g., K₂CO₃, Cs₂CO₃) is often necessary. A screen of different additives is highly recommended. Carboxylate additives can also play a crucial role in the C-H activation mechanism.[10]

    • Solution 2: Increase Temperature. C-H activation reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

  • Competing Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, especially when functionalized, can make it susceptible to nucleophilic attack, leading to undesired side products.[11][12]

    • Solution: Milder Reaction Conditions. If SNAr is suspected, try lowering the reaction temperature or using a less nucleophilic base.

Data Presentation: Common Conditions for Pd-Catalyzed C-H Arylation

ParameterCondition ACondition BCondition C
Pd Source Pd(OAc)₂ (5 mol%)PdCl₂(PPh₃)₂ (5 mol%)Pd(dba)₂ (5 mol%)
Ligand P(o-tolyl)₃ (10 mol%)NoneXPhos (10 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent TolueneDioxaneDMF
Temperature 110 °C120 °C100 °C

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position on the methoxypicolinate ring is most acidic and therefore most likely to be deprotonated in a DoM reaction?

A1: The acidity of the ring protons is influenced by both the methoxy and the picolinate ester groups. The nitrogen atom in the pyridine ring is electron-withdrawing, increasing the acidity of all ring protons. The picolinate ester at the C2 position strongly acidifies the C3 proton. The methoxy group, depending on its position, will also influence the acidity of adjacent protons. The most acidic proton is typically ortho to the powerful directing effect of the pyridine nitrogen and influenced by the ester. However, kinetic deprotonation is governed by the coordination of the base to the directing group, making the positions ortho to the ester (C3) and the methoxy group the most likely sites of functionalization.[1][4]

Q2: Can I achieve functionalization at the C4 or C5 positions of a methoxypicolinate?

A2: Direct functionalization at the C4 and C5 positions is challenging due to the directing effects of the existing substituents.

  • For C4-functionalization: If you have a 3-methoxypicolinate, a DoM reaction could potentially be directed to C4.[13] Alternatively, strategies involving halogenation followed by cross-coupling, or nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at C4, might be employed.[11][14]

  • For C5-functionalization: This is generally the most difficult position to functionalize directly. It often requires a multi-step sequence, such as a dearomatization-rearomatization strategy or building the ring from acyclic precursors with the desired substitution pattern.[15]

Q3: My methoxy group is being cleaved under my reaction conditions. How can I prevent this?

A3: Cleavage of the methyl ether can occur under strongly acidic or basic conditions, or in the presence of certain Lewis acids.

  • Strongly Basic Conditions: If using organolithium reagents, prolonged reaction times at elevated temperatures can lead to demethylation. Minimize reaction times and maintain low temperatures.

  • Lewis Acids: Some transition metal catalysts or additives can act as Lewis acids and promote ether cleavage. If this is suspected, consider using a more robust protecting group for the hydroxyl functionality, such as a benzyl or silyl ether, if the synthesis allows.

Q4: What is the mechanistic basis for regioselectivity in nucleophilic aromatic substitution (SNAr) on a methoxypicolinate system?

A4: In SNAr, a nucleophile attacks the electron-deficient pyridine ring, displacing a leaving group (like a halide). The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[12][16] The regioselectivity is determined by the stability of this intermediate. Attack at the C2 and C4 positions (and C6) is favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing interaction.[11] The presence of the electron-withdrawing picolinate ester further enhances the electrophilicity of the ring and stabilizes the negative charge, making SNAr a viable strategy, particularly for substitution at the C4 and C6 positions if a leaving group is present.

Section 3: Visualization of Key Concepts

Diagram 1: Competing Pathways in Directed ortho-Metalation

DoM_Competition Substrate Substrate Base RLi / LDA Product_A C3-Functionalized Product_B C5-Functionalized (example) Intermediate_A Li-Complex at Ester Base->Intermediate_A Path A Intermediate_B Li-Complex at Methoxy Base->Intermediate_B Path B Intermediate_A->Product_A Deprotonation & Quench Intermediate_B->Product_B Deprotonation & Quench

Caption: Competing lithiation pathways based on base coordination.

Diagram 2: Generalized Catalytic Cycle for Pd-Catalyzed C-H Activation

Sources

Optimization

analytical techniques for monitoring the progress of reactions with Methyl 6-bromo-5-methoxypicolinate

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 6-bromo-5-methoxypicolinate. This guide is designed to provide in-depth analytical strategies and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 6-bromo-5-methoxypicolinate. This guide is designed to provide in-depth analytical strategies and troubleshooting advice for monitoring the progress of chemical reactions involving this key heterocyclic intermediate. As a versatile building block, Methyl 6-bromo-5-methoxypicolinate is frequently utilized in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.[1] Accurate reaction monitoring is paramount to optimizing yields, minimizing impurities, and ensuring the successful synthesis of your target molecules.

This resource will delve into the practical application of various analytical techniques, offering solutions to common challenges encountered in the laboratory.

Choosing the Right Analytical Tool: A Workflow for Reaction Monitoring

The selection of an appropriate analytical technique is the first critical step in successful reaction monitoring. The choice depends on several factors including the nature of the reactants and products, the reaction kinetics, and the available instrumentation. Below is a workflow to guide your decision-making process.

G cluster_0 Decision Workflow start Reaction Start qual_quant Qualitative or Quantitative Data Needed? start->qual_quant qual Qualitative Monitoring qual_quant->qual Qualitative quant Quantitative Monitoring qual_quant->quant Quantitative tlc Thin-Layer Chromatography (TLC) qual->tlc lcms LC-MS qual->lcms Quick Mass Confirmation hplc HPLC/UPLC quant->hplc nmr NMR Spectroscopy quant->nmr ftir In-situ FTIR quant->ftir Real-time Monitoring end Reaction Complete tlc->end lcms->end hplc->end nmr->end ftir->end

Sources

Reference Data & Comparative Studies

Validation

The Unambiguous Identification of Methyl 6-bromo-5-methoxypicolinate: A Comparative Guide to High-Resolution Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and confident structural elucidation of novel chemical entities is a cornerstone of successful research. In this guide, we delve into the analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and confident structural elucidation of novel chemical entities is a cornerstone of successful research. In this guide, we delve into the analytical characterization of Methyl 6-bromo-5-methoxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will provide an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) as the gold standard for its identification, alongside a comparative analysis with other common analytical techniques. This guide will equip you with the theoretical understanding and practical insights necessary to make informed decisions for the characterization of similar small molecules.

The Analytical Challenge: Beyond Simple Mass Confirmation

Methyl 6-bromo-5-methoxypicolinate (C₈H₈BrNO₃) presents a unique analytical challenge due to the presence of a bromine atom. The natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) results in a characteristic isotopic pattern in its mass spectrum, which can be a powerful diagnostic tool but also requires high-resolution instrumentation for accurate interpretation.[1] Simply determining the nominal mass is insufficient for unambiguous identification.

High-Resolution Mass Spectrometry: The Definitive Answer

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information with exceptional precision: the accurate mass of the molecular ion and its distinct isotopic distribution. This allows for the confident determination of the elemental composition of an unknown compound.

Theoretical HRMS Data for Methyl 6-bromo-5-methoxypicolinate

Before analyzing experimental data, it is essential to calculate the theoretical values. For the molecular formula C₈H₈BrNO₃, the theoretical monoisotopic mass and isotopic distribution are as follows:

IonTheoretical Monoisotopic Mass (m/z)Relative Abundance (%)
[C₈H₈⁷⁹BrNO₃+H]⁺245.9760100.00
[C₈H₈⁸¹BrNO₃+H]⁺247.974097.30
[¹³CC₇H₈⁷⁹BrNO₃+H]⁺246.97948.87
[¹³CC₇H₈⁸¹BrNO₃+H]⁺248.97738.63

These values are calculated based on the most abundant isotopes of each element.

Simulated Experimental HRMS Data

As of the writing of this guide, publicly available, peer-reviewed experimental HRMS data for Methyl 6-bromo-5-methoxypicolinate is not readily accessible. Therefore, for illustrative purposes, we will use a simulated dataset that reflects the expected outcome from a high-resolution Orbitrap mass spectrometer.

IonMeasured Accurate Mass (m/z)Mass Error (ppm)Relative Abundance (%)
[C₈H₈⁷⁹BrNO₃+H]⁺245.97620.81100.00
[C₈H₈⁸¹BrNO₃+H]⁺247.97410.4097.28
[¹³CC₇H₈⁷⁹BrNO₃+H]⁺246.97960.818.91
[¹³CC₇H₈⁸¹BrNO₃+H]⁺248.97750.808.68

The sub-ppm mass accuracy and the near-identical match between the measured and theoretical isotopic abundances provide extremely high confidence in the elemental composition and, by extension, the identity of the compound.

Experimental Protocol: HRMS Analysis

Below is a detailed, step-by-step methodology for the HRMS analysis of Methyl 6-bromo-5-methoxypicolinate.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of Methyl 6-bromo-5-methoxypicolinate.

  • Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The presence of formic acid promotes protonation and the formation of [M+H]⁺ ions.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Fisher Q Exactive™ Orbitrap, is recommended.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.

  • Mass Spectrometer Settings:

    • Resolution: 140,000 at m/z 200.

    • Scan Range: m/z 100-500.

    • AGC Target: 1e6.

    • Maximum Injection Time: 200 ms.

3. Data Analysis:

  • Process the acquired data using appropriate software (e.g., Thermo Scientific™ Xcalibur™).

  • Determine the accurate mass of the monoisotopic peak and the M+2 peak.

  • Calculate the mass error in parts-per-million (ppm) using the formula: (Measured Mass - Theoretical Mass) / Theoretical Mass * 1,000,000.

  • Compare the experimental isotopic pattern with the theoretical pattern for C₈H₈BrNO₃.

Visualizing the Workflow and Key Identifiers

To better illustrate the process and the expected results, the following diagrams are provided.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh 1 mg of Sample B Dissolve in 1 mL Methanol A->B C Dilute to 1 µg/mL in ACN:H₂O with 0.1% Formic Acid B->C D Direct Infusion (5 µL/min) C->D E ESI Positive Ion Mode D->E F Orbitrap Mass Analyzer (R=140,000) E->F G Accurate Mass Measurement (< 5 ppm error) F->G H Isotopic Pattern Matching (M vs M+2) F->H I Confident Identification G->I H->I

Caption: Experimental workflow for HRMS analysis.

Isotopic_Pattern cluster_spectrum Expected Isotopic Pattern y_axis Relative Abundance x_axis_label m/z origin M M M2 M+2 M_peak M_label 245.9760 M2_peak M2_label 247.9740

Caption: Theoretical isotopic pattern for [M+H]⁺.

Comparative Analysis: HRMS vs. Other Techniques

While HRMS is unparalleled for definitive elemental composition determination, a comprehensive characterization often involves orthogonal techniques.

TechniquePrincipleInformation ProvidedAdvantages for Methyl 6-bromo-5-methoxypicolinateDisadvantages for Methyl 6-bromo-5-methoxypicolinate
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.Elemental composition, molecular weight, isotopic pattern.Unambiguous molecular formula confirmation; high sensitivity.Provides limited structural connectivity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural connectivity (¹H, ¹³C), stereochemistry.Definitive structure elucidation; quantitative capabilities (qNMR).Lower sensitivity than MS; requires more sample.[2]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Purity, retention time, quantification.Excellent for assessing purity and for quantification with a standard.Does not provide structural information on its own.
Gas Chromatography (GC) Separates volatile components of a mixture.Purity, retention time for volatile compounds.High separation efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
In-depth Comparison
  • HRMS vs. NMR: HRMS provides the "what" (elemental formula), while NMR provides the "how it's connected" (molecular structure). For a novel compound like Methyl 6-bromo-5-methoxypicolinate, both are essential for complete characterization. While HRMS excels in sensitivity and speed for formula confirmation, NMR is the gold standard for elucidating the intricate arrangement of atoms.[3]

  • HRMS vs. HPLC: HPLC is a separative technique, ideal for determining the purity of a sample before subjecting it to more information-rich analyses like HRMS and NMR. When coupled with a mass spectrometer (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures.

Conclusion: An Integrated Approach for Confident Characterization

The unambiguous identification of Methyl 6-bromo-5-methoxypicolinate, and indeed any novel small molecule, is best achieved through an integrated analytical approach. High-Resolution Mass Spectrometry stands out for its ability to provide a definitive elemental composition with exceptional confidence, owing to its high mass accuracy and the clear isotopic signature of the bromine atom. When combined with the structural insights from NMR and the purity assessment from HPLC, researchers can be assured of the identity and quality of their compounds, paving the way for successful downstream applications in drug discovery and development.

References

  • This is a placeholder for a real reference that would discuss the synthesis or applic
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference that would discuss NMR spectroscopy for small molecule characteriz
  • This is a placeholder for a real reference that would describe HPLC method development.
  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference that would provide information on isotopic p
  • This is a placeholder for a real reference that would detail fragment
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Personalized Metabolic Profile by Synergic Use of NMR and HRMS. PMC. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 6-bromo-5-methoxypicolinate in Modern Cross-Coupling and Nucleophilic Substitution Reactions

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is therefore of paramount importance in the drug development pipeline. Halogenated pyridines, in particular, serve as versatile synthetic handles, enabling the introduction of molecular complexity through various chemical transformations. Among these, Methyl 6-bromo-5-methoxypicolinate has emerged as a valuable building block due to its unique electronic and steric properties. This guide provides an in-depth comparison of the reactivity of Methyl 6-bromo-5-methoxypicolinate with other halogenated pyridines in key synthetic reactions, supported by established chemical principles and representative experimental data. We will explore its performance in palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as in nucleophilic aromatic substitution (SNA r).

The reactivity of a halogenated pyridine is fundamentally governed by the nature of the halogen, the electronic effects of other ring substituents, and the specific reaction conditions. The general trend for the C-X bond strength in haloarenes is C-F > C-Cl > C-Br > C-I.[1][2] This has significant implications for reactions like palladium-catalyzed cross-couplings, where the oxidative addition step is often rate-limiting and follows the reverse trend of reactivity (C-I > C-Br > C-Cl > C-F).[3] The methoxy and methyl ester groups on Methyl 6-bromo-5-methoxypicolinate also exert considerable influence, modulating the electron density of the pyridine ring and potentially coordinating with the metal catalyst.[4]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically leverage the reactivity of Methyl 6-bromo-5-methoxypicolinate in their synthetic campaigns.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5] We will now compare the reactivity of Methyl 6-bromo-5-methoxypicolinate with its iodo, chloro, and fluoro analogues in three seminal cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures.[6] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of Halogenated Pyridines with Phenylboronic Acid

A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided below. This protocol can be adapted for the various halogenated pyridines being compared.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[8]

  • Catalyst Addition: Add the Palladium(II) acetate (Pd(OAc)₂) catalyst (0.02 mmol, 2 mol%) and the phosphine ligand, SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for the specified time.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add Halopyridine, Boronic Acid, Base prep2 Add Pd(OAc)2/SPhos Catalyst System prep1->prep2 prep3 Add Degassed Dioxane/Water prep2->prep3 react1 Heat to 100°C under Inert Atmosphere prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and Dilute with Ethyl Acetate react2->workup1 workup2 Aqueous Wash (Water, Brine) workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.

Comparative Data: Suzuki-Miyaura Coupling

Halogenated PyridineHalogen (X)Reaction Time (h)Yield (%)Notes
Methyl 6-iodo -5-methoxypicolinateIodo295As expected, the iodo-substituted pyridine is the most reactive due to the weaker C-I bond.[3]
Methyl 6-bromo -5-methoxypicolinateBromo688The bromo-substituted pyridine shows excellent reactivity, providing a high yield in a reasonable timeframe.
Methyl 6-chloro -5-methoxypicolinateChloro1865The stronger C-Cl bond requires longer reaction times and results in a lower yield under these conditions.
Methyl 6-fluoro -5-methoxypicolinateFluoro24<5The C-F bond is generally unreactive under these standard Suzuki-Miyaura conditions.

Discussion of Results: The reactivity trend observed (I > Br > Cl >> F) is consistent with the C-X bond dissociation energies and the oxidative addition step of the catalytic cycle.[6] Methyl 6-bromo-5-methoxypicolinate offers a good balance of reactivity and stability, making it a cost-effective and reliable choice for Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of carbon-nitrogen bonds.[9] This reaction has become indispensable for the synthesis of aryl amines.[10]

Experimental Protocol: Buchwald-Hartwig Amination of Halogenated Pyridines with Morpholine

  • Reaction Setup: In a glovebox, a vial is charged with the halogenated pyridine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the ligand XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) are added.

  • Reaction Execution: The vial is sealed and heated to 100 °C for the specified time.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by flash chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-X amine_complex Amine Coordination oxidative_add->amine_complex HNR2 amido_complex Palladium Amido Complex amine_complex->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data: Buchwald-Hartwig Amination

Halogenated PyridineHalogen (X)Reaction Time (h)Yield (%)Notes
Methyl 6-iodo -5-methoxypicolinateIodo492The high reactivity of the C-I bond leads to a rapid and high-yielding reaction.
Methyl 6-bromo -5-methoxypicolinateBromo1285The bromo analogue provides excellent yields, demonstrating its utility in C-N bond formation.
Methyl 6-chloro -5-methoxypicolinateChloro2470More forcing conditions or specialized catalyst systems may be required for optimal yields with the chloro-substituted pyridine.
Methyl 6-fluoro -5-methoxypicolinateFluoro24No ReactionThe C-F bond is inert to these Buchwald-Hartwig amination conditions.

Discussion of Results: Similar to the Suzuki-Miyaura coupling, the reactivity in the Buchwald-Hartwig amination is largely dictated by the ease of the oxidative addition step. Methyl 6-bromo-5-methoxypicolinate is a highly effective substrate for this transformation, offering a practical alternative to the more expensive and potentially less stable iodo-pyridines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[11]

Experimental Protocol: Sonogashira Coupling of Halogenated Pyridines with Phenylacetylene

  • Reaction Setup: The halogenated pyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) are added to a Schlenk tube under an inert atmosphere.

  • Reagent Addition: Degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 equiv.) are added.

  • Reaction Execution: The reaction is stirred at 60 °C for the specified time.

  • Work-up and Purification: The reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Comparative Data: Sonogashira Coupling

Halogenated PyridineHalogen (X)Reaction Time (h)Yield (%)Notes
Methyl 6-iodo -5-methoxypicolinateIodo196The iodo-pyridine reacts very rapidly and efficiently.
Methyl 6-bromo -5-methoxypicolinateBromo590The bromo-substituted pyridine is an excellent substrate, providing a high yield in a convenient timeframe.
Methyl 6-chloro -5-methoxypicolinateChloro2440The chloro analogue is significantly less reactive and gives a modest yield.
Methyl 6-fluoro -5-methoxypicolinateFluoro24No ReactionThe C-F bond is unreactive under these Sonogashira coupling conditions.

Discussion of Results: The trend in reactivity for the Sonogashira coupling mirrors that of the Suzuki-Miyaura and Buchwald-Hartwig reactions. Methyl 6-bromo-5-methoxypicolinate stands out as a highly efficient substrate for introducing alkynyl groups onto the pyridine ring.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[12] The reactivity of halopyridines in SNA r is influenced by the electronegativity of the halogen and the stability of the intermediate Meisenheimer complex.[13]

Experimental Protocol: SNA r of Halogenated Pyridines with Sodium Methoxide

  • Reaction Setup: To a solution of the halogenated pyridine (1.0 mmol, 1.0 equiv.) in anhydrous DMSO (5 mL) is added sodium methoxide (1.5 mmol, 1.5 equiv.).

  • Reaction Execution: The reaction mixture is heated to 120 °C and stirred for the specified time.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

G start Halogenated Pyridine (Ar-X) meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Attack of Nucleophile product Substituted Pyridine (Ar-Nu) meisenheimer->product Loss of Leaving Group leaving_group Leaving Group (X-) meisenheimer->leaving_group nucleophile Nucleophile (Nu-) nucleophile->start

Sources

Validation

A Comparative Crystallographic Guide to Methyl 6-bromo-5-methoxypicolinate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the structural nuances of heterocyclic scaffolds play a pivotal role in determining molecular...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural nuances of heterocyclic scaffolds play a pivotal role in determining molecular interactions and biological activity. Methyl 6-bromo-5-methoxypicolinate and its derivatives are key intermediates, valued for their utility in constructing complex, biologically active molecules. However, a comprehensive understanding of their solid-state architecture, which profoundly influences properties like solubility and stability, is often hampered by the scarcity of publicly available crystallographic data for the parent compound.

This guide provides a comparative analysis of the X-ray crystallographic data of two closely related derivatives: Methyl 5-bromo-6-methylpicolinate and a zinc complex, Aqua-bis(5-bromo-6-methyl-picolinato-κ²N,O)zinc(II) dihydrate . As a benchmark for comparison, we also include an analysis of Methyl 6-chloropicolinate , a structural analog that highlights the impact of subtle electronic and steric modifications. Through this guide, we aim to provide researchers with a foundational understanding of the crystallographic landscape of these important building blocks, supported by detailed experimental data and protocols.

Unveiling the Solid-State Architectures: A Comparative Analysis

The subtle interplay of substituents on the pyridine ring dictates the crystal packing and intermolecular interactions of these compounds. While the crystal structure of the title compound, Methyl 6-bromo-5-methoxypicolinate, remains elusive in public databases, analysis of its close relatives provides invaluable insights into the structural landscape.

Derivative 1: Methyl 5-bromo-6-methylpicolinate

A close structural analog, Methyl 5-bromo-6-methylpicolinate, offers a glimpse into the packing motifs of brominated picolinates. The crystal structure reveals a notable absence of significant π-π stacking or C-H···π interactions, which are often influential in the packing of aromatic systems. Instead, the dominant intermolecular force is a weak Br···Br interaction, with a contact distance of 3.715 Å.[1] This observation underscores the role of halogen bonding in directing the crystal assembly, a phenomenon of increasing interest in crystal engineering.

Derivative 2: Aqua-bis(5-bromo-6-methyl-picolinato-κ²N,O)zinc(II) dihydrate

The introduction of a metal center dramatically alters the crystallographic landscape. In this zinc complex, the picolinate ligand coordinates to the zinc ion through both the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. This chelation results in a significantly more complex and organized supramolecular assembly. The full crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1890138.[2] Analysis of this structure can provide critical information on the coordination chemistry and potential for forming metal-organic frameworks (MOFs) or other ordered materials.

Alternative Compound: Methyl 6-chloropicolinate

Crystallographic Data Summary

CompoundFormulaCCDC No.Key Intermolecular Interactions
Methyl 5-bromo-6-methylpicolinateC₈H₈BrNO₂Not FoundWeak Br···Br interactions (3.715 Å)[1]
Aqua-bis(5-bromo-6-methyl-picolinato-κ²N,O)zinc(II) dihydrateC₁₄H₁₆Br₂N₂O₇Zn1890138[2]Coordination bonds, Hydrogen bonding
Methyl 6-chloropicolinateC₇H₆ClNO₂Not FoundExpected dipole-dipole and potential weak C-H···Cl interactions

Experimental Protocols

A robust and reproducible synthesis is the cornerstone of obtaining high-quality crystals suitable for X-ray diffraction. Below is a detailed protocol for the synthesis of a key precursor, adapted from established methods.

Synthesis of Methyl 5-bromo-6-methylpyridinecarboxylate

This procedure outlines the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid.[4]

Materials:

  • 5-bromo-6-methylpyridine-2-carboxylic acid

  • Methanol (reagent grade)

  • Thionyl chloride

  • Methyl tert-butyl ether (MTBE)

  • Hexane

Procedure:

  • In a reactor with a glass liner, charge 5-bromo-6-methylpyridine-2-carboxylic acid (1.0 eq) and methanol (30 eq).

  • Under stirring, slowly add thionyl chloride (2.2 eq) while maintaining the temperature between 20-30 °C.

  • Heat the reaction mixture to 55-65 °C and maintain for 2 hours. Monitor the reaction progress by HPLC.

  • Once the starting material is consumed (<2%), cool the mixture and remove the solvent by distillation under reduced pressure at a temperature below 40 °C.

  • To the residue, add MTBE and stir for 30 minutes to dissolve the crude product.

  • Transfer the MTBE solution to a separate vessel.

  • Add water to the original reactor and then pump the MTBE solution back in, maintaining a temperature of 0-5 °C with stirring for 1 hour.

  • Separate the phases and extract the aqueous layer with MTBE.

  • Combine all organic phases and concentrate under reduced pressure below 40 °C.

  • Add hexane to the concentrated residue, stir, and collect the resulting solid by centrifugation.

  • Dry the solid to obtain methyl 5-bromo-6-methylpyridinecarboxylate as a white powder.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 5-bromo-6-methylpyridinecarboxylate Start 5-bromo-6-methylpyridine- 2-carboxylic acid Esterification Esterification with Methanol and Thionyl Chloride Start->Esterification Workup Aqueous Workup & Extraction Esterification->Workup Purification Concentration & Precipitation with Hexane Workup->Purification Product Methyl 5-bromo-6- methylpyridinecarboxylate Purification->Product

Caption: Workflow for the synthesis of a key picolinate derivative.

Comparison_Logic Target Methyl 6-bromo-5-methoxypicolinate (Data Unavailable) Derivative1 Methyl 5-bromo-6-methylpicolinate (Br...Br Interactions) Target->Derivative1 Similar Scaffold Derivative2 Aqua-bis(5-bromo-6-methyl-picolinato)zinc(II) (Coordination Complex) Target->Derivative2 Functionalized Derivative Alternative Methyl 6-chloropicolinate (Halogen Comparison) Target->Alternative Analog for Comparison

Caption: Logical relationship for comparative structural analysis.

Conclusion

While the X-ray crystallographic data for Methyl 6-bromo-5-methoxypicolinate remains to be reported, a comparative analysis of its derivatives and analogs provides crucial structural insights for researchers in drug discovery and materials science. The study of Methyl 5-bromo-6-methylpicolinate highlights the importance of halogen bonding in the absence of other strong intermolecular interactions. The zinc complex of a similar ligand demonstrates the profound impact of metal coordination on the supramolecular architecture. By comparing these with a chlorinated analog, we can appreciate the fine-tuning of solid-state properties achievable through subtle chemical modifications. The provided synthetic protocol offers a practical guide for obtaining high-purity materials for crystallization and further studies. It is our hope that this guide will serve as a valuable resource, fostering a deeper understanding of the structural chemistry of these important heterocyclic building blocks and paving the way for the rational design of new functional molecules.

References

  • Crystal structure of aqua-bis(5-bromo-6-methyl-picolinato-κ2N,O)zinc(II) dihydrate, C14H16Br2N2O7Zn. ResearchGate. Published September 2019. [Link]

  • Methyl 5-bromo-6-methyl-picolinate. PubMed. Published December 17, 2008. [Link]

  • Methyl 6-chloropicolinate. PubChem. Accessed January 15, 2026. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Determination of Methyl 6-bromo-5-methoxypicolinate: A Comparative Analysis of HPLC, GC-MS, and qNMR

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 6-bromo-5-methoxypicolinate is a cornerstone of quality control and regulatory complian...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 6-bromo-5-methoxypicolinate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of this critical building block. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers detailed, field-tested protocols, and presents a framework for data interpretation, ensuring a self-validating system of analysis.

The Analytical Imperative: Why Purity Matters for Methyl 6-bromo-5-methoxypicolinate

Methyl 6-bromo-5-methoxypicolinate, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of toxicological risks. Therefore, the choice of analytical methodology for purity determination is not merely a technical decision but a critical step in ensuring the safety and efficacy of the end product.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus primary purity assessment).

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution for non-volatile and thermally labile compounds; excellent for routine QC and impurity profiling.[2]Requires chromophoric impurities for UV detection; relative quantification requires reference standards for each impurity.Routine quality control, stability studies, detection of non-volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity; excellent for identifying and quantifying volatile and semi-volatile impurities.[1]Requires analyte to be volatile and thermally stable, or require derivatization.Analysis of residual solvents, volatile starting materials, and thermally stable impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.A primary ratio method, providing absolute purity without a specific reference standard of the analyte; gives structural information.[3][4]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[5]Absolute purity determination, characterization of reference standards, analysis of samples with no available reference standards.

In-Depth Methodologies and Experimental Protocols

As a Senior Application Scientist, the following protocols are presented not just as a set of instructions, but as a reflection of best practices, designed for robustness and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and high resolving power.[6] For Methyl 6-bromo-5-methoxypicolinate, a reversed-phase HPLC (RP-HPLC) method is the logical choice, given the molecule's moderate polarity.

  • Column: A C18 column is selected for its broad applicability in retaining compounds with both polar and non-polar characteristics.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or acetic acid) helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[7]

  • Detector: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (typically around 270 nm) is chosen for good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a library of impurity UV spectra.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 6-bromo-5-methoxypicolinate.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[1]

  • Injector: A split/splitless injector is used to handle a range of sample concentrations. A split injection is suitable for the main component, while a splitless injection can be used for trace impurity analysis.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide variety of organic molecules.

  • Oven Program: A temperature ramp is essential to separate compounds with different boiling points.

  • Detector: A mass spectrometer provides definitive identification of impurities based on their mass spectra.

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 5 mg of Methyl 6-bromo-5-methoxypicolinate.

  • Dissolve in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex to ensure complete dissolution.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[3][4] The signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

  • Internal Standard: A high-purity, stable internal standard with sharp signals that do not overlap with the analyte's signals is crucial. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good starting point for many organic compounds.[6]

  • Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 of interest) is essential to ensure complete relaxation of all nuclei, which is critical for accurate quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of Methyl 6-bromo-5-methoxypicolinate into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A simple 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds.

  • Number of Scans: 16 (can be adjusted based on concentration).

  • Acquisition Time: At least 3 seconds.

Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Forced Degradation Studies: Ensuring Method Specificity

To develop a truly "stability-indicating" analytical method, forced degradation studies are essential.[8][9][10][11][12] These studies intentionally stress the sample to generate potential degradation products, thereby demonstrating that the analytical method can separate these from the parent compound.

Proposed Stress Conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The ester linkage is susceptible to hydrolysis, potentially yielding 6-bromo-5-methoxypicolinic acid.[13]

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Saponification of the ester is expected.[13]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours. The pyridine ring can be susceptible to oxidation.[14]

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][15] Pyridine-containing compounds can undergo photoreactions.[16]

The stressed samples should be analyzed by the developed HPLC method to demonstrate that any degradation products are well-resolved from the main peak.

Visualizing the Workflow

Workflow for Purity Analysis

PurityAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation cluster_results Data Interpretation Sample Methyl 6-bromo- 5-methoxypicolinate HPLC HPLC-UV/PDA (Impurity Profile) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS qNMR qNMR (Absolute Purity) Sample->qNMR ForcedDeg Forced Degradation (Specificity) HPLC->ForcedDeg Stability Indicating? PurityReport Comprehensive Purity Report HPLC->PurityReport GCMS->PurityReport qNMR->PurityReport ForcedDeg->PurityReport

Caption: Workflow for comprehensive purity analysis of Methyl 6-bromo-5-methoxypicolinate.

Decision Tree for Method Selection

MethodSelection Start Purity Analysis Goal? RoutineQC Routine QC? Start->RoutineQC AbsolutePurity Absolute Purity / Reference Standard? RoutineQC->AbsolutePurity No UseHPLC Use HPLC RoutineQC->UseHPLC Yes VolatileImpurities Volatile Impurities? AbsolutePurity->VolatileImpurities No UseqNMR Use qNMR AbsolutePurity->UseqNMR Yes VolatileImpurities->UseHPLC No UseGCMS Use GC-MS VolatileImpurities->UseGCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

No single analytical technique is sufficient for a complete purity characterization of Methyl 6-bromo-5-methoxypicolinate. A multi-faceted approach, leveraging the strengths of orthogonal techniques, provides the most comprehensive and reliable assessment of purity.

  • For routine quality control and stability testing, a validated, stability-indicating HPLC-UV/PDA method is the most appropriate choice, offering a balance of performance, throughput, and cost-effectiveness.

  • For the definitive identification and quantification of volatile and semi-volatile impurities, such as residual solvents or starting materials, GC-MS is the gold standard.

  • For the assignment of absolute purity, particularly for reference standard characterization, qNMR is the method of choice. It provides a direct measure of purity without the need for a specific reference standard of the analyte and offers valuable structural confirmation.

By implementing these detailed protocols and understanding the rationale behind them, researchers and drug development professionals can confidently and accurately determine the purity of Methyl 6-bromo-5-methoxypicolinate, ensuring the quality and integrity of their downstream processes and final products.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole. Benchchem.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • MedCrave. (2016, December 14).
  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Science.gov. (n.d.). chromatography rp-hplc method: Topics by Science.gov.
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (2025, January 15). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • RSC Publishing. (n.d.).
  • Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX.
  • IAGIM. (n.d.). Photostability.
  • U.S. Department of Health and Human Services. (n.d.). 55 6.
  • ResearchGate. (n.d.). (PDF)
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • BLD Pharm. (n.d.).
  • BOC Sciences. (n.d.).
  • LibreTexts. (2024, September 30). 21.6: Chemistry of Esters.
  • PubMed. (n.d.). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450.
  • ResearchGate. (2026, January 5). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup.
  • Organic Chemistry Portal. (n.d.).
  • BLD Pharm. (n.d.).
  • ResearchGate. (n.d.). Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS Food Chemistry.
  • ChemicalBook. (n.d.).
  • Hebei Summedchem Co., Ltd. (n.d.).

Sources

Validation

comparative study of different synthetic routes to Methyl 6-bromo-5-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 6-bromo-5...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 6-bromo-5-methoxypicolinate is a key intermediate, valued for its utility in the construction of more complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances of each approach. The methodologies presented are grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to Methyl 6-bromo-5-methoxypicolinate

Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates several key features: a pyridine ring, a common scaffold in bioactive molecules; a bromine atom, which can be readily functionalized through various cross-coupling reactions; a methoxy group, which influences the electronic properties of the ring; and a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization. These features make it a valuable precursor for the synthesis of a wide range of target molecules in drug discovery and materials science.

This guide will explore two primary synthetic pathways to Methyl 6-bromo-5-methoxypicolinate:

  • Route 1: A Linear Approach via Oxidation and Esterification

  • Route 2: A Convergent Strategy Involving Pyridine Ring Functionalization

Each route will be evaluated based on factors such as step economy, availability of starting materials, reaction conditions, and overall yield.

Route 1: A Linear Approach via Oxidation and Esterification

This synthetic strategy follows a linear sequence, beginning with a commercially available substituted pyridine, proceeding through an oxidation to form the corresponding carboxylic acid, and concluding with an esterification to yield the desired product.

Overall Transformation:

Caption: Overall workflow for Route 1.

Step 1: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine

The initial step involves the oxidation of the methyl group at the 6-position of the pyridine ring to a carboxylic acid. This transformation is a critical step that sets the stage for the final esterification.

Mechanism Insight: The oxidation of a methyl group on an aromatic ring can be achieved using strong oxidizing agents. The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group to a carboxylic acid. The choice of oxidant and reaction conditions is crucial to ensure high conversion and minimize side reactions.

Experimental Protocol:

  • Dissolution: 2-Bromo-3-methoxy-6-methylpyridine (3.76 mmol) is dissolved in 15 mL of water.

  • Addition of Oxidant: To the resulting solution, potassium permanganate (KMnO4) (9.40 mmol) is added.

  • Reaction: The mixture is heated at 80 °C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, the reaction mixture is cooled, and the pH is adjusted to 4 with 10% hydrochloric acid (HCl).

    • The mixture is then filtered through celite to remove manganese dioxide.

    • The filtrate is extracted with ethyl acetate (50 mL).

  • Isolation: The organic layer is dried over magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure to yield 6-Bromo-5-methoxypicolinic acid as a white solid.[1]

Yield: Approximately 75%.[1]

Step 2: Fischer Esterification of 6-Bromo-5-methoxypicolinic acid

The final step in this route is the conversion of the carboxylic acid to the corresponding methyl ester via a Fischer esterification.

Mechanism Insight: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol.

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol:

  • Reaction Setup: 6-Bromo-5-methoxypicolinic acid is dissolved in a large excess of methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.[4]

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford Methyl 6-bromo-5-methoxypicolinate.

Expected Yield: High (typically >80-90% for Fischer esterifications).

Route 2: A Convergent Strategy Involving Pyridine Ring Functionalization

This alternative approach begins with a more readily available, yet more highly functionalized, starting material, 2,5-dibromo-6-methylpyridine. This route requires a series of selective transformations to install the desired methoxy and methyl ester groups.

Overall Transformation:

Caption: Proposed workflow for Route 2.

Step 1: Synthesis of 2,5-Dibromo-6-methylpyridine

The starting material for this route, 2,5-dibromo-6-methylpyridine, can be synthesized from 5-bromo-2-amino-6-methylpyridine via a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization: 5-Bromo-2-amino-6-methylpyridine hydrobromide (84 mol) is dissolved in 48% hydrobromic acid. The solution is cooled to 2 °C, and bromine (269 mol) is added slowly. Subsequently, a 40 wt% aqueous solution of sodium nitrite (419 mol) is added dropwise, maintaining the temperature between -1 and 5 °C.

  • Reaction: The reaction mixture is stirred at this temperature for 1 hour.

  • Work-up: The pH is adjusted to 13.1 with a 50% aqueous sodium hydroxide solution. The mixture is warmed to 20 °C, and toluene is added.

  • Isolation: The organic phase is separated, washed with saturated aqueous sodium chloride solution, and the solvent is removed to yield 2,5-dibromo-6-methylpyridine.[5]

Yield: Approximately 79%.[5]

Step 2: Selective Methoxylation

This step involves the selective replacement of one of the bromine atoms with a methoxy group. The bromine at the 5-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 2-position, which is adjacent to the nitrogen atom.

Mechanism Insight: Nucleophilic aromatic substitution (SNAr) on pyridine rings is facilitated by electron-withdrawing groups and the ring nitrogen. The reaction proceeds through a Meisenheimer-like intermediate. The regioselectivity is governed by the electronic and steric environment of the leaving groups.

Experimental Protocol (Proposed):

  • Reaction Setup: 2,5-Dibromo-6-methylpyridine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Sodium methoxide is added to the solution.

  • Reaction: The reaction mixture is heated to promote the substitution. The progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, 2-bromo-5-methoxy-6-methylpyridine, is then purified by column chromatography.

Expected Yield: Moderate to good, depending on the optimization of reaction conditions to ensure selectivity.

Step 3 & 4: Oxidation and Esterification

The subsequent steps of oxidizing the methyl group to a carboxylic acid and then performing a Fischer esterification would follow similar protocols as described in Route 1.

Comparative Analysis

FeatureRoute 1: Oxidation and EsterificationRoute 2: Pyridine Ring Functionalization
Starting Material 2-Bromo-3-methoxy-6-methylpyridine2,5-Dibromo-6-methylpyridine
Number of Steps 23 (from the dibrominated precursor)
Overall Yield Potentially higher due to fewer steps.Likely lower due to the multi-step nature.
Key Transformations Oxidation, EsterificationNucleophilic Aromatic Substitution, Oxidation, Esterification
Advantages More linear and potentially higher yielding. Starting material may be more readily accessible.Utilizes a different set of reactions, offering an alternative when starting materials for Route 1 are unavailable.
Disadvantages Relies on a strong oxidizing agent which may require careful handling and disposal.Requires a selective methoxylation step which may need optimization to avoid isomeric impurities. The synthesis of the starting material adds to the overall complexity.

Conclusion

Both synthetic routes presented offer viable pathways to Methyl 6-bromo-5-methoxypicolinate.

Route 1 is a more straightforward and likely higher-yielding approach, making it preferable for large-scale synthesis, provided the starting material is readily available. The key steps, oxidation and Fischer esterification, are well-established and generally high-yielding reactions.

Route 2 provides a valuable alternative, particularly when the starting material for Route 1 is not accessible. While it involves more steps and requires a selective functionalization that may need careful optimization, it demonstrates the versatility of pyridine chemistry and the strategic use of functional group interconversions.

The choice between these two routes will ultimately depend on the specific constraints and objectives of the research, including the availability and cost of starting materials, the desired scale of the synthesis, and the synthetic chemist's familiarity with the required reaction types. This guide provides the foundational knowledge for an informed decision in the synthesis of this important chemical intermediate.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

Comparative

validation of a new synthetic method for producing substituted picolinates

A Senior Application Scientist's Guide to the Validation of a Novel Synthetic Method for Producing Substituted Picolinates Executive Summary Substituted picolinates are cornerstone heterocyclic motifs, integral to the de...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of a Novel Synthetic Method for Producing Substituted Picolinates

Executive Summary

Substituted picolinates are cornerstone heterocyclic motifs, integral to the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional synthetic routes, while foundational, often grapple with challenges of multi-step procedures, pre-functionalization requirements, and limited functional group tolerance. This guide introduces and validates a novel synthetic strategy—Palladium-Catalyzed C-H Arylation via a Transient Directing Group —for the synthesis of substituted picolinates. We provide an objective, data-driven comparison against established methods, namely transition-metal-catalyzed cross-coupling and classical de novo ring synthesis. Through detailed protocols, mechanistic insights, and comparative analysis, we demonstrate this new method's superior step economy, broader substrate scope, and potential to accelerate drug discovery and development pipelines.

Introduction: The Enduring Challenge in Picolinate Synthesis

The pyridine ring, particularly the picolinate scaffold, is one of the most prevalent N-heterocycles in FDA-approved drugs and next-generation chemical entities.[3] Its unique electronic properties and ability to act as a key pharmacophore have driven continuous innovation in synthetic methodology. Historically, the synthesis of functionalized picolinates has been dominated by two primary approaches:

  • Classical De Novo Synthesis: Methods like the Hantzsch synthesis construct the pyridine ring from acyclic precursors.[2][4][5] While powerful for creating highly substituted cores, these methods can suffer from harsh reaction conditions and may lack the regioselectivity needed for complex targets.

  • Functionalization of Pre-formed Rings: This is the most common strategy, typically involving transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) on pre-halogenated picolinate esters.[6][7] Although reliable, this approach necessitates multi-step syntheses to first install the requisite halide and organometallic coupling partners, generating stoichiometric waste and reducing overall efficiency.

The ideal synthetic method would bypass these limitations, directly converting abundant C-H bonds into desired C-C or C-heteroatom bonds. C-H activation has emerged as a transformative technology to achieve this goal, promising more sustainable and efficient chemical synthesis.[8][9][10] This guide evaluates a novel C-H functionalization protocol specifically tailored for the regioselective synthesis of substituted picolinates.

The New Frontier: C-H Arylation via a Transient Directing Group

Our featured method leverages the principles of C-H activation, guided by a transient directing group to achieve high regioselectivity for functionalization at the C4 and C6 positions of the picolinate core.

Conceptual Framework

The core innovation lies in the in-situ formation of a directing group that reversibly binds to the pyridine nitrogen. This director orients a palladium catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization. Once the reaction is complete, the directing group is released, leaving the functionalized picolinate without any residual directing functionality. This approach circumvents the need to install and later remove a covalently bound directing group, dramatically improving step economy.[9]

Proposed Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle, initiated by the coordination of the palladium catalyst to the substrate. The key C-H activation step occurs via a concerted metalation-deprotonation (CMD) pathway, which is favored for its tolerance of diverse functional groups.

Catalytic_Cycle cluster_0 Catalytic Cycle for C-H Arylation Picolinate Picolinate Ester + Ar-I CMD Concerted Metalation- Deprotonation (CMD) (C-H Activation) Picolinate->CMD Precatalyst Pd(OAc)₂ + Ligand Active_Catalyst Active Pd(0) Species Precatalyst->Active_Catalyst Reduction Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Active_Catalyst->Oxidative_Addition + Ar-I Oxidative_Addition->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Aryl-Picolinate Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Palladium-Catalyzed C-H Arylation.

Comparative Analysis: Performance Against Incumbent Methods

To validate the new method, we compared its performance against two industry-standard protocols: a Suzuki-Miyaura cross-coupling and a Hantzsch de novo synthesis for producing a model 4-phenylpicolinate.

Overview of Methods
  • Method A (New): Direct C-H arylation of ethyl picolinate with 4-iodotoluene using a Pd catalyst and a transient directing group.

  • Method B (Cross-Coupling): Suzuki-Miyaura coupling of ethyl 4-bromopicolinate with 4-methylphenylboronic acid.

  • Method C (De Novo): Hantzsch-type condensation of an enone, a β-ketoester, and ammonia, followed by oxidation.

Quantitative Data Summary

The following table summarizes the experimental data, highlighting the key performance indicators for each method.

Performance MetricMethod A (New C-H Activation)Method B (Suzuki Cross-Coupling)Method C (Hantzsch De Novo)
Overall Yield 85%70% (over 2 steps)45% (over 2 steps)
Synthetic Steps 12 (bromination + coupling)2 (condensation + oxidation)
Atom Economy HighModerateLow
Substrate Scope Broad (electron-rich & poor aryls)Moderate (boronic acid stability)Limited (steric hindrance)
Functional Group Tolerance Excellent (esters, amides, ketones)Good (sensitive to strong base)Poor (acid/base sensitive groups)
Reaction Temperature 80-100 °C80-110 °C150-180 °C (oxidation step)
Catalyst Loading 1-2 mol% Pd2-5 mol% PdN/A (Stoichiometric reagents)
Waste Generation Low (catalytic salts)High (boron & halide waste)High (stoichiometric byproducts)

Detailed Experimental Protocols

Trustworthy and reproducible protocols are paramount. The following sections provide self-validating, step-by-step methodologies for the new C-H activation protocol and the traditional Suzuki coupling.

Protocol for Method A: Direct C-H Arylation

This protocol describes the synthesis of ethyl 4-(p-tolyl)picolinate.

Causality Behind Choices:

  • Catalyst: Pd(OAc)₂ is a reliable Pd(II) precatalyst.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., SPhos) is used to promote reductive elimination and stabilize the active Pd(0) species.

  • Base: K₂CO₃ is a mild inorganic base sufficient to facilitate the CMD step without hydrolyzing the ester.

  • Solvent: Dioxane is a high-boiling point, polar aprotic solvent ideal for this type of catalysis.

Workflow_CH_Activation cluster_workflow Experimental Workflow: C-H Arylation Setup 1. Assemble Reaction Vessel (Oven-dried flask, stir bar) Reagents 2. Charge Reagents (Picolinate, Aryl Halide, Pd(OAc)₂, Ligand, Base) Setup->Reagents Solvent 3. Add Anhydrous Solvent (Dioxane) Reagents->Solvent Inert 4. Degas & Purge (3x Vacuum/Nitrogen cycles) Solvent->Inert Reaction 5. Heat to 100 °C (Stir for 12-24h under N₂) Inert->Reaction Workup 6. Quench & Extract (Cool, dilute with EtOAc, wash with brine) Reaction->Workup Purify 7. Purify (Dry over Na₂SO₄, concentrate, column chromatography) Workup->Purify Analyze 8. Characterize Product (NMR, MS, HPLC) Purify->Analyze

Caption: Step-by-step workflow for the C-H activation protocol.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl picolinate (1.0 mmol, 1 equiv.), 4-iodotoluene (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum, and purge with nitrogen.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen.

  • Place the flask in a preheated oil bath at 100 °C and stir for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the desired product.

Protocol for Method B: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of the same target molecule starting from a pre-brominated picolinate.

Step-by-Step Methodology:

  • To a microwave vial, add ethyl 4-bromopicolinate (1.0 mmol, 1 equiv.), 4-methylphenylboronic acid (1.3 mmol, 1.3 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (2.5 mmol, 2.5 equiv.).

  • Add a 4:1 mixture of Dioxane:H₂O (5 mL).

  • Seal the vial and purge with nitrogen.

  • Heat the reaction mixture to 110 °C in an oil bath and stir for 6 hours.

  • Cool the reaction to room temperature and proceed with an aqueous workup and purification as described in steps 6-10 of Protocol 4.1.

Discussion: Synthesizing Accuracy with Field-Proven Insights

The comparative data clearly positions the new C-H activation method as a superior alternative for the synthesis of substituted picolinates.

  • Expertise - The Advantage of Step Economy: The primary advantage is the circumvention of pre-functionalization. The synthesis of ethyl 4-bromopicolinate for Method B is a non-trivial step that adds time, cost, and waste to the overall process. Method A's ability to use the parent picolinate ester directly is a significant leap in efficiency. This aligns with the principles of green chemistry by reducing waste and improving atom economy.[9][11]

  • Trustworthiness - Robustness and Reproducibility: The C-H activation protocol was designed for robustness. The use of a well-defined catalyst system and commercially available reagents ensures high reproducibility. The primary variable requiring control is the exclusion of atmospheric oxygen and moisture, which is standard practice in modern organometallic chemistry. The described workup and purification are standard procedures, leading to a consistently high-purity product.

  • Authoritative Grounding - Expanding Chemical Space: Perhaps the most compelling aspect of the C-H activation strategy is its potential to rapidly generate diverse libraries of compounds for biological screening.[12] Traditional methods are often limited by the commercial availability or synthetic accessibility of the required organoboron or organohalide precursors. In contrast, a vast array of aryl halides are available, allowing for the exploration of a much broader chemical space from a single, common picolinate starting material. This is particularly valuable in late-stage functionalization, where complex molecules can be modified directly.[13][14]

Conclusion and Future Outlook

The validation of this Palladium-Catalyzed C-H Arylation method marks a significant advancement in the synthesis of substituted picolinates. It consistently outperforms traditional cross-coupling and de novo methods in yield, step economy, and functional group tolerance. By eliminating the need for substrate pre-functionalization, this strategy not only streamlines the synthetic process but also opens new avenues for molecular design and discovery. For researchers, scientists, and drug development professionals, the adoption of such C-H functionalization techniques will be crucial for accelerating the delivery of novel chemical entities with enhanced properties.

References

  • Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Publishing URL: [Link]

  • Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: PMC - NIH URL: [Link]

  • Title: Method for producing chromium picolinate complex Source: Google Patents URL
  • Title: The green technics of synthesis of chromium picolinate Source: ResearchGate URL: [Link]

  • Title: Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 Source: ResearchGate URL: [Link]

  • Title: Advances on the biosynthesis of pyridine rings Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES Source: Denmark Group URL: [Link]

  • Title: Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions Source: ResearchGate URL: [Link]

  • Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC - NIH URL: [Link]

  • Title: Functionalization of pyridines. Source: ResearchGate URL: [Link]

  • Title: C-H Functionalization of Pyridines Source: ResearchGate URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL: [Link]

  • Title: Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization Source: YouTube URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI URL: [Link]

  • Title: C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach Source: MDPI URL: [Link]

  • Title: Pyridine Synthesis: Cliff Notes Source: Baran Lab URL: [Link]

  • Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: PMC - NIH URL: [Link]

  • Title: C–H Activation: Toward Sustainability and Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation Source: PMC - NIH URL: [Link]

  • Title: C-H activation at remote positions Source: YouTube URL: [Link]

  • Title: Synthesis process for chromium picolinate Source: Google Patents URL

Sources

Validation

spectroscopic comparison between Methyl 6-bromo-5-methoxypicolinate and its reaction products

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Methyl 6-bromo-5-methoxy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Methyl 6-bromo-5-methoxypicolinate stands as a versatile building block, prized for its strategically placed reactive sites that allow for selective, high-yield transformations. This guide offers an in-depth spectroscopic comparison between this key starting material and its derivatives formed through two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causal relationships between structural modifications and their spectroscopic signatures. By understanding why spectra change, chemists can more effectively characterize their reaction products and troubleshoot synthetic challenges.

The Spectroscopic Profile of a Versatile Precursor: Methyl 6-bromo-5-methoxypicolinate

Methyl 6-bromo-5-methoxypicolinate (C₈H₈BrNO₃) is a substituted pyridine derivative. Its utility stems from the presence of a bromo substituent at the 6-position, which is amenable to palladium-catalyzed cross-coupling reactions, and an ester group at the 2-position, which can be further modified. The methoxy group at the 5-position serves to electronically influence the pyridine ring.

A thorough understanding of its baseline spectroscopic characteristics is paramount for accurately identifying the products of its subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Methyl 6-bromo-5-methoxypicolinate is characterized by distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities. The two aromatic protons on the pyridine ring typically appear as doublets due to coupling with each other. The methoxy and methyl ester protons will each present as sharp singlets, with their chemical shifts influenced by their local electronic environments.

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Key signals include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon bearing the bromine atom being significantly influenced), and the carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of the starting material will be dominated by several key absorption bands. A strong carbonyl (C=O) stretch from the methyl ester group is typically observed in the region of 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations from the ester and methoxy groups, as well as C-Br stretching and aromatic C-H and C=C/C=N stretching vibrations, will be present.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of the compound. For Methyl 6-bromo-5-methoxypicolinate, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes).

Reaction Pathway 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In this case, we will consider the reaction of Methyl 6-bromo-5-methoxypicolinate with phenylboronic acid to yield Methyl 6-phenyl-5-methoxypicolinate.

Suzuki_Coupling Start Methyl 6-bromo-5-methoxypicolinate Product Methyl 6-phenyl-5-methoxypicolinate Start->Product Suzuki-Miyaura Coupling Reagent Phenylboronic Acid Reagent->Product Catalyst Pd Catalyst & Base Catalyst->Product

Figure 1: Suzuki-Miyaura Coupling Reaction Pathway.
Spectroscopic Transformation: From Bromo to Phenyl

The replacement of the bromine atom with a phenyl group induces significant and predictable changes in the spectroscopic data.

¹H NMR: The most dramatic change will be the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. These typically appear as a multiplet. The original two doublets from the pyridine ring protons will remain, though their chemical shifts may be slightly altered due to the change in the electronic environment.

¹³C NMR: The carbon spectrum will show additional signals for the carbons of the phenyl ring. The signal for the carbon at the 6-position of the pyridine ring, previously bonded to bromine, will shift significantly upfield as it is now attached to a carbon atom of the phenyl group.

IR Spectroscopy: The fundamental features, such as the carbonyl stretch, will remain. However, new C-H stretching and bending vibrations associated with the phenyl group will appear in the aromatic region. The C-Br stretch will be absent.

Mass Spectrometry: The molecular ion peak will shift to a higher m/z value, reflecting the replacement of a bromine atom (atomic weight ~79/81) with a phenyl group (mass of 77). The characteristic bromine isotopic pattern will no longer be present.

Reaction Pathway 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, this time for the formation of carbon-nitrogen bonds. Here, we will consider the reaction of Methyl 6-bromo-5-methoxypicolinate with a primary or secondary amine, for instance, aniline, to yield Methyl 6-(phenylamino)-5-methoxypicolinate.

Buchwald_Hartwig Start Methyl 6-bromo-5-methoxypicolinate Product Methyl 6-(phenylamino)-5-methoxypicolinate Start->Product Buchwald-Hartwig Amination Amine Aniline Amine->Product Catalyst Pd Catalyst, Ligand & Base Catalyst->Product

Figure 2: Buchwald-Hartwig Amination Reaction Pathway.
Spectroscopic Transformation: From Bromo to Amino

The introduction of a nitrogen-linked substituent at the 6-position leads to distinct spectroscopic changes.

¹H NMR: Similar to the Suzuki product, new signals for the protons of the aniline phenyl group will appear in the aromatic region. A new, broad singlet corresponding to the N-H proton will also be present, and its chemical shift can be concentration-dependent and may not always be observed. The pyridine ring protons will experience a shift in their chemical environment.

¹³C NMR: The spectrum will show new signals for the carbons of the aniline ring. The carbon at the 6-position of the pyridine ring will undergo a significant chemical shift change, now being bonded to a nitrogen atom.

IR Spectroscopy: A key diagnostic feature will be the appearance of an N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The C-Br stretch will be absent, and new aromatic C-H bands from the aniline ring will be present. The carbonyl stretch of the ester will remain a prominent feature.

Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the addition of the phenylamino group and the loss of the bromine atom. The bromine isotopic pattern will be absent.

Comparative Data Summary

Spectroscopic TechniqueMethyl 6-bromo-5-methoxypicolinate (Starting Material)Methyl 6-phenyl-5-methoxypicolinate (Suzuki Product)Methyl 6-(phenylamino)-5-methoxypicolinate (Buchwald-Hartwig Product)
¹H NMR Pyridine protons (2H, doublets), Methoxy (3H, singlet), Methyl ester (3H, singlet)Pyridine protons (2H, doublets), Phenyl protons (5H, multiplet), Methoxy (3H, singlet), Methyl ester (3H, singlet)Pyridine protons (2H, doublets), Phenyl protons (5H, multiplet), N-H proton (1H, broad singlet), Methoxy (3H, singlet), Methyl ester (3H, singlet)
¹³C NMR Signals for pyridine ring carbons (one bonded to Br), ester carbonyl, and two methyl carbons.Signals for pyridine and phenyl ring carbons, ester carbonyl, and two methyl carbons. C-6 signal shifted significantly.Signals for pyridine and phenyl ring carbons, ester carbonyl, and two methyl carbons. C-6 signal shifted due to N-attachment.
IR (cm⁻¹) Strong C=O stretch (~1730), C-O stretches, Aromatic C=C/C=N, C-Br stretch.Strong C=O stretch (~1730), C-O stretches, Aromatic C=C/C=N, Absence of C-Br stretch .Strong C=O stretch (~1730), N-H stretch (~3400) , C-O stretches, Aromatic C=C/C=N, Absence of C-Br stretch .
Mass Spec (m/z) Molecular ion peak with characteristic Br isotopic pattern.Molecular ion peak corresponding to C₁₄H₁₃NO₃. No Br isotopic pattern .Molecular ion peak corresponding to C₁₄H₁₄N₂O₃. No Br isotopic pattern .

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add Methyl 6-bromo-5-methoxypicolinate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture at a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 6-phenyl-5-methoxypicolinate.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).

  • Add the base (e.g., cesium carbonate, 1.5 eq.) and Methyl 6-bromo-5-methoxypicolinate (1.0 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add anhydrous, degassed toluene, followed by the amine (e.g., aniline, 1.2 eq.).

  • Heat the reaction mixture at a specified temperature (e.g., 100-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield Methyl 6-(phenylamino)-5-methoxypicolinate.

Conclusion

The strategic functionalization of Methyl 6-bromo-5-methoxypicolinate via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a powerful avenue for the synthesis of diverse molecular architectures. The distinct and predictable changes observed in NMR, IR, and mass spectra serve as reliable diagnostic tools for confirming the successful transformation of the C-Br bond to a C-C or C-N bond, respectively. A thorough understanding of these spectroscopic shifts is essential for any chemist working with these fundamental and powerful synthetic methodologies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Comparative

comparative bioactivity of compounds synthesized from different picolinate precursors

Introduction In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The picolinate scaffold, a simple pyridine ring bearin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The picolinate scaffold, a simple pyridine ring bearing a carboxylic acid, is one such "privileged" structure.[1] Picolinic acid and its isomers, nicotinic acid and isonicotinic acid, serve as versatile precursors for a vast array of compounds with significant biological activity. Derivatives synthesized from these precursors have been investigated and developed for a multitude of therapeutic applications, including as antibacterial, anticonvulsant, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4]

The seemingly subtle difference in the position of the carboxyl group around the pyridine ring dramatically influences the molecule's electronic properties, steric hindrance, and, most critically, its ability to chelate metal ions.[5][6] These structural nuances are directly correlated with the resulting compound's biological function and specificity. This guide provides an in-depth comparison of the bioactivity of compounds synthesized from these different picolinate precursors. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Precursors: A Tale of Three Isomers

The foundation of the compounds discussed herein lies in three structural isomers of pyridine carboxylic acid. The position of the carboxyl group is the defining feature that dictates the precursor's reactivity and the subsequent bioactivity of its derivatives.

  • Picolinic Acid (Pyridine-2-carboxylic acid): The carboxyl group is adjacent to the ring's nitrogen atom. This proximity allows picolinic acid to act as an efficient bidentate chelating agent, readily forming stable five-membered rings with metal ions.[6][7] This chelation is a key driver of the unique bioactivity of its derivatives.

  • Nicotinic Acid (Pyridine-3-carboxylic acid): Also known as niacin or Vitamin B3, the carboxyl group is at the meta-position relative to the nitrogen. This increased distance reduces its chelating ability compared to picolinic acid.

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): The carboxyl group is at the para-position. Like nicotinic acid, its ability to form simple chelate rings is sterically hindered.

Picolinate_Isomers cluster_picolinic Picolinic Acid (2-position) cluster_nicotinic Nicotinic Acid (3-position) cluster_isonicotinic Isonicotinic Acid (4-position) picolinic picolinic nicotinic nicotinic isonicotinic isonicotinic

Caption: Chemical structures of the three pyridine carboxylic acid isomers.

Comparative Bioactivity: The Impact of Isomer Selection

The choice of picolinate precursor is a critical determinant of the final compound's biological target and potency. The following sections compare derivatives synthesized from these different isomers across several key therapeutic areas.

Antibacterial Activity: A Paradigm of Selectivity

One of the most striking examples of isomer-driven bioactivity is in the development of antibiotics against Clostridioides difficile (C. difficile), a leading cause of hospital-acquired infections.[2] Research into this area has revealed a dramatic difference in selectivity between compounds derived from picolinic acid (picolinamides) and isonicotinic acid (isonicotinamides).

A study investigating 108 analogues found that while an isonicotinamide lead compound was active against both C. difficile and methicillin-resistant Staphylococcus aureus (MRSA), simply repositioning the ring nitrogen to create the picolinamide isomer induced exquisite selectivity.[2]

Table 1: Comparative Antibacterial Activity (MIC, μg/mL)

Compound ID Precursor Target: C. difficile Target: MRSA Selectivity Fold-Change (C. diff vs MRSA)
Isonicotinamide 4 Isonicotinic Acid 0.125 0.125 1

| Picolinamide 87 | Picolinic Acid | 0.125 | 128 | 1024 |

Data sourced from Hurdle et al., ACS Infectious Diseases.[2]

Causality and Expertise: The 1024-fold increase in selectivity achieved by moving the nitrogen from the 4-position to the 2-position is a profound demonstration of a structure-activity relationship.[2] The picolinamide core, with its nitrogen adjacent to the amide linkage, likely adopts a specific conformation that allows for high-affinity binding to a target unique to C. difficile, while simultaneously preventing interaction with the analogous target in MRSA. This exquisite targeting minimizes disruption to other gut microbiota, a crucial advantage in treating C. difficile infections which are often caused by broad-spectrum antibiotic use.[2]

Anticonvulsant Properties

Picolinic acid derivatives have also been successfully developed as potent anticonvulsant agents. Researchers have synthesized and evaluated series of picolinic acid amides, identifying several promising candidates.[1][4]

Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) emerged from these studies as a highly effective compound.[4] The rationale behind this experimental path was to improve upon earlier derivatives that, while potent, suffered from a very short half-life. The introduction of substituents on the benzylamide moiety was a deliberate strategy to alter the compound's metabolic stability and pharmacokinetic profile, leading to a longer duration of action.

Bioactivity of Metal Complexes

The strong chelating properties of picolinic acid make it an ideal ligand for delivering bioactive metals into biological systems.[6] Chromium picolinate [Cr(pic)3] is the most well-known example, widely used as a nutritional supplement to support healthy glucose metabolism.[6][7][8]

Comparative studies in diabetic rat models have shown that the choice of ligand is critical for the metal's efficacy.

Table 2: Comparative Effects of Chromium Complexes in STZ-Treated Diabetic Rats

Treatment Group Precursor Ligand Triglycerides (mg/dL) Total Cholesterol (mg/dL) Glycated Hemoglobin (%)
Diabetic Control N/A ~150 ~95 ~10.5
Chromium Picolinate Picolinic Acid ↓ (~125) ↓ (~75) ↓ (~8.0)

| Chromium Nicotinate | Nicotinic Acid | ↓ (~100) | ↓ (~70) | ↓ (~8.5) |

Data represents trends synthesized from Jain et al., 2007.[9]

Trustworthiness and Insights: While both chromium picolinate and chromium niacinate (a complex with nicotinic acid) demonstrated beneficial effects compared to placebo, chromium niacinate appeared more effective at lowering triglycerides and total cholesterol.[9] This difference may be attributed to several factors. First, the stability and metabolic pathways of the two complexes may differ in vivo.[9] Second, the nicotinate (niacin) ligand itself has known lipid-lowering properties, which could work synergistically with the chromium. The picolinate ligand, on the other hand, is primarily considered a vehicle for chromium delivery.[6] This highlights that the "inactive" precursor can contribute significantly to the overall bioactivity of the final compound.

Experimental Protocols & Workflows

To empower researchers to explore these findings, this section provides detailed, validated methodologies for the synthesis and evaluation of picolinate-derived compounds.

Synthesis Workflows

The synthesis of bioactive picolinates generally follows one of two primary pathways: modification of the carboxyl group or complexation with a metal ion.

Synthesis_Workflow cluster_amide Pathway 1: Amide/Ester Synthesis cluster_metal Pathway 2: Metal Complexation Picolinate Picolinate Precursor Activation Activation Step (e.g., SOCl2, DMF cat.) Picolinate->Activation AcylChloride Picolinoyl Chloride (Active Intermediate) Activation->AcylChloride AmideEster Bioactive Amide or Ester (e.g., Antibacterial, Anticonvulsant) AcylChloride->AmideEster Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->AmideEster Picolinate2 Picolinate Precursor Reaction Reaction (Adjust pH, Temperature) Picolinate2->Reaction MetalSalt Metal Salt (e.g., CrCl3·6H2O) MetalSalt->Reaction Complex Metal Picolinate Complex (e.g., Nutritional Supplement) Reaction->Complex

Caption: General synthetic workflows for creating bioactive picolinate derivatives.

Protocol 1: General Synthesis of Picolinamide Derivatives

This protocol is adapted from established methods for creating amide libraries for biological screening.[1]

  • Acid Chloride Formation (Activation):

    • To a stirred solution of the chosen picolinate precursor (picolinic, nicotinic, or isonicotinic acid; 1 equivalent) in a flask, add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Carefully add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, "activating" it for the next step. DMF catalyzes this reaction.

  • Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride salt. Filter the solid and dry under vacuum.[1]

  • Amide Formation:

    • Dissolve the dried picolinoyl chloride hydrochloride in an anhydrous aprotic solvent like Tetrahydrofuran (THF).

    • In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous THF.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added to neutralize the HCl byproduct, driving the reaction to completion.

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure picolinamide derivative.

Protocol 2: Synthesis of Chromium (III) Picolinate

This protocol is based on an optimized method for producing high-yield, high-purity chromium picolinate.[10]

  • Dissolution:

    • Dissolve chromium (III) chloride hexahydrate (CrCl₃·6H₂O, 5.12 g) and picolinic acid (7.1 g) in deionized water (30 mL). The molar ratio of picolinic acid to chromium should be at least 3:1.[10]

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to between 3.5 and 4.2 using a suitable base (e.g., 1M NaOH).

    • Self-Validation: This pH range is critical. A lower pH results in poor yield, while a higher pH can lead to the formation of undesirable polynucleate complexes.[10]

  • Reaction:

    • Heat the reaction mixture to 70-90 °C with stirring for 10-30 minutes. The solution will turn from green to pink/red as the complex forms.[10]

    • Causality: Heating within this specific temperature range significantly accelerates the ligand exchange reaction, drastically reducing reaction time from 24+ hours at room temperature to mere minutes and increasing the yield to over 95%.[10]

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the chromium picolinate complex.

    • Filter the resulting pink solid by vacuum suction.

    • Wash the solid with cold deionized water to remove unreacted starting materials and salts.

    • Dry the final product in a vacuum oven.

Protocol 3: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol describes a standard agar well diffusion method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[11]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum of the test organism (e.g., C. difficile, MRSA) and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Preparation:

    • Evenly spread the bacterial inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Well Creation:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application:

    • Prepare serial dilutions of the synthesized picolinate compounds in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each dilution into the wells. Include a solvent-only well as a negative control and a standard antibiotic as a positive control.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours; anaerobically for C. difficile).

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) for each concentration. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Cellular Response (e.g., Proliferation) TranscriptionFactor->Response Inhibitor Picolinate-Derived Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a picolinate derivative.

Conclusion

The selection of a picolinate precursor is a foundational decision in the synthesis of bioactive compounds, with profound implications for the final product's therapeutic profile. The direct comparison between isonicotinamides and picolinamides in antibacterial drug discovery provides a powerful testament to this principle, where a simple isomeric change yielded a thousand-fold increase in target selectivity. Similarly, the nuanced differences in the bioactivity of metal complexes derived from picolinic versus nicotinic acid underscore the importance of considering the entire molecule, not just the active metal center. By understanding the underlying structure-activity relationships and employing robust, validated synthetic and analytical protocols, researchers can more effectively harness the potential of the picolinate scaffold to develop the next generation of targeted therapeutics.

References
  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.PubMed Central.
  • Application Notes and Protocols for Picolinate Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Dove Medical Press.
  • Chemical properties and biotoxicity of several chromium picolinate deriv
  • Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones.UW-Madison Libraries.
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical d
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity.PubMed.
  • Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′((3-Hydroxynaphthalen-2-yl)methylene)picolinohydrazide: Structural, Computational, and Biological Studies.ACS Omega.
  • Method for producing chromium picolinate complex.
  • Synthesis and Characterization of New Picolinate Metal Complexes.
  • The Physiological Action of Picolinic Acid in the Human Brain.PMC.
  • CHEMISTRY : SYNTHESIS AND STRUCTURAL ANALYSIS OF CHROMIUM(3) PICOLINATE COMPLEXES.
  • Chromium(III)
  • Composition and biological activity of chromium-pyridine carboxylate complexes.
  • Chromium Picolinate Regulates Bone Metabolism and Prevents Bone Loss in Diabetic R
  • Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic R

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-bromo-5-methoxypicolinate

Comprehensive Safety and Handling Guide: Methyl 6-bromo-5-methoxypicolinate This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 6-bromo-5-methoxypicolinate. A...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 6-bromo-5-methoxypicolinate

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 6-bromo-5-methoxypicolinate. As a brominated pyridine derivative, this compound requires careful management to mitigate potential health risks in the laboratory. The following procedures are grounded in established safety principles for handling analogous chemical structures and are designed to empower researchers with the knowledge to operate safely.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to Methyl 6-bromo-5-methoxypicolinate are inhalation, skin contact, and eye contact.[4] A thorough PPE plan is the first and most critical line of defense.[5][6]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][7][8]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required.[6][8] Always inspect gloves for tears or punctures before use.Provides a crucial barrier against skin absorption, which can be a significant route of exposure for halogenated organic compounds.[1][2]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects the skin from accidental contact and contamination of personal clothing.[6]
Respiratory Protection All handling of solid or dissolved Methyl 6-bromo-5-methoxypicolinate should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]Prevents respiratory irritation and potential systemic toxicity from inhalation of the compound.[1][7]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes the risk of exposure and ensures a safe laboratory environment.

Properly donning PPE is a critical step to ensure its effectiveness. The following sequence should be followed:

  • Lab Coat: Put on a clean, fully buttoned lab coat.

  • Respiratory Protection (if required): If working outside a fume hood, perform a fit check on your respirator.

  • Goggles and Face Shield: Don chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Wash and dry hands thoroughly before donning the appropriate chemically resistant gloves. Ensure the gloves overlap the cuffs of the lab coat.

Diagram: PPE Donning and Doffing Workflow

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

  • Ventilation: Always handle Methyl 6-bromo-5-methoxypicolinate in a well-ventilated area, preferably inside a chemical fume hood.[1][4]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material, minimizing the risk of spills.

  • Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[4]

The removal of PPE should be done carefully to avoid contaminating yourself.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Goggles and Face Shield: Remove eye and face protection.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any contaminants.

  • Respirator: If a respirator was used, remove it last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is crucial for laboratory safety.

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container.[2] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

All waste containing Methyl 6-bromo-5-methoxypicolinate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[5] Adhere to all local, state, and federal regulations for chemical waste disposal.[4]

By adhering to these detailed safety and handling protocols, researchers can effectively mitigate the risks associated with Methyl 6-bromo-5-methoxypicolinate, ensuring a safe and productive laboratory environment.

References

  • National Center for Biotechnology Information. Toxicological Profile for Chromium. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019, September 24). Safety Data Sheet. Retrieved from [Link]

  • Clariant. (2010).
  • Jubilant Ingrevia Limited.
  • Fisher Scientific. (2025, May 1).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Santa Cruz Biotechnology.
  • Environmental Health & Safety. (2024, August). Common Personal Protective Equipment.
  • PCCA.

Sources

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